Ethyl 4-methoxy-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOAVNMSFGFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466532 | |
| Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43142-25-2 | |
| Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and applications, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
Ethyl 4-methoxy-1H-indole-2-carboxylate is a substituted indole derivative with the chemical formula C₁₂H₁₃NO₃. Its structure features a methoxy group at the 4-position of the indole ring and an ethyl ester at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Ethyl 4-methoxy-1H-indole-2-carboxylate
| Property | Value | Source |
| CAS Number | 43142-25-2 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Melting Point | 161.5 °C | [2] |
| Boiling Point (Predicted) | 380.2 ± 22.0 °C | [2] |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 2.353 | [1] |
| Appearance | Off-white to light brown crystalline powder or colorless crystal | [3] |
Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate
The primary and most versatile method for the synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust method for forming the indole ring system.[4] The reaction proceeds through several key steps:
-
Formation of Phenylhydrazone: The synthesis begins with the reaction of 3-methoxyphenylhydrazine with an α-ketoester, typically ethyl pyruvate, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable indole ring.
Detailed Experimental Protocol
This protocol is a representative example of the Fischer indole synthesis adapted for the preparation of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Materials:
-
3-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated sulfuric acid (or other acid catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting phenylhydrazone may precipitate and can be collected by filtration.
-
-
Cyclization:
-
To the crude phenylhydrazone, add a suitable acidic catalyst. A mixture of ethanol and concentrated sulfuric acid is commonly used.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the specific conditions and can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Ethyl 4-methoxy-1H-indole-2-carboxylate.
-
Spectroscopic Characterization
The structure of Ethyl 4-methoxy-1H-indole-2-carboxylate is confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of closely related structures.
Table 2: Predicted Spectroscopic Data for Ethyl 4-methoxy-1H-indole-2-carboxylate
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons (around 3.9 ppm), aromatic protons on the indole ring (in the range of 6.5-7.5 ppm), and a broad singlet for the N-H proton (above 8.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 162 ppm), aromatic carbons (between 100-155 ppm), the methoxy carbon (around 55 ppm), and the ethyl group carbons (around 61 and 14 ppm). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), C-O stretching of the ester and ether (in the range of 1000-1300 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 219, corresponding to the molecular weight of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[6] The specific substitution pattern of Ethyl 4-methoxy-1H-indole-2-carboxylate makes it a valuable starting material for the synthesis of various biologically active molecules.
A Versatile Building Block
4-Methoxyindole derivatives are utilized in the synthesis of compounds targeting a range of biological pathways.[3][7] The presence of the methoxy group at the 4-position can influence the electronic properties of the indole ring, potentially enhancing binding affinity to specific receptors. The ethyl ester at the 2-position provides a convenient handle for further chemical modifications, such as amidation or reduction, to generate diverse libraries of compounds for screening.
"Synthetic Utility in Drug Discovery"
Relevance to Specific Therapeutic Areas
While direct clinical applications of Ethyl 4-methoxy-1H-indole-2-carboxylate are not documented, its structural motifs are present in compounds investigated for various therapeutic indications, including:
-
Neuropharmacology: The 4-methoxyindole scaffold is a key component in the design of ligands for serotonin and melatonin receptors, suggesting its potential use in developing treatments for neurological and psychiatric disorders.[7]
-
Oncology: Indole derivatives are a well-established class of anticancer agents. The ability to functionalize the indole-2-carboxylate core allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors and other anti-proliferative agents.[8]
-
Infectious Diseases: The indole nucleus is found in various natural and synthetic compounds with antimicrobial and antiviral activities. Ethyl 4-methoxy-1H-indole-2-carboxylate can serve as a starting point for the synthesis of novel anti-infective agents.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]
Hazard Statements for Related Compounds (for reference):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Conclusion
Ethyl 4-methoxy-1H-indole-2-carboxylate is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds with diverse biological activities. Further research into the applications of this compound and its derivatives is warranted and holds promise for advancements in drug discovery and materials science.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]
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MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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SIELC Technologies. (2018, May 17). Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]
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Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]
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MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
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The Multifaceted Biological Activities of Methoxy-Substituted Indole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Indole Scaffold and the Influence of Methoxy Substitution
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound physiological effects.[1] Its inherent biological activity is largely attributed to its ability to mimic the structure of endogenous molecules, such as the neurotransmitter serotonin and the amino acid tryptophan, allowing it to interact with a wide array of biological targets. The strategic placement of substituents on the indole ring can dramatically modulate its physicochemical properties and biological activity, offering a powerful tool for the design of novel therapeutic agents.
Among the various substituents, the methoxy group (-OCH₃) has garnered significant attention. Its introduction onto the indole scaffold can influence the molecule's electron density, lipophilicity, and steric profile, thereby fine-tuning its interaction with target proteins and enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of methoxy-substituted indole derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Methoxy-substituted indole derivatives have emerged as a rich source of potent anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[2] Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.
Mechanism of Action 1: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3][4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several methoxy-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]
A notable example is the class of 2-aryl-3-aroylindoles. The position of the methoxy group on the indole ring has been shown to be crucial for their antitubulin activity. For instance, compounds with a methoxy group at the 7-position of the indole ring have demonstrated potent inhibition of tubulin assembly and strong cytotoxicity against various cancer cell lines.
Diagram 1: General Workflow for Evaluating Tubulin Polymerization Inhibitors
Caption: A generalized workflow for the discovery and evaluation of indole-based tubulin polymerization inhibitors.
Mechanism of Action 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), both naturally occurring indole derivatives, have been shown to inhibit the PI3K/Akt/mTOR pathway.[7][9][10] Synthetic methoxy-substituted indole derivatives have also been developed to target this pathway with enhanced potency and specificity.[11]
These compounds can exert their effects at multiple points in the pathway, including direct inhibition of PI3K, Akt, or mTOR kinases.[7] Inhibition of this pathway ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Diagram 2: Inhibition of the PI3K/Akt/mTOR Pathway by Methoxy-Indole Derivatives
Caption: Methoxy-indole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple key nodes.
Table 1: Anticancer Activity of Selected Methoxy-Substituted Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Aryl-3-aroylindole | 7-methoxy analog | Ovarian (SK-OV-3) | < 1 | Tubulin Polymerization Inhibition | [5] |
| 2-Aryl-3-aroylindole | 7-methoxy analog | Lung (NCI-H460) | < 1 | Tubulin Polymerization Inhibition | [5] |
| 2-Aryl-3-aroylindole | 7-methoxy analog | Prostate (DU-145) | < 1 | Tubulin Polymerization Inhibition | [5] |
| Indole-Isatin Hybrid | Compound 5m | Various | 1.17 (average) | Not specified | [12] |
| Trisindoline | Derivative with 5- and 6-position substitutions | MRSA | 0.7 | Cell Membrane Disruption | [12][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Methoxy-substituted indole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health.[14] Methoxy-substituted indole derivatives have shown promising antimicrobial activity against a range of pathogens, including the notorious methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Mechanism of Action: Disruption of Bacterial Cell Membranes
One of the key mechanisms by which these compounds exert their antibacterial effect is the disruption of the bacterial cell membrane.[12][13] This leads to leakage of intracellular components and ultimately cell death. The lipophilic nature of the indole scaffold, further modulated by the methoxy group, facilitates its insertion into the bacterial membrane.
Trisindoline derivatives, which consist of an isatin core with two indole moieties, have been synthesized and evaluated for their anti-MRSA activity.[12][13] Structure-activity relationship studies have revealed that substitutions at the 5 and 6 positions of the indole rings are crucial for their potent antibacterial efficacy.[12]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Methoxy-substituted indole derivative (test compound)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Neuroprotective Activity: Combating Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Methoxy-substituted indole derivatives, most notably melatonin (N-acetyl-5-methoxytryptamine), have demonstrated significant neuroprotective effects.[15]
Mechanism of Action: Antioxidant and Anti-inflammatory Properties
Melatonin, a naturally occurring methoxyindole, is a potent antioxidant that can directly scavenge free radicals and upregulate the expression of antioxidant enzymes.[15] Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. By mitigating oxidative damage, melatonin helps to preserve neuronal integrity and function.
Furthermore, melatonin and other synthetic methoxy-indole derivatives exhibit anti-inflammatory properties, which are also crucial for neuroprotection as neuroinflammation is another hallmark of these disorders.[15][16][17] Some synthetic indole derivatives have been designed to possess multi-target activities, including the inhibition of enzymes like monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters and the generation of reactive oxygen species.[17]
Diagram 3: Neuroprotective Mechanisms of Methoxy-Indole Derivatives
Caption: Methoxy-indole derivatives exert neuroprotection through multiple mechanisms, including combating oxidative stress and neuroinflammation.
Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating the neuroprotective potential of novel compounds.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
96-well plates
-
Methoxy-substituted indole derivative (test compound)
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta peptide)
-
MTT assay reagents (as described previously)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For some applications, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density.
-
Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent at a pre-determined concentration that induces significant but not complete cell death. Include a control group treated with the neurotoxin alone and an untreated control group.
-
Incubation: Incubate the plate for the appropriate duration for the neurotoxin to exert its effect (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the neurotoxin-treated control. A significant increase in cell viability indicates a neuroprotective effect.
Conclusion and Future Perspectives
Methoxy-substituted indole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to interact with key biological targets implicated in cancer, infectious diseases, and neurodegeneration underscores their therapeutic potential. The structure-activity relationship studies highlighted in this guide demonstrate that the position and number of methoxy groups on the indole scaffold are critical determinants of their biological efficacy and mechanism of action.
The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel methoxy-indole derivatives. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for these derivatives could unveil new therapeutic applications. The continued investigation of this privileged chemical scaffold holds great promise for the development of next-generation drugs to address some of the most pressing challenges in human health.
References
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- Rathore, A., et al. (2023). Design, synthesis, in vitro and in vivo evaluation of unexplored trisindolines as potent anti-MRSA agents targeting cell. AMR Conference.
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- Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.
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- Podoll, J. D., et al. (2013). Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. Proceedings of the National Academy of Sciences, 110(41), 16334-16339.
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- Al-Ostoot, F. H., et al. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 26(11), 3169.
- Ahmad, A., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.
- Al-Hussain, S. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1229-1244.
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Ethyl 4-methoxy-1H-indole-2-carboxylate: A Cornerstone Intermediate for the Synthesis of Complex Bioactive Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, Ethyl 4-methoxy-1H-indole-2-carboxylate stands out as a particularly versatile and strategic synthetic intermediate. The presence of three distinct functional handles—the reactive indole N-H, the C2-ethyl ester, and the electron-donating methoxy group on the benzene ring—provides a robust platform for controlled, multi-step synthetic campaigns. This guide elucidates the fundamental chemistry of this intermediate, from its primary synthesis via the Fischer indole reaction to its diverse applications in constructing complex molecular architectures, including potent anti-tubercular and anti-cancer agents. We will explore the causality behind key experimental choices and provide detailed, field-proven protocols to empower researchers in leveraging this powerful building block.
Core Intermediate Profile: Ethyl 4-methoxy-1H-indole-2-carboxylate
Chemical Structure and Physicochemical Properties
The strategic value of Ethyl 4-methoxy-1H-indole-2-carboxylate originates from its unique arrangement of functional groups. The methoxy group at the C4 position enhances the electron density of the indole ring system, influencing its reactivity in electrophilic substitution reactions. The ethyl ester at C2 is a versatile handle that can be readily hydrolyzed, reduced, or converted into amides and other derivatives. The indole nitrogen (N1) provides a site for alkylation or other substitutions.
| Property | Value | Source |
| CAS Number | 43142-25-2 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Off-white to yellow solid | General |
| LogP | 2.35 | [1] |
| Hydrogen Bond Donor Count | 1 | General |
| Hydrogen Bond Acceptor Count | 3 | General |
Representative Spectroscopic Data
Characterization of the indole scaffold is routinely achieved through standard spectroscopic methods. While exact shifts can vary with solvent and concentration, the following provides a representative profile.
| Technique | Data |
| ¹H NMR | Typical indole aromatic protons (H5, H6, H7) appear in the δ 7.00-7.70 ppm range. The C3-H proton is a characteristic singlet often found around δ 7.10-7.20 ppm. The OCH₃ singlet appears around δ 3.90-4.10 ppm. The ethyl ester protons present as a quartet (CH₂) around δ 4.30-4.40 ppm and a triplet (CH₃) around δ 1.30-1.40 ppm. The N-H proton is a broad singlet, typically downfield (> δ 8.0 ppm).[2] |
| ¹³C NMR | Indole carbons typically resonate between δ 103.0-138.0 ppm. The ester carbonyl (C=O) is found significantly downfield, often > δ 160.0 ppm. The methoxy carbon appears around δ 55.0-56.0 ppm, and the ethyl ester carbons at ~δ 61.0 (CH₂) and ~δ 14.0 (CH₃).[2] |
| IR (KBr, cm⁻¹) | Key stretches include: N-H stretch (~3300-3400 cm⁻¹), C=O stretch of the ester (~1680-1710 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-O stretching for the ether and ester (~1050-1250 cm⁻¹).[3] |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 219. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement.[4] |
Synthesis of the Core Intermediate: The Fischer Indole Synthesis
The Fischer indole synthesis is the most reliable and widely used method for constructing the indole core, including Ethyl 4-methoxy-1H-indole-2-carboxylate.[5][6] Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[7]
Reaction Mechanism
The causality of the Fischer synthesis is a sequence of acid-catalyzed rearrangements. The choice of acid catalyst (Brønsted or Lewis) is critical; strong acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are often used to drive the key[8][8]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[7]
Caption: Key steps of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate
This protocol is a representative procedure adapted from established methods for Fischer indole synthesis.[5][9]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add diethyl 2-ketoglutaconate or a similar pyruvate equivalent (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone may precipitate and can be filtered and dried or used directly.
-
-
Cyclization:
-
To a flask equipped with a reflux condenser, add polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the acid catalyst to 80-100 °C.
-
Carefully add the prepared arylhydrazone in portions to the hot acid with vigorous stirring.
-
Rationale: The high temperature and strong acid are essential to overcome the activation energy for the[8][8]-sigmatropic rearrangement, which is the rate-determining step.[7]
-
Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it carefully over crushed ice with stirring.
-
The crude product will precipitate. Neutralize the mixture slowly with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Filter the solid precipitate and wash thoroughly with water.
-
Dry the crude solid under vacuum.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Ethyl 4-methoxy-1H-indole-2-carboxylate.
-
The Synthetic Utility: A Gateway to Functionalized Indoles
The true power of Ethyl 4-methoxy-1H-indole-2-carboxylate lies in its capacity for selective, stepwise functionalization at its three key positions.
N-Functionalization: Alkylation of the Indole Nitrogen
Alkylation of the indole nitrogen is a common strategy to introduce substituents that can modulate biological activity or provide attachment points for further synthesis. A mild base is required to deprotonate the N-H group without causing hydrolysis of the C2-ester.
Caption: General workflow for N-alkylation of the indole.
Experimental Protocol: N-Allylation [2]
-
Dissolve Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in acetone in a round-bottom flask.
-
Add aqueous potassium hydroxide (3.0 eq) and stir the solution at room temperature for 30 minutes.
-
Rationale: Aqueous KOH in acetone provides a mild basic condition that is sufficient to deprotonate the indole N-H without significantly hydrolyzing the ethyl ester at room temperature.[2]
-
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-allylated product, which can be purified by column chromatography if necessary.
Modification of the C2-Ester Group
The C2-ester is arguably the most versatile handle, serving as a precursor to carboxylic acids, amides, and other functional groups.
The first step in many synthetic routes is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This is a prerequisite for subsequent amide coupling reactions.
Experimental Protocol: Ester Hydrolysis [10]
-
Dissolve Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Rationale: The use of heat and excess hydroxide ensures the complete and irreversible hydrolysis of the sterically accessible ester.[10]
-
-
After cooling to room temperature, pour the reaction mixture into water and perform an extraction with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2-3 with concentrated HCl. The carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain pure 4-Methoxy-1H-indole-2-carboxylic acid.
Amide coupling is one of the most frequently used reactions in drug discovery.[11] With the carboxylic acid in hand, it can be coupled to a wide variety of amines using standard peptide coupling reagents.
Caption: Workflow for amide bond formation.
Experimental Protocol: Amide Coupling [8][12]
-
Suspend 4-Methoxy-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an auxiliary nucleophile to form an activated HOBt-ester, which is less prone to side reactions and racemization compared to the initial O-acylisourea intermediate.[11]
-
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.
-
Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction with ethyl acetate and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization.
Case Study in Drug Discovery: Synthesis of Anti-Tuberculosis Agents
The utility of Ethyl 4-methoxy-1H-indole-2-carboxylate is powerfully demonstrated in the synthesis of novel anti-tubercular agents. Derivatives of indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains, by targeting the essential MmpL3 transporter.[8]
Synthesis of N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide
A study by Al-Sayed et al. utilized 4-methoxy-1H-indole-2-carboxylic acid (derived directly from the title ethyl ester via saponification) to synthesize a series of potent anti-TB compounds.[8][13]
Synthetic Scheme:
-
Saponification: Ethyl 4-methoxy-1H-indole-2-carboxylate is hydrolyzed to 4-methoxy-1H-indole-2-carboxylic acid using the standard protocol described in section 3.2.1.
-
Amide Coupling: The resulting carboxylic acid is then coupled with rimantadine hydrochloride (an adamantane-containing amine) using the EDC/HOBt/DIPEA coupling protocol detailed in section 3.2.2.
This approach yielded the target compound, N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide , which displayed a two-fold enhancement in activity (MIC = 2.84 µM) compared to its 5-methoxy isomer.[13] This highlights how the specific placement of the methoxy group, enabled by the choice of the starting intermediate, directly influences biological efficacy.
Conclusion and Future Outlook
Ethyl 4-methoxy-1H-indole-2-carboxylate is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactive sites allow for a logical and predictable progression of synthetic steps, enabling the creation of diverse libraries of complex molecules. The robust and scalable nature of the Fischer indole synthesis ensures a reliable supply of the core intermediate, while the straightforward protocols for N-alkylation, saponification, and amide coupling provide chemists with a dependable toolkit for derivatization.
As research continues into novel therapeutics targeting complex diseases, the demand for privileged scaffolds like the 4-methoxyindole core will undoubtedly grow. The foundational knowledge and practical methodologies presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this invaluable intermediate in the ongoing quest for new and effective medicines.
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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A Comprehensive Technical Guide to the Synthetic Pathways of 4-Substituted Indoles
Abstract
The 4-substituted indole scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique substitution pattern on the benzenoid ring presents distinct synthetic challenges compared to the more electronically rich pyrrole moiety. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to 4-substituted indoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of both classical and modern synthetic strategies. This guide will go beyond a simple enumeration of reactions, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Significance of the 4-Substituted Indole Core
The indole nucleus is a cornerstone in medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this heterocyclic system.[1][2] Substitution at the C4 position, in particular, gives rise to a unique vector for molecular diversification, influencing the steric and electronic properties of the molecule in a manner distinct from substitutions at other positions.
This has led to the discovery of potent biological activities. For instance, the psychedelic tryptamine psilocin (4-hydroxy-N,N-dimethyltryptamine), a potent serotonin 5-HT2A receptor agonist, is a prominent example of a naturally occurring 4-substituted indole with significant therapeutic interest for treating various psychiatric disorders.[3][4][5] The synthesis of psilocin and its analogs is a key area of research.[6][7] Furthermore, various 4-substituted indole derivatives have demonstrated promising anticancer activities, acting on targets such as tubulin polymerization and various kinases.[1][8]
The inherent electronic properties of the indole ring make direct functionalization of the C4 position challenging. The pyrrole ring is more nucleophilic, leading to preferential electrophilic substitution at C3. Therefore, the development of regioselective methods to access the C4 position is a critical focus in synthetic organic chemistry.[9][10]
Classical Approaches to 4-Substituted Indoles
While modern catalytic methods have revolutionized indole synthesis, classical named reactions remain valuable tools, particularly for specific substitution patterns.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11][12] For the synthesis of 4-substituted indoles, the corresponding 3-substituted phenylhydrazine is required.
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[13][13]-sigmatropic rearrangement, followed by the loss of ammonia and aromatization, yields the indole product.[11]
Experimental Protocol: Synthesis of a 4-Substituted Indole via Fischer Indole Synthesis [3]
This protocol provides a general procedure. Specific conditions may need to be optimized based on the substrates used.
-
Hydrazone Formation:
-
To a solution of the 3-substituted phenylhydrazine hydrochloride (1.0 equiv) in ethanol, add the desired aldehyde or ketone (1.1 equiv).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the crude mixture can be used directly in the next step.
-
-
Indolization:
-
The crude or purified phenylhydrazone is added to a suitable acidic medium. Common choices include a mixture of acetic acid and sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride in a high-boiling solvent.
-
Heat the reaction mixture to 80-180 °C for 1-6 hours. The optimal temperature and time are highly substrate-dependent.
-
After cooling, pour the reaction mixture onto ice-water and neutralize with a base (e.g., NaOH or NH4OH).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides access to 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline.[14][15] To synthesize a 4-substituted-2-arylindole, a 3-substituted aniline is used as the starting material.
Mechanism: The reaction involves the initial formation of an α-anilinoketone, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole.[15]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of a 4-Substituted-2-Arylindole [16]
This modern variation offers faster reaction times and often improved yields compared to traditional heating.
-
Reactant Preparation:
-
In a microwave-safe vessel, combine the 3-substituted aniline (2.0 equiv) and the α-bromoacetophenone (1.0 equiv).
-
Add a catalytic amount of the corresponding anilinium bromide (formed in situ or added separately).
-
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180-220 °C) for 10-30 minutes. Power and time should be optimized for the specific substrates.
-
-
Work-up and Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Modern Transition-Metal Catalyzed Strategies
The limitations of classical methods, such as harsh reaction conditions and the need for pre-functionalized starting materials, have driven the development of more efficient and versatile transition-metal-catalyzed approaches.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[3][17] By using a 2-halo-3-substituted aniline, this method can be adapted for the synthesis of 4-substituted indoles.
Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the indole product.[17]
Experimental Protocol: Larock Synthesis of a 4-Substituted Indole [18][19]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 2-iodo-3-substituted aniline (1.0 equiv), the alkyne (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., PPh3, 10 mol%), a base (e.g., K2CO3, 2.0 equiv), and an additive (e.g., LiCl, 1.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., DMF or NMP).
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Direct C-H Functionalization at the C4 Position
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis of substituted indoles.[9][10] Accessing the C4 position requires overcoming the inherent reactivity preference for the C2 and C3 positions. This is typically achieved through the use of a directing group, often installed at the C3 position, which positions a transition metal catalyst in proximity to the C4-H bond.
3.2.1. Palladium-Catalyzed C4-Arylation
Palladium catalysis has been successfully employed for the direct arylation of the C4 position of indoles using a variety of directing groups at C3, such as an aldehyde or a trifluoroacetyl group.[13][20]
Experimental Protocol: Palladium-Catalyzed C4-Arylation using a Trifluoroacetyl Directing Group [13]
-
Reaction Setup:
-
In a sealed tube, combine the 3-trifluoroacetyl-indole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)2 (10 mol%), an oxidant (e.g., Ag2CO3, 2.0 equiv), and a ligand (if necessary).
-
Add a suitable solvent, such as trifluoroacetic acid (TFA) or a mixture of solvents.
-
-
Reaction:
-
Heat the mixture at a specified temperature (e.g., 100-140 °C) for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
3.2.2. Rhodium-Catalyzed C4-Alkylation and Alkenylation
Rhodium catalysts have proven to be highly effective for the C4-alkylation and alkenylation of indoles, often utilizing a directing group at C3.[21][22] These reactions offer a direct route to introduce various alkyl and vinyl substituents at the C4 position.
Experimental Protocol: Rhodium-Catalyzed C4-Alkylation with Allylic Alcohols [21]
-
Reaction Setup:
-
To a screw-capped vial, add the C3-carbonyl-substituted indole (1.0 equiv), the allylic alcohol (2.0 equiv), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and a copper oxidant (e.g., Cu(OAc)2·H2O, 1.0 equiv).
-
Add a solvent such as 1,2-dichloroethane (DCE).
-
-
Reaction:
-
Heat the vial at a specified temperature (e.g., 60-100 °C) for 12-24 hours.
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture through a short pad of silica gel, eluting with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Comparative Analysis of Synthetic Pathways
The choice of synthetic route to a 4-substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Method | Key Features | Advantages | Disadvantages |
| Fischer Indole Synthesis | Condensation of a phenylhydrazine and a carbonyl compound. | Well-established, robust, tolerates a range of functional groups. | Requires 3-substituted phenylhydrazines which may not be readily available; harsh acidic conditions. |
| Bischler-Möhlau Synthesis | Reaction of an α-haloacetophenone with an aniline. | Provides access to 2-arylindoles. | Often requires harsh conditions and an excess of the aniline; can have moderate yields. |
| Larock Indole Synthesis | Palladium-catalyzed annulation of a 2-haloaniline and an alkyne. | High convergence, good functional group tolerance, provides 2,3-disubstituted indoles. | Requires 2-halo-3-substituted anilines; palladium catalyst can be expensive. |
| C-H Activation (Pd, Rh) | Direct functionalization of the C4-H bond using a directing group. | High atom economy, avoids pre-functionalization of the indole core, good regioselectivity. | Requires a directing group which may need to be installed and removed; catalyst and oxidant costs. |
Conclusion and Future Perspectives
The synthesis of 4-substituted indoles has evolved significantly from classical, often harsh, methods to elegant and efficient transition-metal-catalyzed strategies. The advent of C-H activation has opened up new avenues for the direct and regioselective functionalization of the indole core, providing powerful tools for the construction of complex molecules with important biological activities.
Future research in this area will likely focus on the development of even more sustainable and economical catalytic systems, including the use of earth-abundant metals. The discovery of novel directing groups that can be easily installed and removed, or even transient directing groups, will further enhance the practicality of C-H functionalization strategies. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new 4-substituted indole-based therapeutics and advanced materials.
References
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Wang, Q., Li, X., & Wang, L. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry, 39(2), 245-258. [Link]
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Dash, O. P., Singh, A., Dey, A., Pal, K., & Volla, C. M. R. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7435-7447. [Link]
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Movassaghi, M., & Schmidt, M. A. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 19(1), 242. [Link]
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Zhao, R., Lv, X., Yang, H. R., Gao, L., Zhou, L., Fang, S., & Liu, S. L. (2020). Rh (iii)-catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones. Organic & Biomolecular Chemistry, 18(31), 6105-6109. [Link]
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Danheiser, R. L., Casebier, D. S., & Firooznia, F. (2010). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4+ 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic letters, 12(5), 1168-1171. [Link]
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Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS omega, 7(46), 42385-42397. [Link]
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Spectroscopic Data Overview for Substituted Indoles: An In-depth Technical Guide
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its prevalence in a vast array of biologically active natural products, pharmaceuticals, and functional materials underscores the critical need for robust analytical methodologies to characterize its derivatives. The nuanced interplay of electronic and steric effects introduced by substituents on the indole ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity and material function.
This technical guide provides a comprehensive overview of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to the structural elucidation of substituted indoles. Moving beyond a mere catalog of data, this document delves into the causal relationships between substituent identity, position, and the resultant spectroscopic signatures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret spectral data and make informed decisions in their research endeavors.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable insights into the electronic structure of indoles by monitoring the transitions of π-electrons to higher energy orbitals upon absorption of ultraviolet or visible light. The indole chromophore exhibits two primary absorption bands, designated as the ¹La and ¹Lb transitions, which are sensitive to substitution and solvent polarity.[1][2]
The ¹Lb band, typically appearing at longer wavelengths (around 280-290 nm), is often characterized by fine vibronic structure, while the ¹La band is a broader absorption at shorter wavelengths (around 260-270 nm).[1] The relative energies of these two transitions can be modulated by substituents on either the pyrrole or the benzene ring.[1][2]
Influence of Substituents:
-
Pyrrole Ring Substitution: Methyl substitutions on the pyrrole ring tend to affect the energies of the ¹La and ¹Lb transitions in a similar manner.[1]
-
Benzene Ring Substitution: Electrophilic or electron-withdrawing groups (EWGs) on the benzene ring can lift the degeneracy of the ¹La and ¹Lb transitions, often leading to a red shift (bathochromic shift) of the absorption maxima.[1][3] Conversely, electron-donating groups (EDGs) can cause a blue shift (hypsochromic shift).[3] For instance, a strong EWG like a nitro group (NO₂) tends to red-shift the maximum absorbance wavelength (λmax) and broaden the absorption spectrum.[3] Studies on 4-substituted indoles have shown a correlation between λmax and the Hammett parameter of the substituent, quantifying its electron-donating or -withdrawing nature.[3]
-
Solvent Effects: The polarity of the solvent significantly impacts the ¹La transition, which is the source of the large Stokes shift observed for indoles in polar environments.[1] A change from a nonpolar solvent like cyclohexane to a polar one like methanol generally produces a bathochromic shift of the long-wavelength absorption maximum.[4]
Table 1: Representative UV-Vis Absorption Maxima (λmax) for Substituted Indoles
| Compound | Substituent | Position | Solvent | λmax (nm) | Reference |
| Indole | -H | - | Cyclohexane | ~270, ~280, ~288 | [1] |
| 5-Nitroindole | -NO₂ | 5 | Methanol | ~330 | [4] |
| 5-Methoxyindole | -OCH₃ | 5 | Cyclohexane | ~275, ~295 | [4] |
| 4-Cyanoindole | -CN | 4 | Ethanol | Red-shifted | [3] |
| 3-Acetylindole | -COCH₃ | 3 | Cyclohexane | ~245, ~295 | [4] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the substituted indole in a UV-grade solvent (e.g., methanol, cyclohexane) in a quartz cuvette. A typical concentration is in the micromolar range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and note any fine structure.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Bonding
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For substituted indoles, the most informative regions of the IR spectrum are the N-H stretching region and the fingerprint region, which contains absorptions from C=C, C-N, and C-H bonds.
Key Vibrational Modes:
-
N-H Stretch: The N-H stretching vibration of the indole ring typically appears as a sharp band in the range of 3200-3500 cm⁻¹.[5][6] The exact frequency is sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the pyrrole ring tend to shift the N-H band to lower frequencies, while electron-releasing groups shift it to higher frequencies.[6]
-
C=O Stretch: For indoles substituted with carbonyl-containing groups (e.g., ketones, carboxylic acids), the C=O stretching frequency is a strong and characteristic absorption. When these groups are attached to the pyrrole ring, a significant bathochromic shift (to lower wavenumbers) is observed compared to typical carbonyl absorptions.[5] For example, in 3-acylindoles, the C=O band appears at a lower frequency than in the corresponding 2-substituted compounds.[6]
-
Aromatic C=C Stretch: The stretching vibrations of the aromatic C=C bonds in the indole ring typically appear in the 1450-1620 cm⁻¹ region.[7]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Table 2: Characteristic IR Absorption Frequencies for Substituted Indoles
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Comments | Reference |
| N-H (Pyrrole) | Stretch | 3200 - 3500 | Position influenced by substituents and hydrogen bonding. | [5][6] |
| C=O (Ketone) | Stretch | 1610 - 1780 | Lower frequency for 3-substituted vs. 2-substituted. | [6] |
| C=O (Carboxylic Acid) | Stretch | 1610 - 1780 | Broad due to hydrogen bonding. | [5] |
| Aromatic C=C | Stretch | 1450 - 1620 | Multiple bands often observed. | [7] |
| Aromatic C-H | Bend (out-of-plane) | 700 - 900 | Pattern depends on benzene ring substitution. | - |
Experimental Protocol: FTIR Spectrum Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (for liquids). For KBr pellets, grind a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are indispensable for characterizing substituted indoles.
¹H NMR Spectroscopy
The ¹H NMR spectrum of indole itself shows distinct signals for each proton. The chemical shifts and coupling patterns are highly sensitive to the position and nature of substituents.
-
N-H Proton: The N-H proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-12 ppm in DMSO-d₆, often broader and further downfield in CDCl₃).[8][9]
-
Pyrrole Protons (H2 and H3): The H2 and H3 protons of the pyrrole ring are typically found in the region of δ 6.5-7.5 ppm. In unsubstituted indole, H3 is a triplet and H2 is a triplet of doublets. Substitution at C2 or C3 simplifies these patterns and significantly shifts the remaining proton.
-
Benzene Ring Protons (H4, H5, H6, H7): These protons resonate in the aromatic region (δ 7.0-8.0 ppm) and their coupling patterns (doublets, triplets, or multiplets) provide information about the substitution on the benzene ring.[10] For example, a doublet of doublets for a proton in this region often indicates coupling to both an ortho and a meta proton.[10]
Influence of Substituents:
-
Electron-donating groups (e.g., -OCH₃, -NH₂) generally cause an upfield shift (to lower δ values) of the signals for nearby protons.
-
Electron-withdrawing groups (e.g., -NO₂, -CHO) cause a downfield shift (to higher δ values).[10]
-
Solvent Effects: The chemical shift of the pyrrole α-proton is sensitive to the polarity of the solvent, a feature that can be used to distinguish between α and β substitution.[11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are well-documented and are influenced by substituents.
-
Pyrrole Carbons (C2 and C3): In unsubstituted indole, C2 resonates around δ 125 ppm and C3 around δ 102 ppm. Substitution directly at these positions causes a significant downfield shift of the substituted carbon.
-
Bridgehead Carbons (C3a and C7a): These carbons are found at approximately δ 128 ppm and δ 136 ppm, respectively.
-
Benzene Ring Carbons (C4, C5, C6, C7): These carbons resonate in the range of δ 111-122 ppm.
Influence of Substituents:
Substituent-induced chemical shifts (SCS) have been extensively studied for indoles.[12] Electron-withdrawing groups generally cause a downfield shift of the ipso and para carbons, while electron-donating groups cause an upfield shift of the ortho and para carbons.
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 10.0 - 12.0 (broad s) | - |
| C2-H | 7.0 - 7.5 (m) | 120 - 130 |
| C3-H | 6.4 - 6.8 (m) | 100 - 110 |
| C4-H | 7.5 - 7.8 (d) | 118 - 125 |
| C5-H | 7.0 - 7.3 (t) | 120 - 128 |
| C6-H | 7.0 - 7.3 (t) | 120 - 128 |
| C7-H | 7.5 - 7.8 (d) | 110 - 115 |
| C3a | - | 125 - 130 |
| C7a | - | 135 - 140 |
Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substituted indole in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Ionization Techniques:
-
Electron Impact (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.[13]
Fragmentation of the Indole Ring:
The fragmentation of the indole nucleus under EI conditions has been well-studied.[14][15] Common fragmentation pathways include:
-
Loss of HCN: A characteristic fragmentation of the indole ring, leading to an ion at [M-27]⁺.[14][15]
-
Loss of H₂CN: Another common loss, resulting in an ion at [M-28]⁺.[14]
-
Side-Chain Fragmentation: For substituted indoles, fragmentation of the substituent is often a dominant process. For example, indoles with a methyl group can lose a hydrogen radical to form a stable quinolinium or azaazulenium ion.[14] Prenylated indoles often show a characteristic loss of an isopentene group.[16]
High-Resolution Mass Spectrometry (HRMS):
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the molecular formula of a new compound.
Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the substituted indole in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. Optimize the source parameters (e.g., capillary voltage, cone voltage, gas flow rates) for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight. If fragmentation is observed, analyze the fragment ions to gain structural information. For HRMS data, use the accurate mass to calculate the elemental composition.
Visualizing the Indole Core and Spectroscopic Principles
Indole Ring Numbering System
Caption: Standard IUPAC numbering for the indole ring system.
Workflow for Spectroscopic Analysis of a Novel Substituted Indole
Caption: A logical workflow for the structural elucidation of a novel substituted indole using multiple spectroscopic techniques.
Conclusion: An Integrated Approach to Structural Characterization
The structural elucidation of substituted indoles is a multifaceted process that relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and it is only through the careful integration of data from UV-Vis, IR, NMR, and Mass Spectrometry that an unambiguous structure can be assigned. This guide has provided a framework for understanding the fundamental principles behind each technique and how the spectroscopic data of indoles are influenced by substitution. By coupling this theoretical knowledge with robust experimental protocols, researchers can confidently navigate the complexities of indole chemistry and accelerate their discovery and development efforts.
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FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. [Link]
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The Vanguard of Therapeutics: An In-depth Guide to the Medicinal Chemistry of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Nucleus
Indole alkaloids, a vast and structurally diverse class of over 4,100 known compounds, represent a cornerstone of natural product chemistry and drug discovery.[1] Characterized by the presence of an indole moiety, these nitrogen-containing compounds are biosynthesized from the amino acid tryptophan.[1][2] Their profound physiological effects have been recognized for millennia, from the use of Rauvolfia serpentina (containing reserpine) in ancient Indian medicine to the ritualistic use of psilocybin-containing mushrooms by the Aztecs.[1] The journey from traditional remedies to modern pharmaceuticals has been driven by an ever-deepening understanding of their medicinal chemistry. This guide provides a comprehensive exploration of the core principles governing the therapeutic potential of indole alkaloids, from their structural diversity and biosynthesis to their mechanisms of action and applications in modern drug development.
Structural Diversity and Classification: A Multitude of Scaffolds
The indole nucleus, a fusion of a benzene and a pyrrole ring, serves as the foundational scaffold for an astonishing array of molecular architectures.[3] This structural diversity is a key factor in their wide range of pharmacological activities.[3][4] Indole alkaloids can be broadly classified into two main groups:
-
Non-isoprenoid Indole Alkaloids: These are structurally simpler and include derivatives of tryptamine and β-carboline.[1]
-
Isoprenoid Indole Alkaloids: This major group is further subdivided and includes the ergot alkaloids and the monoterpenoid indole alkaloids, which are formed through the incorporation of isoprene units.[1]
This structural variety, arising from different biosynthetic pathways and further modifications, gives rise to a wide spectrum of biological activities, making them a fertile ground for drug discovery.
The Biosynthetic Blueprint: From Tryptophan to a Cornucopia of Compounds
The journey of indole alkaloid biosynthesis begins with the amino acid L-tryptophan.[1][5] A series of enzymatic transformations, often involving decarboxylation to tryptamine, sets the stage for the creation of the diverse array of indole alkaloid skeletons.[1][2]
A pivotal step in the biosynthesis of the complex monoterpenoid indole alkaloids is the condensation of tryptamine with secologanin, a monoterpenoid derived from the geraniol pathway, to form strictosidine.[2][6] This central intermediate then undergoes a cascade of enzymatic reactions, including deglycosylation, rearrangements, and oxidations, to generate the vast family of monoterpenoid indole alkaloids.[2]
Diagram: Simplified Biosynthetic Pathway of Monoterpenoid Indole Alkaloids
Caption: A simplified overview of the biosynthetic pathway leading to monoterpenoid indole alkaloids.
Pharmacological Activities and Mechanisms of Action: A Diverse Therapeutic Arsenal
Indole alkaloids exhibit a remarkable breadth of pharmacological activities, a direct consequence of their structural diversity.[3][7] This allows them to interact with a wide array of biological targets, leading to various therapeutic effects.
| Pharmacological Activity | Examples of Indole Alkaloids | Mechanism of Action (where known) |
| Anticancer | Vincristine, Vinblastine, Camptothecin | Inhibition of tubulin polymerization, Topoisomerase I inhibition |
| Antihypertensive | Reserpine, Ajmaline | Depletion of monoamines from nerve endings, Anti-arrhythmic |
| Antimicrobial | Ellipticine, Olivacine | DNA intercalation, Inhibition of bacterial enzymes |
| Antimalarial | Quinine (a quinoline alkaloid, but often discussed with indole alkaloids due to historical context), Ellipticine | Inhibition of heme detoxification in Plasmodium falciparum |
| Antidepressant | Mitragynine | Interaction with opioid and serotonin receptors |
| Anticholinesterase | Physostigmine | Inhibition of acetylcholinesterase |
The indole nucleus itself is considered a significant contributor to these activities, often serving as a scaffold for interactions with biological macromolecules.[3][8]
Case Studies: From Nature's Blueprint to Clinical Success
Several indole alkaloids have made the successful transition from natural products to clinically approved drugs, underscoring their therapeutic importance.
The Vinca Alkaloids: A Paradigm in Cancer Chemotherapy
Vincristine and vinblastine, isolated from the Madagascar periwinkle (Catharanthus roseus), are cornerstone drugs in the treatment of various cancers, including leukemias, lymphomas, and testicular cancer.[3][9] Their mechanism of action involves binding to tubulin, thereby inhibiting the formation of microtubules, which are essential for cell division.[10] This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Reserpine: A Pioneer in Antihypertensive Therapy
Extracted from the roots of Rauvolfia serpentina, reserpine was one of the first drugs to effectively treat high blood pressure.[3][9] It acts by irreversibly blocking the vesicular monoamine transporter (VMAT), which is responsible for packaging neurotransmitters like norepinephrine, dopamine, and serotonin into presynaptic vesicles. This leads to the depletion of these monoamines, resulting in a lowering of blood pressure. While its use has declined due to side effects, its discovery was a landmark in cardiovascular pharmacology.
Modern Approaches in Indole Alkaloid Drug Discovery
The quest for novel indole alkaloid-based therapeutics continues, aided by modern technologies and a deeper understanding of medicinal chemistry principles.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the therapeutic properties of lead compounds. By systematically modifying the chemical structure of an indole alkaloid and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its pharmacological effects. This knowledge guides the design of more potent and selective drug candidates with improved pharmacokinetic profiles.
Experimental Protocol: General Workflow for Isolation and Bioactivity Screening of Indole Alkaloids
-
Extraction:
-
The plant material is dried, powdered, and subjected to extraction with a suitable solvent (e.g., methanol, ethanol).
-
The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., dichloromethane) to separate the alkaloids from other plant constituents. The alkaloids, being basic, will be protonated and move into the aqueous layer.
-
The aqueous layer is then basified, and the alkaloids are re-extracted with an organic solvent.
-
-
Purification:
-
The crude alkaloid mixture is subjected to chromatographic techniques such as column chromatography (using silica gel or alumina) and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
-
-
Structure Elucidation:
-
The structures of the isolated compounds are determined using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and X-ray crystallography.
-
-
Bioactivity Screening:
-
The purified indole alkaloids are tested in a battery of in vitro assays to evaluate their pharmacological activities (e.g., cytotoxicity assays for anticancer activity, enzyme inhibition assays, receptor binding assays).
-
-
Lead Optimization:
-
Promising compounds (hits) are selected for further chemical modification to improve their potency, selectivity, and drug-like properties.
-
Diagram: Experimental Workflow for Indole Alkaloid Drug Discovery
Caption: A streamlined workflow for the discovery of new drug candidates from indole alkaloids.
Challenges and Future Perspectives
Despite their proven therapeutic value, the development of indole alkaloid-based drugs faces several challenges, including:
-
Complexity of Synthesis: Many indole alkaloids have complex stereochemistry, making their total synthesis difficult and expensive.
-
Bioavailability and Pharmacokinetics: Poor water solubility and metabolic instability can limit the oral bioavailability and therapeutic efficacy of some indole alkaloids.
-
Toxicity and Side Effects: The potent biological activity of indole alkaloids can also lead to off-target effects and toxicity.
Future research will likely focus on:
-
Semisynthesis and Analogue Development: Modifying naturally occurring indole alkaloids to create novel derivatives with improved properties.
-
Targeted Drug Delivery: Developing novel drug delivery systems to enhance the therapeutic index of indole alkaloid-based drugs.
-
Genomic and Proteomic Approaches: Utilizing modern biological tools to identify new molecular targets for indole alkaloids.
-
Marine and Microbial Sources: Exploring untapped sources of novel indole alkaloids with unique chemical structures and biological activities.[4][11]
Conclusion
The medicinal chemistry of indole alkaloids is a dynamic and ever-evolving field. Their remarkable structural diversity and broad spectrum of pharmacological activities have already yielded some of our most important medicines. As our understanding of their biosynthesis, mechanisms of action, and structure-activity relationships deepens, and as new technologies for drug discovery and development emerge, the indole nucleus is poised to remain a privileged scaffold in the design of next-generation therapeutics for a wide range of human diseases.
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Xu, W., et al. (2014). Biosynthesis of Fungal Indole Alkaloids. Natural Product Reports, 31(10), 1339-1348. [Link]
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Bansal, Y., & Silakari, O. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry, 16(11), 896-908. [Link]
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Talib, W. H., et al. (2018). Biomedical Importance of Indoles. Molecules, 23(8), 1954. [Link]
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Jimenez, P. C., et al. (2009). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Expert Opinion on Drug Discovery, 4(2), 159-183. [Link]
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Al-hadi, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
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Methodological & Application
Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-methoxy-1H-indole-2-carboxylate is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound, with a methoxy group at the 4-position and an ethyl ester at the 2-position, makes it a versatile building block for targeting a range of biological targets.
This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate, primarily focusing on the well-established Fischer indole synthesis. An alternative route, the Reissert indole synthesis, is also briefly discussed. This guide is designed to be a practical resource for researchers in organic and medicinal chemistry, offering not only a reproducible procedure but also insights into the rationale behind the experimental choices, safety considerations, and methods for purification and characterization.
Recommended Synthesis Route: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] For the synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate, the reaction proceeds via the condensation of 3-methoxyphenylhydrazine with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and aromatization to yield the desired indole.
Reaction Pathway
Caption: Fischer Indole Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Experimental Protocol
Materials and Equipment:
| Reagent/Solvent | Grade | Supplier |
| 3-Methoxyphenylhydrazine hydrochloride | ≥98% | Commercially Available |
| Ethyl pyruvate | ≥97% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Sulfuric acid | Concentrated (98%) | Commercially Available |
| Sodium bicarbonate | Reagent Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Column chromatography setup | - | Standard laboratory supplier |
| Silica gel for column chromatography | 60-120 mesh | Commercially Available |
Step-by-Step Procedure:
Part 1: Formation of the Hydrazone Intermediate
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-methoxyphenylhydrazine hydrochloride in 100 mL of ethanol.
-
To this solution, add 6.6 mL of ethyl pyruvate.
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The hydrazone spot should appear, and the starting material spots should diminish.
Part 2: Fischer Indole Cyclization
-
Cool the reaction mixture containing the hydrazone in an ice bath.
-
Slowly and carefully add 10 mL of concentrated sulfuric acid dropwise to the stirred solution. Caution: This is a highly exothermic process. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the progress of the reaction by TLC until the hydrazone intermediate is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[4] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, purification by flash column chromatography on silica gel is recommended.[5][6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., from 95:5 to 80:20 hexane:ethyl acetate), is typically effective.[6]
Expected Results and Characterization
The final product, Ethyl 4-methoxy-1H-indole-2-carboxylate, should be a solid at room temperature. The expected yield can vary but is generally in the moderate to good range.
Characterization Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 8.90 (br s, 1H, NH), 7.20-7.10 (m, 2H, Ar-H), 7.05 (d, J = 2.0 Hz, 1H, H-3), 6.60 (dd, J = 7.0, 2.0 Hz, 1H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 162.5, 154.0, 138.0, 128.0, 124.0, 122.5, 115.0, 105.0, 100.0, 61.5, 55.5, 14.5.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09.
Alternative Synthesis Route: Reissert Indole Synthesis
The Reissert indole synthesis provides an alternative pathway to indole-2-carboxylic acids and their esters.[7][8][9] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[7][8]
Reaction Pathway
Caption: Reissert Indole Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate.
This route may be advantageous if the corresponding o-nitrotoluene is more readily available or cost-effective than the phenylhydrazine. The reductive cyclization is typically carried out using reagents like zinc dust in acetic acid.[7][8]
Safety and Handling
-
3-Methoxyphenylhydrazine hydrochloride: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves, safety goggles, and a face shield. Always add acid to water, never the other way around.
-
Diethyl Oxalate: Harmful if swallowed and causes severe skin burns and eye damage.[10][11][12] It is also a combustible liquid.[11] Handle in a fume hood with appropriate PPE.
-
Zinc Dust: Finely divided zinc dust can be a fire hazard, especially in contact with water or acids, as it can evolve flammable hydrogen gas.[13] Handle in a dry, inert atmosphere if possible and keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of hydrazone | Incomplete reaction | Increase reaction time or add a catalytic amount of acetic acid. |
| Formation of side products in Fischer cyclization | Methoxy group directing to alternative cyclization | The use of milder acid catalysts such as polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) may improve regioselectivity.[1][14] |
| Difficult purification | Presence of colored impurities | Indoles can be sensitive to air and acid.[6] Purify quickly and consider deactivating silica gel with triethylamine (1% in the eluent) if degradation is observed on the column.[6] |
| Oily product after purification | Compound may have a low melting point or be a persistent oil | Try triturating with a non-polar solvent like hexane or pentane to induce solidification. If it remains an oil, ensure it is pure by NMR. |
Conclusion
The Fischer indole synthesis is a reliable and efficient method for the preparation of Ethyl 4-methoxy-1H-indole-2-carboxylate. By following the detailed protocol and considering the safety precautions and troubleshooting advice provided, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The Reissert synthesis offers a viable alternative route depending on the availability of starting materials.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1–17. [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information File. Retrieved from [Link]
-
Al-Ostath, A., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5029. [Link]
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Tsvetkova, T., et al. (2021). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 26(16), 4995. [Link]
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PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
-
Chem-Station. (2014, August 27). Fischer Indole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
-
Chemsrc. (2025, August 25). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 359-373). John Wiley & Sons, Inc. [Link]
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ResearchGate. (2016, March 24). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]
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Application Notes and Protocols: N-Alkylation of Ethyl Indole-2-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indoles
N-alkylated indoles are a cornerstone of medicinal chemistry and materials science.[1][2][3] The substituent on the indole nitrogen plays a crucial role in modulating the biological activity and physicochemical properties of these heterocyclic scaffolds. Ethyl indole-2-carboxylate is a particularly valuable starting material due to the synthetic versatility of the ester functionality. However, the N-alkylation of this substrate presents a classic chemoselectivity challenge: achieving exclusive N-alkylation without competing C3-alkylation or hydrolysis of the ester group. This guide provides a comprehensive overview of the critical parameters governing the N-alkylation of ethyl indole-2-carboxylate, offering detailed protocols and a mechanistic rationale for achieving high yields and selectivity.
Mechanistic Considerations: A Balancing Act of Basicity and Nucleophilicity
The N-alkylation of ethyl indole-2-carboxylate proceeds via a two-step SN2 mechanism.[4] First, a base abstracts the acidic proton from the indole nitrogen to form a nucleophilic indolide anion. This anion then attacks the alkylating agent, displacing a leaving group to form the N-alkylated product. The presence of the electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H proton (pKa ≈ 16), making deprotonation more facile compared to unsubstituted indole.[4]
However, this electron-withdrawing effect also influences the nucleophilicity of the resulting anion. While the primary site of negative charge resides on the nitrogen, there is delocalization to the C3 position, creating a competing nucleophilic center. The choice of base, solvent, and counter-ion are therefore critical in directing the alkylation to the desired nitrogen atom.
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. youtube.com [youtube.com]
Application Note and Protocol: Efficient Hydrolysis of Ethyl 4-methoxy-1H-indole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the procedure for the hydrolysis of Ethyl 4-methoxy-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] This document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, and key experimental considerations to ensure a high-yield and pure product. The presented methodology is designed for reliability and scalability in a research and development setting.
Introduction: The Significance of 4-Methoxy-1H-indole-2-carboxylic Acid
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[3][4] Specifically, 4-methoxy-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders.[1][2] The methoxy group, in particular, can significantly influence a molecule's binding affinity, physicochemical properties, and metabolic stability.[5] The efficient and clean synthesis of this carboxylic acid is therefore of paramount importance for advancing drug discovery programs.
The hydrolysis of the ethyl ester precursor is a fundamental nucleophilic acyl substitution reaction.[6] While both acidic and basic conditions can effect this transformation, base-catalyzed hydrolysis, or saponification, is generally preferred for preparative applications.[6][7] This preference stems from the irreversible nature of the reaction under basic conditions, which drives the equilibrium towards the product, the carboxylate salt, thus ensuring a more complete conversion.[7][8][9]
Reaction Scheme and Mechanism
The overall transformation is as follows:
The base-catalyzed hydrolysis of an ester proceeds via a well-established nucleophilic acyl substitution mechanism, commonly referred to as saponification.[9][10]
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[6]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.
-
Deprotonation: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[8]
-
Acidic Workup: In a separate workup step, the addition of a strong acid protonates the carboxylate salt to yield the final, neutral carboxylic acid product.[6][9]
Below is a visual representation of the reaction mechanism.
Caption: Base-catalyzed hydrolysis mechanism.
Experimental Protocol
This protocol is optimized for the hydrolysis of Ethyl 4-methoxy-1H-indole-2-carboxylate on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) |
| Ethyl 4-methoxy-1H-indole-2-carboxylate | 103260-65-7 | 219.23 | 219 mg (1.0 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 120 mg (3.0 mmol) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 5 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 5 mL |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 | ~3.5 mL (or until pH 2-3) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Step-by-Step Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for hydrolysis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-methoxy-1H-indole-2-carboxylate (219 mg, 1.0 mmol) in a mixture of ethanol (5 mL) and deionized water (5 mL).
-
Saponification: To the stirred solution, add sodium hydroxide (120 mg, 3.0 mmol). Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1M hydrochloric acid with stirring until the pH of the solution is between 2 and 3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The expected product is 4-methoxy-1H-indole-2-carboxylic acid.[11]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure the sodium hydroxide is of good quality and that the reflux temperature is adequate. Increasing the reaction time may also be necessary.
-
Low Yield: Low yields can result from incomplete precipitation during acidification. Ensure the pH is sufficiently acidic. Cooling the mixture in an ice bath after acidification can enhance precipitation.
-
Product Purity: If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Alternative Bases: While sodium hydroxide is commonly used, potassium hydroxide can also be employed.[12] Lithium hydroxide in a mixture of THF and water is another common choice.[9]
-
Sensitive Functional Groups: Be aware that basic conditions can affect other sensitive functional groups if present in the molecule.[6] For particularly sensitive substrates, milder, non-aqueous methods using reagents like trimethyltin hydroxide have been reported, although these require different workup procedures.[13]
Characterization
The final product, 4-methoxy-1H-indole-2-carboxylic acid, can be characterized by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight.[11]
-
Infrared Spectroscopy: To observe the characteristic C=O and O-H stretches of the carboxylic acid.
Conclusion
The base-catalyzed hydrolysis of Ethyl 4-methoxy-1H-indole-2-carboxylate is a reliable and efficient method for the synthesis of 4-methoxy-1H-indole-2-carboxylic acid. The protocol detailed in this application note provides a clear and robust procedure for researchers in the field of medicinal chemistry and drug development. By understanding the underlying mechanism and key experimental parameters, scientists can confidently execute this important transformation.
References
- J&K Scientific LLC. (2025, February 8). Ester Hydrolysis.
- J&K Scientific. (2021, January 20). 4-Methoxy-1H-indole-2-carboxylic acid | 103260-65-7.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Chemistry Steps.
- Master Organic Chemistry. (2022, October 27).
- Divakaran, R. Mechanisms of Ester hydrolysis.
- ChemicalBook. 4-Methoxyindole synthesis.
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
- National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)
- Chem-Impex. 4-Methoxy-1H-indole-3-carboxylic acid.
- Chemguide. hydrolysis of esters.
- MDPI.
- Oxford Academic. (Plant Physiology). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions 1.
- PubChem. 4-Methoxy-1H-indole-2-carboxylic acid.
- MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- Chemistry LibreTexts. (2023, January 22).
- ACS Publications. (2014, March 17). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
- PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
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The Strategic Utility of Ethyl 4-methoxy-1H-indole-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its versatile role as a pharmacophore in numerous therapeutic agents.[1][2] Within this privileged scaffold, strategic substitution patterns can unlock novel biological activities and fine-tune pharmacokinetic properties. Ethyl 4-methoxy-1H-indole-2-carboxylate emerges as a particularly valuable, yet underexplored, building block for drug discovery endeavors. The electron-donating methoxy group at the 4-position, combined with the reactive ester at the 2-position, offers a unique chemical handle for the synthesis of diverse compound libraries with potential applications in oncology, infectious diseases, and beyond.[3][4]
This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of Ethyl 4-methoxy-1H-indole-2-carboxylate, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
I. Synthesis and Chemical Properties
The synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate can be achieved through several established methods for indole formation, with the Fischer indole synthesis being a common and adaptable approach.[5] The general strategy involves the reaction of a suitably substituted phenylhydrazine with an alpha-ketoester.
Protocol 1: Synthesis via Fischer Indole Synthesis
This protocol outlines a representative procedure for the synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Materials:
-
(3-Methoxyphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol, absolute
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
-
Indolization:
-
To a solution of the dried hydrazone in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford Ethyl 4-methoxy-1H-indole-2-carboxylate as a solid.
-
Expected Yield: 60-75%
Characterization Data:
-
Molecular Formula: C12H13NO3
-
Molecular Weight: 219.24 g/mol
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 161.5 °C[6]
-
1H NMR (CDCl3, 400 MHz): δ 8.80 (br s, 1H, NH), 7.20 (t, J = 8.0 Hz, 1H, H-6), 7.10 (d, J = 2.0 Hz, 1H, H-3), 6.95 (d, J = 8.0 Hz, 1H, H-7), 6.60 (d, J = 8.0 Hz, 1H, H-5), 4.40 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.90 (s, 3H, OCH3), 1.40 (t, J = 7.2 Hz, 3H, OCH2CH3).
-
13C NMR (CDCl3, 101 MHz): δ 162.5 (C=O), 154.0 (C-4), 138.0 (C-7a), 128.0 (C-2), 125.0 (C-6), 115.0 (C-3a), 105.0 (C-5), 102.0 (C-7), 100.0 (C-3), 61.0 (OCH2CH3), 55.5 (OCH3), 14.5 (OCH2CH3).
(Note: The provided NMR data is a predicted spectrum based on known chemical shifts for similar indole structures and should be confirmed experimentally.)
Chemical Reactivity
The reactivity of Ethyl 4-methoxy-1H-indole-2-carboxylate is governed by the interplay of its constituent functional groups.
-
Indole Nucleus: The electron-rich indole ring is susceptible to electrophilic substitution, primarily at the C3 position. The methoxy group at C4 further activates the benzene portion of the ring system.
-
Ester Group: The ethyl ester at the C2 position can undergo hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to the alcohol.
-
N-H Group: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
II. Applications in Medicinal Chemistry
The Ethyl 4-methoxy-1H-indole-2-carboxylate scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The strategic placement of the methoxy group can influence receptor binding and metabolic stability.
A. Synthesis of Indole-2-Carboxamides as Bioactive Agents
Indole-2-carboxamides are a well-established class of compounds with diverse pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.[3][4] The following protocol describes the conversion of Ethyl 4-methoxy-1H-indole-2-carboxylate to a representative amide derivative.
Protocol 2: Synthesis of N-Benzyl-4-methoxy-1H-indole-2-carboxamide
Materials:
-
Ethyl 4-methoxy-1H-indole-2-carboxylate
-
Benzylamine
-
Sodium methoxide
-
Methanol, anhydrous
-
Dichloromethane
-
Hydrochloric acid, 1 M
-
Sodium bicarbonate, saturated solution
-
Brine
-
Sodium sulfate, anhydrous
Procedure:
-
Amidation:
-
To a solution of Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous methanol, add benzylamine (1.5 eq) and a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-methoxy-1H-indole-2-carboxamide.
-
Expected Yield: 80-90%
B. Derivatization at the Indole Nitrogen
Alkylation or acylation of the indole nitrogen can significantly impact the biological activity and physicochemical properties of the resulting compounds.
Protocol 3: N-Alkylation of Ethyl 4-methoxy-1H-indole-2-carboxylate
Materials:
-
Ethyl 4-methoxy-1H-indole-2-carboxylate
-
Potassium hydroxide
-
Acetone
-
Allyl bromide
-
Water
-
Ethyl acetate
Procedure:
-
Deprotonation and Alkylation:
-
In a round-bottom flask, suspend Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) and powdered potassium hydroxide (1.2 eq) in acetone.
-
Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford Ethyl 1-allyl-4-methoxy-1H-indole-2-carboxylate.
-
Expected Yield: 75-85%
III. Visualization of Synthetic Pathways
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation and derivatization of Ethyl 4-methoxy-1H-indole-2-carboxylate.
IV. Potential Biological Targets and Therapeutic Areas
While specific biological data for Ethyl 4-methoxy-1H-indole-2-carboxylate is limited in the public domain, the broader class of methoxy-substituted indoles has shown activity against a range of targets.
| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale based on Analogues |
| Anticancer | Tubulin, Kinases, DNA | Indole derivatives are known to interact with microtubules and inhibit various protein kinases involved in cell proliferation.[2] |
| Antimicrobial/Antifungal | Cell wall synthesis enzymes, DNA gyrase | The indole scaffold is present in many natural and synthetic antimicrobial agents. Methoxy substitution can enhance lipophilicity and cell penetration.[4][7] |
| Anti-inflammatory | COX-2, 5-LOX | Indole-based compounds have been developed as inhibitors of key enzymes in the inflammatory cascade. |
| Antiviral | Reverse transcriptase, Protease | The indole nucleus is a feature of several antiviral drugs. |
V. Conclusion and Future Directions
Ethyl 4-methoxy-1H-indole-2-carboxylate represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and multiple points for diversification make it an attractive starting material for the generation of compound libraries targeting a wide array of diseases. Future research should focus on the systematic exploration of its derivatives to uncover novel therapeutic agents and further elucidate the structure-activity relationships of this promising scaffold. The protocols and insights provided herein serve as a foundation for researchers to harness the potential of this intriguing molecule in their drug discovery programs.
References
- Benchchem. (n.d.). ethyl 4,6-dimethoxy-1H-indole-2-carboxylate.
- Chemsrc. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate.
- MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate.
- MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
- Benchchem. (n.d.). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.
- ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
- National Center for Biotechnology Information. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
- ResearchGate. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
- National Center for Biotechnology Information. (2020). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT.
- National Center for Biotechnology Information. (2019). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- National Center for Biotechnology Information. (2010). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl 4-methoxy-1H-indole-2-carboxylate|lookchem [lookchem.com]
- 7. ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | Benchchem [benchchem.com]
Application Note & Protocol: Synthesis of Indole-2-Carboxamides from Ethyl Indole-2-Carboxylate
Abstract
Indole-2-carboxamides are a privileged scaffold in modern medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of indole-2-carboxamides, starting from the readily available ethyl indole-2-carboxylate. Two primary, field-proven synthetic strategies are detailed: a robust two-step approach involving saponification followed by amide coupling, and a more direct amidation of the ethyl ester. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into the selection of reagents and reaction conditions to ensure successful and reproducible outcomes.
Introduction: The Significance of Indole-2-Carboxamides in Drug Discovery
The indole nucleus is a cornerstone of many natural products and pharmacologically active compounds.[1] Among the vast array of indole derivatives, those bearing a carboxamide functionality at the 2-position have garnered significant attention from the medicinal chemistry community. This is due to their versatile biological profile, which includes potent antitubercular[2][3][4], anticancer[5], and anti-inflammatory activities, as well as their role as modulators of key biological targets like the cannabinoid CB1 receptor and the TRPV1 ion channel.[6][7][8] The ability to readily diversify the amide substituent allows for the fine-tuning of physicochemical properties and pharmacological activity, making the indole-2-carboxamide scaffold a highly attractive starting point for the development of novel therapeutics.
This application note details the common synthetic routes to access this important class of molecules from ethyl indole-2-carboxylate, a stable and commercially available starting material.
Synthetic Strategies: An Overview
There are two primary and reliable methodologies for the conversion of ethyl indole-2-carboxylate to its corresponding carboxamides. The choice between these methods often depends on the nature of the amine to be coupled, the desired scale of the reaction, and the available laboratory reagents.
-
Method A: Two-Step Synthesis via Saponification and Amide Coupling: This is the most widely employed and versatile method. It involves the initial hydrolysis (saponification) of the ethyl ester to the corresponding indole-2-carboxylic acid, followed by the coupling of the carboxylic acid with a desired amine using a suitable coupling agent.
-
Method B: Direct Amidation of the Ethyl Ester: This approach offers a more streamlined, one-step process where the ethyl ester is directly converted to the amide by reaction with an amine. While potentially more atom-economical, this method can require more forcing conditions and may not be suitable for all amine substrates.
The following sections will provide detailed protocols and mechanistic insights for both approaches.
Method A: Two-Step Synthesis via Indole-2-Carboxylic Acid
This robust two-step protocol provides a reliable and highly generalizable route to a wide array of indole-2-carboxamides. The clear separation of the hydrolysis and coupling steps allows for the purification of the intermediate carboxylic acid, which can be beneficial for achieving high purity in the final product.
Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of indole-2-carboxamides.
Step 1: Saponification of Ethyl Indole-2-Carboxylate
Principle: The saponification of the ethyl ester to the corresponding carboxylic acid is a classic ester hydrolysis reaction. It is typically carried out under basic conditions, where a hydroxide source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is usually performed in a mixture of an organic solvent, like ethanol, and water to ensure the solubility of both the starting material and the base.
Protocol 1: Saponification of Ethyl Indole-2-Carboxylate
| Parameter | Value/Description |
| Starting Material | Ethyl Indole-2-carboxylate (1.0 equiv) |
| Reagent | Sodium Hydroxide (NaOH) (2.0-3.0 equiv) |
| Solvent | Ethanol and Water (e.g., 1:1 v/v) |
| Temperature | Reflux (typically 80-100 °C) |
| Reaction Time | 2-4 hours |
| Work-up | 1. Cool the reaction mixture to room temperature. 2. Remove the ethanol under reduced pressure. 3. Dilute the aqueous residue with water. 4. Acidify the solution to pH 2-3 with a suitable acid (e.g., 1M HCl). 5. Collect the precipitated solid by filtration. 6. Wash the solid with cold water and dry under vacuum. |
Expert Insights:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Ensure complete dissolution of the NaOH in water before adding it to the ethanolic solution of the ester to prevent localized high concentrations of base.
-
Acidification should be performed slowly and with cooling, as the neutralization reaction is exothermic.
-
The resulting indole-2-carboxylic acid is often obtained as a solid and can be used in the next step after thorough drying.[2][9][10]
Step 2: Amide Coupling of Indole-2-Carboxylic Acid
Principle: The formation of the amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. This is because the carboxylate, which would be formed in the presence of an amine, is a poor electrophile. Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
A wide variety of coupling reagents are available, and their selection can influence reaction times, yields, and the degree of side reactions such as racemization (if chiral amines or carboxylic acids are used).
Commonly Used Coupling Reagents:
| Coupling Reagent | Abbreviation | Advantages | Considerations |
| Dicyclohexylcarbodiimide | DCC | Inexpensive, effective. | Byproduct (DCU) is poorly soluble and requires filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, easy work-up. | Often used with an additive like HOBt. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity, low racemization. | More expensive. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for hindered substrates. | Can be toxic. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very efficient, low racemization.[11][12][13] | Higher cost. |
Protocol 2: Amide Coupling using HATU
| Parameter | Value/Description |
| Starting Material | Indole-2-carboxylic Acid (1.0 equiv) |
| Reagents | HATU (1.1-1.2 equiv), Amine (1.0-1.2 equiv), Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Work-up | 1. Quench the reaction with water or saturated aqueous NaHCO₃. 2. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). 3. Wash the organic layer with brine. 4. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 5. Purify the crude product by column chromatography or recrystallization. |
Expert Insights:
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
The order of addition of reagents can be crucial. Typically, the carboxylic acid, coupling reagent, and base are stirred together for a short period to pre-activate the acid before the amine is added.
-
DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.
-
For sensitive substrates, carrying out the reaction at 0 °C can help to minimize side reactions.
Method B: Direct Amidation of Ethyl Indole-2-Carboxylate
This method circumvents the need for the isolation of the carboxylic acid intermediate, potentially saving time and resources. However, the direct amidation of esters often requires higher temperatures or the use of specific catalysts and may not be suitable for all amines, particularly those that are less nucleophilic or thermally sensitive.
Workflow for Direct Amidation
Caption: Workflow for the direct amidation of ethyl indole-2-carboxylate.
Protocol 3: Direct Thermal Amidation
| Parameter | Value/Description |
| Starting Material | Ethyl Indole-2-carboxylate (1.0 equiv) |
| Reagent | Amine (2.0-5.0 equiv, may act as solvent) |
| Solvent | Optional, depending on the amine (e.g., a high-boiling solvent like xylene) |
| Temperature | 100-150 °C |
| Reaction Time | 12-48 hours |
| Work-up | 1. Cool the reaction mixture to room temperature. 2. If a solvent was used, remove it under reduced pressure. 3. If the product precipitates, collect it by filtration. 4. Alternatively, dissolve the residue in a suitable organic solvent and wash with dilute acid (to remove excess amine) and brine. 5. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization. |
Expert Insights:
-
This method is most effective with primary amines that are good nucleophiles and have a relatively high boiling point.
-
The use of a large excess of the amine can help to drive the reaction to completion.
-
The reaction can be slow, and monitoring by TLC or LC-MS is recommended to determine the optimal reaction time.
-
For less reactive amines, the addition of a Lewis acid catalyst may be beneficial, although this can complicate the reaction and work-up.
Troubleshooting and Considerations
-
Low Yields in Saponification: Ensure a sufficient excess of base is used and that the reaction is heated for an adequate amount of time. Incomplete hydrolysis will result in the starting material being carried through to the next step.
-
Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. The activity of the coupling reagent can be compromised by moisture. Also, consider using a more powerful coupling reagent for sterically hindered amines or carboxylic acids.
-
Side Reactions: In the coupling step, epimerization can be a concern with chiral substrates. Using additives like HOBt or employing coupling reagents known for low racemization (e.g., HATU) can mitigate this.
-
Purification Challenges: The byproducts of some coupling reagents (e.g., DCU from DCC) can co-precipitate with the product. Careful selection of the coupling reagent and purification method is important.
Conclusion
The synthesis of indole-2-carboxamides from ethyl indole-2-carboxylate is a well-established and versatile transformation in organic synthesis. The two-step approach involving saponification and subsequent amide coupling offers the greatest flexibility and reliability for a wide range of substrates. For certain applications, direct amidation can be a more efficient alternative. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently and efficiently access this important class of compounds for their drug discovery and development programs.
References
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Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
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Kamble, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]
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Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. Available at: [Link]
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Onajole, O. K., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS infectious diseases, 3(11), 846–855. Available at: [Link]
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Royal Society of Chemistry. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Available at: [Link]
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Kondreddi, R. R., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of medicinal chemistry, 56(21), 8849–8859. Available at: [Link]
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Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. Available at: [Link]
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Kondreddi, R. R., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: A promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(21), 8849-8859. Available at: [Link]
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Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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de Heuvel, E., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Lee, C. P., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 11(12), 2419-2425. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
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An, J., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 22(10), 1693. Available at: [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. Available at: [Link]
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Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Available at: [Link]
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Aapptec. Coupling Reagents. Available at: [Link]
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De Marco, R., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, e202400008. Available at: [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Available at: [Link]
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Strauss, C. R., & Trainor, R. W. (1995). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 48(10), 1665-1678. Available at: [Link]
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Murakami, Y., et al. (1981). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. Available at: [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4242. Available at: [Link]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with Indole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile biological activity makes it a "privileged scaffold" in drug discovery. The ability to precisely and efficiently modify the indole core at various positions is therefore of paramount importance for generating novel molecular entities and for conducting detailed structure-activity relationship (SAR) studies.[4] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering a broad scope and tolerance for sensitive functional groups.[1][5][6]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions applied to indole derivatives. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each transformation, explaining the critical role of catalysts, ligands, bases, and solvents. This approach is designed to empower researchers to not only follow established protocols but also to troubleshoot and rationally optimize conditions for their specific substrates. We will cover the workhorse reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as well as the increasingly important field of direct C-H functionalization.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, particularly for generating biaryl structures.[4] Its popularity stems from its operational simplicity, the stability and low toxicity of its organoboron reagents, and its high tolerance for a wide variety of functional groups.[4][5] When applied to haloindoles, it provides a robust route to aryl-, heteroaryl-, and vinyl-substituted indoles.
Mechanistic Rationale & The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is crucial for rational optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloindole. This is often the rate-determining step.[7][8]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[4][7]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][7]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of haloindoles.
Critical Parameters: A Scientist's Guide to Optimization
The success of a Suzuki coupling hinges on the judicious selection of four components:
-
Palladium Precursor: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ requires a phosphine ligand to form the active Pd(0) species in situ.[4][9]
-
Ligand: For simple substrates, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), bulky, electron-rich phosphine ligands like SPhos, XPhos, or ferrocene-based ligands (e.g., dppf) are superior.[5][10] These ligands facilitate the oxidative addition and reductive elimination steps.
-
Base: The base activates the boronic acid for transmetalation. Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[4][11] The choice of base can be critical; for instance, stronger bases may be needed for less reactive boronic acids, but can also lead to side reactions like boronic acid decomposition.
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, THF, or DMF) and water.[9][12] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
Data Presentation: Comparative Reaction Conditions
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 (MW) | 91 | [9] |
| 3-Vinylindole | (from 9-BBN intermediate) | (dppf)PdCl₂ | K₃PO₄ | THF | 23 | 75 | [11] |
| 5,7-Dibromoindole | 4-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O/EtOH | 120 (MW) | 81 | [9] |
| N-Boc-5-bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95+ | [4] |
Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol is adapted from a microwave-assisted procedure in water, highlighting a green chemistry approach.[9]
Materials:
-
5-Bromoindole
-
Phenylboronic acid
-
Sodium Carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Deionized Water
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add 5-bromoindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Na₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add deionized water (2.5 mL) to the vial.
-
Inert Atmosphere: Seal the vial and flush thoroughly with a stream of dry nitrogen or argon. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 120 °C for 1 hour with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-phenylindole product.
The Heck Reaction: Alkenylation of Indoles
The Heck reaction is a cornerstone for forming carbon-carbon bonds between an aryl or vinyl halide and an alkene.[13] In the context of indoles, it provides a direct pathway to introduce alkenyl substituents, which are valuable handles for further synthetic transformations or as key structural elements in bioactive molecules.[14]
Mechanistic Rationale & The Catalytic Cycle
The Heck reaction also operates on a Pd(0)/Pd(II) catalytic cycle, but with distinct intermediates compared to the Suzuki coupling.
-
Oxidative Addition: As before, the cycle begins with the oxidative addition of the haloindole to a Pd(0) species.
-
Alkene Coordination & Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the indolyl group onto the alkene. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom on the carbon β to the palladium center is eliminated, forming a palladium-hydride species and releasing the final alkenyl-indole product. This step typically proceeds in a syn-fashion and determines the stereochemistry of the resulting double bond.
-
Reductive Elimination/Base Regeneration: The palladium-hydride species is reductively eliminated with the help of a base to regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle for the Heck alkenylation of haloindoles.
Critical Parameters: Controlling Regio- and Stereoselectivity
-
Regioselectivity: With unsymmetrical alkenes like acrylates or styrenes, the indolyl group typically adds to the less substituted carbon of the double bond.
-
Ligands: While some Heck reactions can proceed without ligands ("ligand-free" using Pd(OAc)₂), phosphine ligands are generally required to stabilize the catalyst and improve yields, especially for less reactive aryl bromides or chlorides. Bulky phosphine ligands can also influence regioselectivity.
-
Base: A base (often a tertiary amine like Et₃N or an inorganic base like Na₂CO₃) is required to neutralize the hydrogen halide (HX) produced in the catalytic cycle.[13]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. Aqueous conditions have also been successfully developed, offering a greener alternative.[13]
Protocol: Aqueous Heck Coupling of 5-Iodoindole with Acrylic Acid
This protocol is adapted from conditions developed for the functionalization of tryptophans and indoles in water.[13]
Materials:
-
5-Iodoindole
-
Acrylic acid
-
Sodium Carbonate (Na₂CO₃)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS or TXPTS) - a water-soluble ligand
-
Acetonitrile (CH₃CN) and Degassed Water
-
Round-bottom flask with reflux condenser
Procedure:
-
Reagent Preparation: In a round-bottom flask, combine 5-iodoindole (0.1 mmol, 1.0 equiv), acrylic acid (0.15 mmol, 1.5 equiv), Na₂CO₃ (0.2 mmol, 2.0 equiv), Na₂PdCl₄ (0.0025 mmol, 2.5 mol%), and TPPTS (0.00625 mmol, 6.25 mol%).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and degassed water (1 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen and maintain a positive pressure.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~2-3 to protonate the product and unreacted acrylic acid.
-
Extraction: Extract the product into ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the desired (E)-3-(1H-indol-5-yl)acrylic acid.
The Sonogashira Coupling: Alkynylation of Indoles
The Sonogashira coupling provides a powerful method for installing alkyne functionalities onto the indole scaffold by coupling a haloindole with a terminal alkyne.[15][16] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I). The resulting alkynyl indoles are exceptionally versatile synthetic intermediates.[15]
Mechanistic Rationale: A Dual Catalytic System
The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: This cycle is similar to those seen previously, involving oxidative addition of the haloindole to Pd(0) and reductive elimination to release the product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.
Overall Process:
-
Oxidative Addition (Pd): Pd(0) adds to the haloindole to form an Indolyl-Pd(II)-X complex.
-
Copper Acetylide Formation (Cu): Cu(I) reacts with the terminal alkyne and base to form a Cu(I)-acetylide.
-
Transmetalation (Pd/Cu): The copper acetylide transfers the alkyne group to the palladium complex, forming an Indolyl-Pd(II)-alkyne species and regenerating the Cu(I) salt.
-
Reductive Elimination (Pd): The product, an alkynyl-indole, is eliminated, regenerating the Pd(0) catalyst.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Critical Parameters
-
Catalysts: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.[15] Copper-free Sonogashira protocols exist but often require specialized ligands or conditions.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and to act as the solvent.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often added to improve solubility.
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause homocoupling of the terminal alkyne (Glaser coupling). Therefore, rigorous exclusion of air is mandatory.
Protocol: One-Pot Sonogashira Coupling and Cyclization for Indole Synthesis
This protocol describes the synthesis of a 2,3-disubstituted indole from a 2-bromoanilide, showcasing the power of tandem reactions.[18]
Materials:
-
N-(2-bromophenyl)acetamide
-
1-Phenyl-1-propyne
-
Pd(OAc)₂
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-(2-bromophenyl)acetamide (1.0 mmol, 1.0 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and CuI (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) and 1-phenyl-1-propyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate, then dilute the residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 1-acetyl-2-methyl-3-phenyl-1H-indole.
Buchwald-Hartwig Amination: Forging C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[19][20] For indole chemistry, it is invaluable for synthesizing N-arylindoles or for introducing amino groups onto the indole carbocyclic ring.[21]
Mechanistic Rationale
The mechanism shares the core principles of oxidative addition and reductive elimination.
-
Oxidative Addition: Pd(0) inserts into the haloindole C-X bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: This is typically the product-forming step, where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[8]
The choice of ligand is exceptionally critical in this reaction, as it must facilitate both the oxidative addition and the final reductive elimination from the electron-rich amido complex.[19]
Critical Parameters
-
Ligands: This reaction has seen generations of ligand development. Early systems used ligands like BINAP and DPPF.[19] Modern, highly effective ligands are typically bulky, electron-rich monophosphines such as XPhos, SPhos, and RuPhos, which promote rapid catalysis under mild conditions.[10]
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are most common.[20][21] The choice of base is substrate-dependent and crucial for success.
-
Substrate Scope: The reaction is remarkably broad, accommodating primary and secondary amines, anilines, and even ammonia equivalents.[19] It can be successfully applied to unprotected haloindoles, although care must be taken as the indole N-H is also acidic.[21]
Protocol: Amination of 6-Bromoindole with a Secondary Amine
This protocol is based on conditions developed for the amination of haloindoles bearing a free N-H group.[21]
Materials:
-
6-Bromo-1H-indole
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable bulky phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, "RuPhos")
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.04 mmol, 4 mol%), and a stir bar to a Schlenk tube.
-
Reagent Addition: Add 6-bromo-1H-indole (1.0 mmol, 1.0 equiv), piperidine (1.2 mmol, 1.2 equiv), and LiHMDS (2.2 mmol, 2.2 equiv).
-
Solvent and Reaction: Add anhydrous THF (5 mL), seal the tube, and heat the mixture at 65 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain 6-(piperidin-1-yl)-1H-indole.
Direct C-H Functionalization: The Modern Frontier
While classical cross-coupling reactions rely on pre-functionalized haloindoles, direct C-H functionalization (or activation) offers a more atom- and step-economical approach by forming C-C or C-N bonds directly from a C-H bond.[12][14] For indoles, which possess multiple C-H bonds of varying reactivity, controlling the regioselectivity is the paramount challenge.
Mechanistic Principles and Regiocontrol
Palladium-catalyzed C-H functionalization of indoles typically proceeds via an electrophilic palladation pathway, where an electron-deficient Pd(II) species attacks the electron-rich indole ring.[14][22]
-
Inherent Selectivity: The C3 position of indole is the most electron-rich and nucleophilic, making it the inherent site of electrophilic attack. However, subsequent steps can lead to functionalization at C2.[22]
-
Directing Groups: To achieve selectivity at otherwise less reactive positions (C2, C4, C7), a directing group is often installed on the indole nitrogen.[23][24][25] This group contains a Lewis basic atom (e.g., N from a pyridine or O from a phosphinoyl group) that coordinates to the palladium center, delivering the catalyst to a specific C-H bond for activation.[23][24]
Caption: Decision workflow for regioselective C-H functionalization of indoles.
Protocol: Direct C2-Arylation of N-H Indole
This protocol utilizes an electrophilic Pd(II) catalyst to achieve C2 arylation of unprotected indoles with boronic acids, using air as the oxidant.[12]
Materials:
-
Indole
-
4-Methylphenylboronic acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,4-Dioxane and Water
Procedure:
-
Reaction Setup: In a vial, dissolve indole (0.5 mmol, 1.0 equiv) and 4-methylphenylboronic acid (1.0 mmol, 2.0 equiv) in a 10:1 mixture of dioxane and water (2.2 mL).
-
Catalyst Addition: Add Pd(TFA)₂ (0.025 mmol, 5 mol%) to the solution.
-
Reaction: Seal the vial (with air as the headspace) and stir vigorously at room temperature for 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Extraction: Dilute the residue with ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to give 2-(p-tolyl)-1H-indole.
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Bibi, A., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules. [Link]
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Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
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Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. [Link]
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Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
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Wagaw, S., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
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Yang, Y., et al. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. [Link]
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Xu, B., et al. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. Angewandte Chemie International Edition. [Link]
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Wang, C., et al. (2021). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Nature Communications. [Link]
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Cacchi, S. (2010). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. [Link]
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Wu, X., et al. (2017). Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Organic Letters. [Link]
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Kallepalli, V. A., & Biscoe, M. R. (2011). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters. [Link]
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Various Authors. (2023). Recent advances in functionalization of indoles. ResearchGate. [Link]
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Martini, F., et al. (2017). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. Chemistry - A European Journal. [Link]
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Kumar, D., et al. (2010). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules. [Link]
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Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
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Reddy, M. S., et al. (2010). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
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Peterson, E. A., & Stahl, S. S. (2013). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters. [Link]
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Various Authors. (2021). Synthesis of arylated indoles via Sonogashira cross-coupling. ResearchGate. [Link]
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Beccalli, E. M., et al. (2014). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
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Ciambrone, G., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
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Kumar, A., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. [Link]
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Martini, F., et al. (2017). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. [Link]
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Chen, C., et al. (2007). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
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Vitale, F., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]
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Bakkestuen, A. K., & Gundersen, L. L. (2006). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry. [Link]
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Various Authors. (2021). Recent Advances in Metal-Catalyzed Functionalization of Indoles. ResearchGate. [Link]
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Wang, H., et al. (2023). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Journal of the American Chemical Society. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A Novel Application of [DTBNpP]Pd(crotyl)Cl for Room-Temperature, Copper-Free Sonogashira Couplings. ResearchGate. [Link]
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Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Symposium Series. [Link]
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Trovato, F., et al. (2013). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics. [Link]
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Zhang, S., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Wang, D., & Wasa, M. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Li, J. J. (2002). Palladium in heterocyclic chemistry: a guide for the synthetic chemist. University of South Australia Library. [Link]
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Yadav, D., et al. (2016). Ultrasound assisted Mizoroki-Heck coupling/C-H amination in a single pot: Direct synthesis of indole derivatives. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
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Application Note & Protocol: Scalable Synthesis of Substituted Indole-2-Acetic Acid Esters via Fischer Indolization
<
Abstract
This document provides a comprehensive and scalable experimental protocol for the synthesis of substituted indole-2-acetic acid esters, a class of compounds of significant interest in medicinal chemistry. The methodology is centered on the robust and versatile Fischer indole synthesis.[1][2][3] This guide offers a detailed, step-by-step procedure, explains the chemical principles behind the protocol, and includes practical, field-proven insights to ensure high yields, purity, and reproducibility for large-scale applications.
Introduction: The Importance of the Indole-2-Acetic Acid Ester Scaffold
The indole ring system is a "privileged scaffold" in drug discovery, forming the structural core of numerous pharmaceuticals and biologically active natural products.[4] Specifically, indole-2-acetic acid esters are key intermediates and final products in the development of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, as well as antiviral and anticancer agents. The ability to efficiently synthesize these molecules on a large scale with diverse substitution patterns is critical for advancing pharmaceutical research and development.
This protocol details an optimized Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus from a (substituted) phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][3] The use of a γ-ketoester as the carbonyl partner provides a direct and efficient route to the target indole-2-acetic acid ester framework.
Strategic Overview: The Fischer Indole Synthesis Pathway
The core of this synthetic strategy involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone to form the indole ring. The reaction proceeds through a well-established mechanism consisting of three primary stages:
-
Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine and the ketone to form a phenylhydrazone intermediate.[1][5]
-
Tautomerization and[2][2]-Sigmatropic Rearrangement: The phenylhydrazone tautomerizes to its enamine form. This is followed by a key[2][2]-sigmatropic rearrangement, which is the main bond-forming step that constructs the indole scaffold.[1][3][5]
-
Cyclization and Aromatization: The intermediate from the rearrangement undergoes cyclization and then eliminates a molecule of ammonia to form the energetically favorable aromatic indole ring.[1][5]
A thorough understanding of this mechanism is crucial for optimizing reaction conditions and for troubleshooting potential issues.
Sources
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Application Notes & Protocols: 4-Methoxyindole Derivatives as a Scaffold for Novel Antiproliferative Agents
Introduction: The Privileged Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds and its ability to interact with diverse biological targets.[1] Within this family, derivatives of 4-methoxyindole have emerged as a particularly promising class for the development of novel antiproliferative agents.[2][3] The methoxy group at the 4-position significantly influences the molecule's electronic properties and steric profile, enhancing its reactivity and potential for specific, high-affinity interactions with key oncogenic proteins.[4] This guide provides an in-depth exploration of the application of 4-methoxyindole derivatives in oncology research, detailing their mechanisms of action, structure-activity relationships (SAR), and robust protocols for their synthesis and evaluation.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
A predominant mechanism by which many potent 4-methoxyindole derivatives exert their antiproliferative effects is through the inhibition of tubulin polymerization.[5] Tubulin, a critical protein of the cytoskeleton, polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle, primarily in the G2/M phase, leading to apoptosis (programmed cell death).[6]
Many active 4-methoxyindole derivatives function as colchicine binding site inhibitors.[7][8] They bind to a specific site on β-tubulin, preventing its polymerization with α-tubulin into microtubules. This leads to the disassembly of the mitotic spindle, a structure indispensable for the proper segregation of chromosomes during mitosis. The resulting mitotic arrest triggers cellular signaling cascades that culminate in apoptosis.[6][9]
While tubulin inhibition is a primary mechanism, other targets for indole derivatives have been identified, including various protein kinases (e.g., EGFR, CDK, JAK) and NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting a potential for multi-targeted therapeutic strategies.[1][10][11][12]
Structure-Activity Relationship (SAR) Analysis
The antiproliferative potency of 4-methoxyindole derivatives is highly dependent on their substitution patterns. The methoxy group's position is critical, and modifications at other positions of the indole core and its side chains can fine-tune activity and selectivity.[13][14]
| Compound Class / Modification | Key Structural Features | Target Cell Lines | IC50 Values (µM) | Key SAR Insights | Reference |
| 2-Phenylindoles | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | Methoxy groups on both the indole and 2-phenyl rings are significantly more effective than hydroxyl groups in this series.[7] | [7] |
| OXi8006 Analogue | 2-aryl-3-aroyl-7-methoxyindole | SK-OV-3, NCI-H460, DU-145 | < 5 (Tubulin IC50) | A methoxy group at position-7 can be comparable in potency to the lead compound OXi8006, which has a 6-methoxy group.[15] | [15] |
| Indole-Isatin Hybrids | 5-methoxyindole tethered to N-benzyl isatin (Compound 5o) | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | 1.69 | The N-benzyl and N-phenyl groups on the isatin moiety are preferred for high activity, showing >4-fold more potency than sunitinib.[16][17] | [16][17] |
| Arylthioindoles | 3-((3,4,5-trimethoxyphenyl)thio)indole with 6-methoxy group | Four cancer cell lines | 0.11 - 1.4 | The C-6 methoxy group on the indole nucleus plays an important role in inhibiting cell growth.[5] | [5] |
| 4,5-Dihydroisoxazoles | 1-methoxyindole-3-carboxaldehyde derivative | Jurkat, HL-60 (Leukemia) | Varies | Novel isoxazole derivatives showed marked activity and selectivity against leukemia cell lines.[18] | [18] |
Application Notes & Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of novel 4-methoxyindole derivatives.
Protocol 1: Synthesis of a Representative 4-Methoxyindole Derivative
This protocol outlines a general synthesis for a 2,3-disubstituted 4-methoxyindole, a common scaffold for potent tubulin inhibitors. This is based on the Leimgruber-Batcho indole synthesis, a reliable method for preparing substituted indoles.[19]
Rationale: This multi-step synthesis starts from a commercially available nitro-toluene derivative, allowing for the controlled construction of the indole ring system. The use of activated zinc is a classic and effective method for the reductive cyclization step.[3][19]
Materials:
-
1-methoxy-2-methyl-3-nitrobenzene
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Activated Zinc powder
-
Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Step 1: Formation of the Enamine Intermediate.
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in 10 volumes of N,N-dimethylformamide (DMF), add DMF-DMA (1.2 eq) and pyrrolidine (1.2 eq).[19]
-
Heat the mixture to reflux (approx. 120-140°C) for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.[19]
-
-
Step 2: Reductive Cyclization to form 4-Methoxyindole.
-
Prepare a solution of the crude enamine from Step 1 in 5 volumes of acetic acid.
-
To this solution, add activated zinc powder (approx. 5 eq) portion-wise, maintaining the internal temperature between 20-30°C using an ice bath.[19]
-
Stir the reaction mixture at room temperature for 30-60 minutes after the addition is complete.
-
Filter the reaction mixture through a pad of celite to remove zinc residues, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.[19]
-
-
Step 3: Purification.
-
Purify the crude 4-methoxyindole product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure 4-methoxyindole as a crystalline solid.[3]
-
Protocol 2: In Vitro Antiproliferative (MTT) Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)[18][22]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Test compounds (4-methoxyindole derivatives) dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for 48 or 72 hours.[20]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[20]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of treated cells / OD of vehicle control cells) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Overall Experimental Workflow
The development of novel antiproliferative agents from a 4-methoxyindole scaffold follows a logical progression from chemical synthesis to detailed biological characterization.
Conclusion and Future Directions
4-Methoxyindole derivatives represent a versatile and highly tractable scaffold for the development of potent antiproliferative agents. Their primary mechanism as tubulin polymerization inhibitors is well-established, offering a validated therapeutic target. The rich body of SAR data provides a clear roadmap for designing next-generation compounds with improved potency and selectivity. Future research should focus on optimizing pharmacokinetic properties, exploring their efficacy in drug-resistant cancer models, and investigating their potential as vascular disrupting agents or in combination therapies to overcome the complexities of cancer.
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The Strategic Utility of Ethyl 4-methoxy-1H-indole-2-carboxylate as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
For Immediate Release
In the landscape of modern drug discovery and development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of producing active pharmaceutical ingredients (APIs). Among the privileged heterocyclic scaffolds, the indole nucleus stands out for its prevalence in a vast array of biologically active molecules.[1] This application note delves into the strategic use of Ethyl 4-methoxy-1H-indole-2-carboxylate as a versatile and economically viable precursor for the synthesis of complex APIs, with a focus on its application in the development of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The inherent reactivity of the indole nucleus, coupled with the ability to functionalize it at various positions, makes it an ideal template for the design of targeted therapies. Ethyl 4-methoxy-1H-indole-2-carboxylate, in particular, offers several advantages as a starting material due to the presence of key functional groups that can be readily manipulated to construct more complex molecular architectures.
Physicochemical Properties and Commercial Availability
Ethyl 4-methoxy-1H-indole-2-carboxylate is a solid at room temperature with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol .[2] It is commercially available from various suppliers with a typical purity of 97% or higher, ensuring a reliable and consistent starting material for multi-step syntheses.[2]
Table 1: Physicochemical Properties of Ethyl 4-methoxy-1H-indole-2-carboxylate
| Property | Value | Reference |
| CAS Number | 43142-25-2 | [2] |
| Molecular Formula | C₁₂H₁₃NO₃ | [2] |
| Molecular Weight | 219.24 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
Synthetic Utility and Key Chemical Transformations
The synthetic value of Ethyl 4-methoxy-1H-indole-2-carboxylate lies in the reactivity of its core functional groups: the indole N-H, the ester at the C2 position, and the aromatic ring. These sites allow for a variety of chemical transformations, making it a flexible building block for a range of APIs.
N-Alkylation
The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated to introduce various substituents. This reaction is fundamental for modifying the pharmacokinetic and pharmacodynamic properties of the final API.
Hydrolysis of the Ester
The ethyl ester at the C2 position can be readily hydrolyzed under basic conditions to yield the corresponding 4-methoxy-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives, which are prevalent in many drug candidates.
Amide Bond Formation
The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents to form indole-2-carboxamides. This transformation is a cornerstone of combinatorial chemistry and allows for the rapid generation of libraries of potential drug candidates.
Application Example: Synthesis of a Potential Anticancer and Anti-tuberculosis Agent
A pertinent example of the utility of Ethyl 4-methoxy-1H-indole-2-carboxylate as a precursor is in the synthesis of N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide. This class of compounds has shown promise as both anti-tuberculosis and anticancer agents.[3][4] The synthesis involves a straightforward two-step process starting from the hydrolysis of the ethyl ester.
Experimental Protocols
Part 1: Hydrolysis of Ethyl 4-methoxy-1H-indole-2-carboxylate to 4-methoxy-1H-indole-2-carboxylic acid
This protocol is adapted from standard procedures for the hydrolysis of ethyl indole-2-carboxylates.
Materials:
-
Ethyl 4-methoxy-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl.
-
The resulting precipitate, 4-methoxy-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.
Part 2: Amide Coupling to Synthesize N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide
This protocol follows a general and widely used method for amide bond formation.[3]
Materials:
-
4-methoxy-1H-indole-2-carboxylic acid
-
Rimantadine hydrochloride (or other desired amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired amine (e.g., rimantadine hydrochloride, 1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide.
Table 2: Representative Reaction Data
| Step | Reactants | Product | Yield | Purity |
| 1. Hydrolysis | Ethyl 4-methoxy-1H-indole-2-carboxylate, KOH | 4-methoxy-1H-indole-2-carboxylic acid | Typically >90% | >95% (by NMR) |
| 2. Amide Coupling | 4-methoxy-1H-indole-2-carboxylic acid, Rimantadine HCl, EDC·HCl, HOBt, DIPEA | N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide | 95%[4] | >98% (by HPLC) |
Causality Behind Experimental Choices
The choice of a strong base like potassium hydroxide for the hydrolysis ensures complete and efficient conversion of the ester to the carboxylic acid. The use of standard coupling reagents like EDC·HCl and HOBt in the amide formation step is a well-established and reliable method that minimizes side reactions and generally provides high yields of the desired amide product. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
Workflow and Logical Relationships
The synthetic strategy described above follows a logical and efficient pathway from a readily available precursor to a complex, biologically active molecule.
Sources
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- 2. Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2 | Chemsrc [chemsrc.com]
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- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: One-Pot Synthesis of Functionalized Indole Derivatives
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, frequently designated a "privileged scaffold" due to its prevalence in pharmaceuticals and biologically active natural products.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the one-pot synthesis of functionalized indole derivatives. By combining multiple reaction steps into a single, streamlined procedure, one-pot syntheses offer significant advantages in efficiency, cost, and waste reduction.[1][3] This document focuses on three robust and versatile methods: the modern Fischer Indole Synthesis, the Bischler-Möhlau Synthesis, and the palladium-catalyzed Larock Indole Synthesis. Each section provides a theoretical background, mechanistic insights, detailed step-by-step protocols, and expert guidance to facilitate successful implementation in the laboratory.
Introduction: The Power of One-Pot Synthesis
The indole ring system is a fundamental structural motif in a vast number of important molecules, including the anti-inflammatory drug Indomethacin and the anti-migraine agent Almotriptan.[4][5] Traditional multi-step syntheses of complex indole derivatives often involve the isolation and purification of intermediates at each stage. This process is not only time-consuming and labor-intensive but also leads to cumulative yield losses and increased solvent waste.
One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, directly addresses these challenges.[3] This approach enhances "pot, atom, and step economy" (PASE), aligning with the principles of green chemistry by minimizing waste and energy consumption.[3] For drug discovery programs, one-pot methods are particularly advantageous as they allow for the rapid generation of compound libraries for high-throughput screening.[1][6]
This application note will explore three powerful one-pot methodologies for accessing the indole core.
Method 1: The Microwave-Assisted One-Pot Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and highly reliable method for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[6] Modern adaptations, particularly those employing microwave irradiation, have transformed this reaction into a rapid and efficient one-pot process.[1][7]
2.1. Mechanistic Rationale
The one-pot Fischer synthesis combines two key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone or aldehyde to form an arylhydrazone intermediate.
-
Indolization: The hydrazone, under acidic catalysis and heat, undergoes a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[5]
Microwave heating dramatically accelerates the rate-limiting cyclization step, often reducing reaction times from hours to minutes.[1][7]
2.2. Workflow Diagram: One-Pot Fischer Indole Synthesis ```dot
Caption: Simplified catalytic cycle for the Larock indole synthesis.
4.3. Detailed Experimental Protocol: Synthesis of 2-Substituted Indoles
This protocol is a general procedure for the synthesis of 2-substituted-1H-indoles. [9] Materials:
-
o-Haloaniline (e.g., o-bromoaniline, 0.75 mmol, 1.0 eq)
-
Phenylacetylene (1.5 mmol, 2.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.025 mmol, 3.3 mol%)
-
Copper(I) iodide (CuI) (0.055 mmol, 7.3 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.67 eq)
-
N,N-Dimethylformamide (DMF), 5 mL
-
Sealed tube or pressure vessel
Procedure:
-
To a sealable reaction tube equipped with a magnetic stir bar, add the o-haloaniline (e.g., o-bromoaniline, 129 mg, 0.75 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (10.5 mg, 0.055 mmol).
-
Add 5 mL of DMF, followed by triethylamine (0.278 mL, 2.0 mmol) and phenylacetylene (153 mg, 1.5 mmol).
-
Expert Insight: This reaction is effectively a one-pot Sonogashira coupling followed by an intramolecular cyclization. [9]The CuI co-catalyst is crucial for the Sonogashira step. The use of a base like triethylamine is necessary to neutralize the HX formed during the reaction.
-
-
Seal the tube tightly and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Trustworthiness: While room temperature is often sufficient, gentle heating (e.g., 60-80°C) can accelerate the reaction for less reactive substrates, such as o-bromoanilines. [10]4. Upon completion, cool the reaction mixture and dilute it with a saturated aqueous solution of ammonium chloride.
-
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted indole.
Summary and Data Comparison
One-pot syntheses provide powerful and efficient routes to functionalized indoles. The choice of method depends on the desired substitution pattern and available starting materials.
| Method | Key Precursors | Typical Conditions | Advantages | Limitations |
| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid catalyst, Microwave (10-30 min) | Rapid, high-yielding, readily available starting materials. [1] | Requires specific hydrazine precursors; may not be suitable for sensitive functional groups due to heat/acid. |
| Bischler-Möhlau | α-Haloacetophenone, Aniline | Microwave (1-2 min), often solvent-free | Extremely fast, good for 2-arylindoles. [11] | Historically harsh conditions, limited to specific substitution patterns. [12] |
| Larock Synthesis | o-Haloaniline, Alkyne | Pd catalyst, Base, RT to 80°C | Excellent functional group tolerance, high regioselectivity, broad scope. [13][14] | Requires palladium catalyst, o-haloanilines can be expensive. |
Conclusion
The one-pot synthesis of functionalized indoles represents a significant advancement in synthetic efficiency and green chemistry. The Fischer, Bischler-Möhlau, and Larock syntheses, especially when enhanced with modern techniques like microwave irradiation and advanced catalysis, offer robust and versatile platforms for drug discovery and materials science. By understanding the mechanistic underpinnings and following these detailed protocols, researchers can effectively leverage these methods to accelerate their research and development programs.
References
-
A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). National Institutes of Health. Retrieved from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]
-
Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. (2023). National Institutes of Health. Retrieved from [Link]
-
Highly Efficient and Facile Green Approach for One-Pot Fischer Indole Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Larock indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (2023). RSC Publishing. Retrieved from [Link]
-
Larock indole synthesis. (n.d.). Grokipedia. Retrieved from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2024). RSC Publishing. Retrieved from [Link]
-
One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. (2018). Organic Chemistry Portal. Retrieved from [Link]
-
One-Pot Synthesis of Indole Derivatives from the Reaction of Nitroalkynes and Alkynes via a Mercury-Carbene Intermediate. (n.d.). ResearchGate. Retrieved from [Link]
-
Larock Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. (2008). National Institutes of Health. Retrieved from [Link]
-
Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. (2022). National Institutes of Health. Retrieved from [Link]
-
One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles. (2018). pubs.acs.org. Retrieved from [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2022). Taylor & Francis Online. Retrieved from [Link]
-
A new and efficient one-pot synthesis of indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). National Institutes of Health. Retrieved from [Link]
-
One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. (n.d.). Wiley Online Library. Retrieved from [Link]
-
(PDF) Bischler Indole Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for Indole Scaffolds
Indole and its derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous natural products and pharmaceuticals, including anti-inflammatory drugs like indomethacin and anti-tumor agents such as vinblastine.[1] Specifically, indole-2-carboxylic acid esters are crucial intermediates for synthesizing a wide array of biologically active compounds. Traditional methods for their synthesis, however, often grapple with challenges such as long reaction times, harsh conditions, and modest yields.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[3][5] This efficiency not only enhances productivity but also frequently results in higher yields and purer products, minimizing the formation of byproducts.[4][5] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less solvent.[5][6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of indole-2-carboxylic acid esters. We will delve into the mechanistic underpinnings of these reactions, present robust and validated protocols, and offer expert insights to ensure successful and reproducible outcomes.
Underlying Principles: The "Microwave Effect" in Indole Synthesis
The accelerated reaction rates observed in microwave chemistry are attributed to the direct interaction of microwaves with polar molecules and ions within the reaction mixture. This interaction induces rapid molecular rotation and friction, generating heat volumetrically and homogeneously.[3] This efficient energy transfer bypasses the slower process of conventional heating, where heat is transferred via conduction and convection.
In the context of indole synthesis, particularly the Hemetsberger-Knittel reaction, microwave irradiation significantly promotes the thermal decomposition of the α-azidocinnamate intermediate, a key step in the formation of the indole ring.[1][7] The high temperatures achieved rapidly under microwave conditions facilitate the extrusion of nitrogen and the subsequent cyclization to form the indole-2-carboxylate. This targeted heating minimizes the potential for side reactions that can occur during prolonged heating in high-boiling solvents.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Hemetsberger-Knittel Synthesis of Indole-2-Carboxylates
This protocol details a rapid and efficient method for the synthesis of indole-2-carboxylates from the corresponding α-azidocinnamates using microwave irradiation.[1][7]
Workflow Diagram:
Caption: Workflow for the microwave-assisted Hemetsberger-Knittel synthesis.
Materials:
-
Substituted α-azidocinnamate (1 mmol)
-
Anhydrous xylene (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Place the substituted α-azidocinnamate (1 mmol) and a magnetic stir bar into a 10 mL microwave reactor vial.
-
Add anhydrous xylene (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 200°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure indole-2-carboxylate.
Expert Insights:
-
Solvent Choice: Xylene is an excellent solvent for this reaction due to its high boiling point and good microwave absorption properties. Other high-boiling aromatic solvents like toluene or mesitylene can also be used.[1]
-
Temperature and Time: The reaction parameters (200°C for 10 minutes) have been optimized for high conversion.[7] It is crucial to monitor the reaction temperature and pressure to ensure safety and reproducibility.
-
Starting Material: The α-azidocinnamate precursors can be readily prepared via a base-catalyzed condensation of the corresponding aryl aldehyde with an azidoacetate.[1]
Protocol 2: Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in an Ionic Liquid
This protocol presents an improved, rapid, and practical method for the synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using an ionic liquid as the solvent under microwave irradiation.[8][9][10]
Reaction Mechanism Diagram:
Caption: Simplified reaction pathway in an ionic liquid medium.
Materials:
-
2-Halo aryl aldehyde or ketone (1 mmol)
-
Ethyl isocyanoacetate (1.2 mmol)
-
1-methyl-3-butylimidazolium hydroxide ([bmim]OH) (2 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2-halo aryl aldehyde or ketone (1 mmol), ethyl isocyanoacetate (1.2 mmol), and 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) (2 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power of 100 W, maintaining the temperature at 50°C for 10 minutes.[9][10]
-
After cooling, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired indole-2-carboxylic acid ester.
Expert Insights:
-
Role of the Ionic Liquid: The ionic liquid, [bmim]OH, acts as both the solvent and a base. Its ionic nature allows for efficient interaction with microwave energy, leading to rapid and uniform heating.[9]
-
Mild Conditions: This method is advantageous due to its mild reaction conditions (50°C), which can be beneficial for substrates with sensitive functional groups.[8][9]
-
Scalability: This procedure has been shown to be scalable, providing good yields even on a larger (e.g., 60-mmol) scale.[9]
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst/Solvent | Conditions | Reaction Time | Yield | Reference |
| Hemetsberger-Knittel | α-Azidocinnamates | Xylene | 200°C (Microwave) | 10 min | Good to excellent | [1][7] |
| Ionic Liquid Method | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | [bmim]OH | 50°C, 100 W (Microwave) | 10 min | Up to 97% | [8][9] |
| Palladium-Catalyzed | N-Aryl enamines | Pd(OAc)₂, Cu(OAc)₂ / DMF | 80°C (Microwave) | 30 min | >90% | [11] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The expected outcomes, including reaction times and yields, are well-documented in the cited literature. For validation in your laboratory, we recommend the following:
-
Reproducibility: Initially, perform the reaction on a small scale exactly as described to confirm the expected yield and purity.
-
Product Characterization: The identity and purity of the synthesized indole-2-carboxylic acid esters should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data for many of these compounds are available in the supplementary information of the cited references.[10][11]
-
Monitoring Reaction Progress: For optimization or troubleshooting, the reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time for your specific substrate.
By following these protocols and validation steps, researchers can confidently and efficiently synthesize a diverse range of indole-2-carboxylic acid esters, accelerating their research and development efforts.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. 6
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. 3
-
Importance of Microwave Heating in Organic Synthesis. 4
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. 9
-
(PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
-
Microwave assisted green organic synthesis. 5
-
Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. 1
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. 12
-
Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis | Request PDF.
-
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry.
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
-
Synthesis of indoles via microwave‐assisted Hemetsberger–Knittel (HK) reaction. 13
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES.
-
Fischer indole synthesis - Wikipedia.
-
Tunable Pd-Catalyzed Cyclization of Indole-2-carboxylic Acid Allenamides: Carboamination vs Microwave-Assisted Hydroamination.
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF.
-
Hemetsberger indole synthesis - Wikipedia.
-
Fischer Indole Synthesis - Organic Chemistry Portal.
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid - Scite.ai.
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
-
Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols.
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
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- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of 4-Methoxyindoles
Welcome to the technical support center for advanced synthesis applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Fischer indole synthesis for the preparation of 4-methoxyindoles and wish to troubleshoot common issues and improve reaction yields. The inherent electronic properties of the methoxy substituent present unique challenges and opportunities in this classic reaction, which this guide will address in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 4-methoxyindoles.
Q1: My overall yield for the synthesis of 4-methoxyindole is disappointingly low. What are the primary factors I should investigate?
Low yields in this specific synthesis can arise from several general and substrate-specific issues. The Fischer indole synthesis is sensitive to reaction conditions, and the presence of the electron-donating 4-methoxy group adds another layer of complexity.[1]
Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 4-methoxyphenylhydrazine and the carbonyl compound are pure. Impurities in the hydrazine, in particular, can significantly inhibit the reaction. If using the hydrochloride salt of the hydrazine, ensure its quality and consider neutralization steps carefully.
-
Catalyst Choice and Concentration: The selection of the acid catalyst is critical.[2][3] A catalyst that is too weak may not drive the reaction to completion, while one that is too strong or used in excess can promote side reactions and degradation, especially with the electron-rich methoxy-substituted ring. A screening of different Brønsted and Lewis acids is often necessary.[4]
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed.[5] However, prolonged heating or excessively high temperatures can lead to decomposition of the starting materials, intermediates, or the final indole product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Atmosphere Control: The intermediate ene-hydrazine is susceptible to air oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative side products and improve the yield.
-
Side Reactions: The 4-methoxy group can direct unproductive side reactions. This includes potential demethylation under harsh acidic conditions or other electrophilic substitution reactions on the activated ring.
Q2: I'm observing a significant side product that appears to be a regioisomer or a halogenated species. What's causing this?
This is a known, though often unexpected, complication when working with methoxy-substituted phenylhydrazones, particularly with halogen-containing acids like HCl. Research has shown that in the Fischer indole synthesis of methoxyphenylhydrazones, an "abnormal" reaction can occur where the methoxy group is substituted.[6]
For example, the synthesis of 7-methoxyindole from 2-methoxyphenylhydrazone using HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole.[6] This occurs because the methoxy group can be protonated under strong acid conditions, turning it into a good leaving group that is subsequently displaced by a nucleophile present in the reaction mixture (like Cl⁻).
To prevent this:
-
Avoid Halogen Acids: Use non-halogenated Brønsted acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[3]
-
Use Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron chloride (FeCl₃) are excellent alternatives that do not introduce nucleophilic counter-ions capable of this side reaction.[1][2]
-
Consider Polyphosphoric Acid (PPA): PPA is a very effective catalyst and solvent for this reaction and is a good non-nucleophilic choice.
Q3: Which acid catalyst is generally most effective for the synthesis of electron-rich indoles like 4-methoxyindole?
There is no single "best" catalyst, as the optimal choice depends on the specific ketone or aldehyde substrate being used.[3] However, for electron-rich systems, the goal is to use a catalyst strong enough to facilitate the key[2][2]-sigmatropic rearrangement without causing degradation.[1]
Here is a comparative summary of common catalysts:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TSA, Polyphosphoric Acid (PPA) | Readily available, inexpensive. PPA can also serve as the solvent.[7] | Can lead to charring and degradation at high temperatures. Strong acids can be harsh on sensitive functional groups. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Generally milder than strong Brønsted acids. Can be highly effective and lead to cleaner reactions.[2] | Often require anhydrous conditions. Can be more expensive and require careful handling. Stoichiometric amounts may be needed. |
| Solid Supports | Acidic clays (e.g., Montmorillonite) | Easy to handle, simplified workup (filtration), potentially reusable, can lead to higher selectivity. | May require higher temperatures or longer reaction times compared to homogeneous catalysts. |
| Ionic Liquids | Chloroaluminate Ionic Liquids | Can act as both solvent and catalyst, offering mild reaction conditions and potential for recyclability.[5] | Can be expensive and require specific handling procedures. |
Recommendation: For 4-methoxyindoles, starting with p-TSA or ZnCl₂ is a robust approach. If those fail, moving to PPA is a common and effective strategy.
Q4: Are there modern, higher-yielding alternatives to the classical heating method for this synthesis?
Yes, modern techniques can significantly improve yields and reduce reaction times.
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for accelerating the Fischer indole synthesis.[4] The rapid, uniform heating often leads to cleaner reactions, reduced side product formation, and dramatically shorter reaction times (minutes instead of hours).
-
Palladium-Catalyzed Variations: The Buchwald-Hartwig cross-coupling reaction can be used to form the N-arylhydrazone precursor, which can then undergo indolization.[5][8] This palladium-catalyzed strategy expands the scope of the reaction and can be a milder alternative to classical methods.[3]
Visualizing the Process
Understanding the reaction pathway and potential pitfalls is key to successful synthesis.
Caption: General mechanism of the Fischer Indole Synthesis.
Caption: Pathway for abnormal halogenation side product.
Caption: Troubleshooting workflow for low yield.
Optimized Experimental Protocols
Protocol 1: Classical Synthesis of 4-Methoxy-2-methyl-1H-indole using p-TSA
This protocol describes the reaction of 4-methoxyphenylhydrazine with acetone.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium acetate (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (1.2 eq)
-
Toluene or Xylene (as solvent)
Procedure:
-
Hydrazone Formation: To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride, sodium acetate, and ethanol. Stir the suspension at room temperature for 15 minutes.
-
Add acetone to the mixture and heat to reflux for 1-2 hours. Monitor the formation of the hydrazone by TLC.
-
Once the hydrazone formation is complete, cool the mixture and remove the ethanol by rotary evaporation.
-
Indolization: To the crude hydrazone, add toluene and p-toluenesulfonic acid monohydrate.
-
Fit the flask with a Dean-Stark apparatus to remove water and heat the mixture to reflux (approx. 110-140 °C depending on the solvent).
-
Maintain reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting hydrazone is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-2-methyl-1H-indole.
Protocol 2: Microwave-Assisted Synthesis of 4-Methoxy-2-methyl-1H-indole
This one-pot procedure improves efficiency and yield.
Materials:
-
4-Methoxyphenylhydrazine (1.0 eq)
-
Acetone (2.0 eq)
-
Acetic Acid (as solvent and catalyst)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methoxyphenylhydrazine followed by acetic acid.
-
Add acetone to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Heat the mixture to 120 °C and hold for 15-25 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.
-
Workup and Purification: After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Carefully uncap the vessel and pour the contents into ice-cold water.
-
Basify the solution to pH ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Ismail, M. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2486-2493. [Link]
-
Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54068-54083. [Link]
-
Somei, M. (2016). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 93(1), 1-25. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The indole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for innovation. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Part 1: General Troubleshooting & Optimization
This section addresses common issues applicable across various indole synthesis methodologies.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and can often be traced back to a few key areas. The issue may stem from impure starting materials, suboptimal reaction conditions, or inefficient workup procedures.[1][2] A systematic approach is crucial for diagnosing the root cause.
Causality and Expert Insights:
The purity of starting materials cannot be overstated. Arylhydrazines, for example, can be prone to oxidation, and impurities in carbonyl compounds can lead to unwanted side reactions like aldol condensations.[1] Reaction parameters such as temperature and catalyst concentration are also critical. For instance, in the Fischer indole synthesis, the[3][3]-sigmatropic rearrangement has a significant activation energy, often necessitating elevated temperatures. However, excessive heat can cause decomposition of reactants or products.[1]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Step-by-Step Protocol for Improvement:
-
Reagent Purity Check:
-
Verify the purity of your arylhydrazine and carbonyl compounds via NMR or other appropriate analytical techniques.
-
If purity is questionable, purify starting materials by recrystallization or distillation.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the formation of byproducts.[2]
-
-
Temperature Screening:
-
If the reaction is sluggish, cautiously increase the temperature in increments while monitoring for decomposition.[1] For thermally sensitive substrates, consider milder conditions.
-
-
Solvent Selection:
-
Catalyst Optimization:
Q2: I'm observing multiple spots on my TLC plate. How can I identify and minimize side reactions?
A2: The formation of multiple products is a common issue, often arising from the reaction conditions being too harsh or not selective enough for the desired transformation.[1]
Causality and Expert Insights:
In the Fischer indole synthesis, potential side reactions include aldol condensations of the carbonyl starting material or Friedel-Crafts type reactions.[1] For palladium-catalyzed syntheses, side products can arise from catalyst deactivation or competing reaction pathways. The key is to fine-tune the reaction conditions to favor the desired pathway kinetically or thermodynamically.
Strategies for Minimizing Side Products:
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over thermodynamic byproducts.[2]
-
Catalyst/Reagent Concentration: Carefully controlling the stoichiometry of catalysts and reagents can suppress side reactions.[1]
-
One-Pot Procedures: To minimize handling losses and potential side reactions between steps, consider a one-pot procedure where intermediate products are not isolated.[1]
Table 1: Effect of Reaction Conditions on Side Product Formation in a Model Fischer Synthesis
| Parameter | Condition A | Condition B (Optimized) | Predominant Outcome |
| Temperature | 120 °C | 80 °C | Reduced decomposition[1] |
| Acid Catalyst | H₂SO₄ (conc.) | p-TsOH (0.1 eq) | Minimized charring[1] |
| Solvent | Toluene | Acetic Acid | Improved solubility[1] |
Part 2: Method-Specific Troubleshooting
This section focuses on issues pertinent to specific, widely-used indole synthesis methods.
Q3: In my Fischer indole synthesis, the reaction is not proceeding to completion. What could be the issue?
A3: Incomplete conversion in a Fischer indole synthesis often points to issues with the acid catalyst or insufficient energy to overcome the activation barrier of the key rearrangement step.[1]
Causality and Expert Insights:
The mechanism of the Fischer indole synthesis involves several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, and a crucial acid-catalyzed[3][3]-sigmatropic rearrangement.[7] If the acid catalyst is too weak or present in insufficient quantity, the rearrangement will be slow or may not occur at all. This rearrangement step often has a high activation energy, requiring thermal energy to proceed efficiently.[1]
Caption: Key steps in the Fischer indole synthesis mechanism.
Troubleshooting Protocol:
-
Evaluate the Acid Catalyst:
-
Ensure a sufficient stoichiometric amount of the acid catalyst is used.
-
If using a mild acid, consider switching to a stronger one like polyphosphoric acid (PPA) or methanesulfonic acid.[1]
-
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature while carefully monitoring the reaction by TLC. Be cautious of potential decomposition at excessively high temperatures.[1]
-
-
Consider Microwave Synthesis:
-
Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[1]
-
Q4: My Bischler-Möhlau synthesis is giving low yields and an unpredictable mix of regioisomers. How can I improve this?
A4: The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for harsh conditions, poor yields, and unpredictable regioselectivity.[8][9]
Causality and Expert Insights:
The reaction mechanism is complex and can proceed through multiple pathways, leading to the formation of both 2-aryl and 3-aryl indoles.[10] The reaction is highly substrate-dependent, and traditional methods often require high temperatures, leading to decomposition.[8][10]
Modern Optimization Strategies:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to enable the reaction under milder conditions.[8]
-
Microwave Irradiation: Microwave-assisted procedures can significantly improve yields and reduce reaction times, often providing better control over the reaction outcome.[4][8]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) under microwave irradiation has proven effective.[4]
Q5: I'm having issues with catalyst deactivation and low reproducibility in my Palladium-catalyzed indole synthesis. What are the critical parameters?
A5: Palladium-catalyzed reactions, such as the Larock, Buchwald-Hartwig, and Heck syntheses, are powerful tools for constructing indoles. However, they are sensitive to catalyst deactivation and require careful optimization of ligands, bases, and solvents.[11][12]
Causality and Expert Insights:
The catalytic cycle involves oxidative addition, migratory insertion/transmetalation, and reductive elimination steps. The Pd(0) active species can be sensitive to oxidation if the reaction is not performed under an inert atmosphere.[12] The choice of ligand is paramount as it influences the stability, reactivity, and selectivity of the palladium catalyst. The base is also critical, not just for neutralizing generated acid, but also for participating in the catalytic cycle.
Caption: A simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.
Key Optimization Parameters:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[12]
-
Ligand Screening: The choice of ligand (e.g., phosphines like PPh₃, dppe, or N-heterocyclic carbenes (NHCs)) is critical and substrate-dependent. A screening of different ligands is often necessary to find the optimal conditions.[11][13]
-
Base Selection: The strength and type of base (e.g., K₂CO₃, K₃PO₄, t-BuONa) can significantly affect the reaction outcome.
-
Solvent Choice: The polarity and coordinating ability of the solvent (e.g., Toluene, Dioxane, DMF) can influence catalyst solubility and reactivity.
Table 2: Example of Ligand Effect on a Palladium-Catalyzed Cyclization
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 45 |
| 2 | Pd(OAc)₂ | dppe | Toluene | 78 |
| 3 | Pd₂(dba)₃ | Xantphos | Dioxane | 92 |
| 4 | Pd(OAc)₂ | IMes (NHC) | Dioxane | 85 |
| Data is illustrative and based on general trends reported in the literature.[11][14] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the arylhydrazine (1.0 mmol), the carbonyl compound (1.1 mmol), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or acetic acid, 2-3 mL) or proceed neat if appropriate.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Fischer Indole Synthesis. (2025). BenchChem.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. (2025). BenchChem.
- Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis. (2025). BenchChem.
- Optimization of reaction conditions for Fischer indole synthesis (temper
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
- Technical Support Center: Solvent Selection for Indole Synthesis. (2025). BenchChem.
- Technical Support Center: Regioselectivity in Substituted Indole Synthesis. (n.d.). BenchChem.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Fischer indole synthesis in the absence of a solvent. (2025).
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgyJU61YOwRotIc4ICkdtwppnRgFpcACgWMNNc14Iw6SXKDEgxT9kBc_uUuNU20dZr21x12orPwGYM8PtWPcfaKKrNcxCgYQXc2yq90H63-O5J9bkmk4Dk3t7kT0zmL0J31-jGxdc4CFVTqrsSBDoSAV4NLorexqxw_Qn6n7fqCoO_A4P1YxoGoSQInva3X5I=]([Link]
Sources
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- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side reactions in indole synthesis.
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of indoles, a critical heterocyclic motif in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of indole synthesis and minimize the formation of unwanted side products.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a classic and versatile method for preparing substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] While widely used, the reaction is sensitive to various parameters and can be prone to several side reactions.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis is resulting in a low yield of the desired indole and a significant amount of dark, tarry byproducts. What are the likely causes and how can I fix this?
A1: Low yields and tar formation are common issues in Fischer indole synthesis, often stemming from several factors related to reaction conditions and substrate stability.
Causality: The Fischer indole synthesis proceeds through a[1][1]-sigmatropic rearrangement of a protonated arylhydrazone intermediate.[4][5] Harsh acidic conditions and high temperatures, while necessary to drive the reaction, can also promote undesired side reactions like polymerization and decomposition of starting materials and intermediates, leading to the formation of complex, insoluble materials (tar).[1] The reaction is particularly sensitive to temperature, acid strength, and reaction time.[1]
Troubleshooting Protocol:
-
Optimize Acid Catalyst and Concentration:
-
Problem: The acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) may be too strong or too concentrated, leading to degradation.[3][4]
-
Solution: Screen a variety of Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[4] Start with milder conditions, such as acetic acid, and gradually increase the acid strength if the reaction does not proceed. For Lewis acids like ZnCl₂, ensure it is anhydrous, as moisture can affect its activity.
-
-
Control Reaction Temperature:
-
Problem: Excessive heat can accelerate side reactions.[1]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after the starting material has been consumed.
-
-
Purify Starting Materials:
-
Problem: Impurities in the arylhydrazine or carbonyl compound can act as catalysts for side reactions. Phenylhydrazines, in particular, can be unstable and prone to oxidation.
-
Solution: Use freshly distilled or recrystallized starting materials. If preparing the hydrazone in situ, ensure the initial condensation reaction goes to completion before proceeding with the indolization step.[2]
-
-
Consider a One-Pot Procedure:
-
Problem: Isolating the intermediate hydrazone can sometimes lead to decomposition.
-
Solution: A one-pot synthesis, where the arylhydrazine and carbonyl compound are heated together with the acid catalyst without isolating the hydrazone, can sometimes improve yields by minimizing handling of the potentially unstable intermediate.[5]
-
Q2: I am observing the formation of an unexpected regioisomer when using an unsymmetrical ketone. How can I control the regioselectivity of the Fischer indole synthesis?
A2: The formation of regioisomers is a known challenge when using unsymmetrical ketones, as enamine formation can occur on either side of the carbonyl group.
Causality: The regioselectivity of the Fischer indole synthesis is determined by the direction of enamine formation from the hydrazone intermediate. This, in turn, is influenced by the acidity of the medium, steric hindrance, and electronic effects of the substituents on the ketone.[5] Generally, the more substituted, thermodynamically favored enamine is formed under equilibrating conditions (stronger acids, longer reaction times), while the less substituted, kinetically favored enamine is formed under milder conditions.
Troubleshooting Protocol:
-
Modify Reaction Conditions:
-
To favor the thermodynamically more stable indole (from the more substituted enolizable position): Use stronger acids (e.g., polyphosphoric acid) and higher temperatures.[6]
-
To favor the kinetically controlled indole (from the less substituted enolizable position): Employ weaker acids (e.g., acetic acid) and lower temperatures.
-
-
Japp-Klingemann Modification:
-
Problem: Direct condensation of the arylhydrazine with the ketone leads to a mixture of hydrazones.
-
Solution: The Japp-Klingemann reaction provides a route to a single regioisomer of the hydrazone. This involves coupling an aryldiazonium salt with a β-keto ester or β-diketone, followed by hydrolysis and decarboxylation to yield a single phenylhydrazone, which can then be cyclized under standard Fischer conditions.
-
Table 1: Effect of Reaction Conditions on Regioselectivity in Fischer Indole Synthesis
| Condition | Effect on Regioselectivity | Favored Product |
| Strong Acid (e.g., PPA) | Thermodynamic control | Indole from more substituted enamine |
| Weak Acid (e.g., Acetic Acid) | Kinetic control | Indole from less substituted enamine |
| High Temperature | Thermodynamic control | Indole from more substituted enamine |
| Low Temperature | Kinetic control | Indole from less substituted enamine |
Q3: My reaction is failing completely, or I am isolating byproducts resulting from N-N bond cleavage. What is causing this and what can be done?
A3: Reaction failure or the formation of byproducts from N-N bond cleavage can occur, particularly with certain substituted substrates.
Causality: The key[1][1]-sigmatropic rearrangement step involves the concerted cleavage of the N-N bond and formation of a C-C bond.[7] However, if the intermediate enamine is substituted with strong electron-donating groups, it can stabilize a cationic intermediate formed by heterolytic N-N bond cleavage.[7] This alternative pathway circumvents the desired sigmatropic rearrangement and leads to byproducts such as anilines and iminium ions, ultimately preventing indole formation.[7] This is a notable issue when attempting to synthesize 3-aminoindoles via the Fischer method.[7]
Troubleshooting Workflow:
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.
Section 3: Palladium-Catalyzed Indole Syntheses
Modern palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Heck reactions, offer powerful and often milder alternatives for constructing the indole core with high functional group tolerance and, in some cases, excellent regioselectivity. [8][9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Larock indole synthesis is giving low yields, and I'm recovering unreacted starting materials. What are the key parameters to optimize?
A1: The Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline and a disubstituted alkyne, is sensitive to several reaction parameters. [9] Causality: The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) species, coordination and migratory insertion of the alkyne, intramolecular C-N bond formation, and reductive elimination to release the indole product and regenerate the Pd(0) catalyst. [9]Inefficiencies can arise at any stage of this cycle, such as slow oxidative addition, poor ligand choice, or catalyst deactivation.
Troubleshooting Protocol:
-
Choice of Halide:
-
Problem: o-Bromoanilines and o-chloroanilines are often less reactive than o-iodoanilines. [11][12] * Solution: o-Iodoanilines are the most reactive and commonly used starting materials. [9]If using o-bromoanilines, a more electron-rich and bulky phosphine ligand may be required to facilitate the slower oxidative addition step. [11]2. Ligand Selection:
-
Problem: The original ligandless conditions may not be optimal for all substrates.
-
Solution: While triphenylphosphine (PPh₃) is often used, other phosphine ligands can be more effective. [9]For challenging substrates, screening a panel of ligands (e.g., bulky, electron-rich phosphines like P(tBu)₃) can significantly improve yields. [12]3. Base and Additives:
-
Problem: The choice and stoichiometry of the base and additives are crucial.
-
Solution: Potassium or sodium carbonate are commonly used bases. [9]The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often essential for the reaction's success, though an excess can be inhibitory. [9]4. Alkyne Stoichiometry:
-
Problem: Insufficient alkyne can lead to incomplete conversion.
-
Solution: Using an excess of the alkyne (typically 2-5 equivalents) is common practice to drive the reaction to completion. [9] Q2: I am struggling with the N-arylation of my indole using a Buchwald-Hartwig amination. What are the common pitfalls?
-
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, including the N-arylation of indoles. However, success depends heavily on the catalytic system.
Causality: This cross-coupling reaction requires a suitable palladium precatalyst and a specialized phosphine ligand to facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. Side reactions can include β-hydride elimination if applicable, or catalyst decomposition.
Troubleshooting Protocol:
-
Ligand and Catalyst Choice:
-
Problem: Not all phosphine ligands are effective for the N-arylation of indoles.
-
Solution: Bulky, electron-rich phosphine ligands are generally required. Ligands such as Xantphos, BINAP, and various biarylphosphines (e.g., tBuXPhos) have proven effective for this transformation. [13][14][15]Using modern palladium precatalysts can also improve reaction consistency.
-
-
Base Selection:
-
Problem: The base is critical for deprotonating the indole and facilitating the catalytic cycle. A poorly chosen base can lead to low conversion or side reactions.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K₂CO₃) are common choices. [14][15]The optimal base may depend on the specific substrates and ligand used.
-
-
Solvent and Temperature:
-
Problem: The reaction is sensitive to solvent and temperature.
-
Solution: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used. The reaction temperature should be optimized; too low may result in slow reaction rates, while too high can lead to catalyst decomposition.
-
Q3: My intramolecular Heck reaction to form an indole is producing the reduced, non-cyclized starting material as a major byproduct. How can I favor the desired cyclization?
A3: The formation of a reduced byproduct in a Heck reaction is known as a reductive Heck reaction, which competes with the desired olefin insertion pathway. [16] Causality: In the Heck catalytic cycle, after oxidative addition of the aryl halide to Pd(0), the resulting arylpalladium(II) intermediate can either undergo migratory insertion with the alkene (leading to the desired product after β-hydride elimination) or be intercepted by a hydride source, leading to a reductive dehalogenation. The source of the hydride can be the solvent, base, or other additives.
Troubleshooting Protocol:
-
Optimize the Base:
-
Problem: The choice of base can significantly influence the extent of the reductive Heck side reaction.
-
Solution: Amine bases like triethylamine can sometimes be problematic. Inorganic bases like potassium carbonate or silver carbonate can be effective in minimizing this side reaction. [17]2. Solvent Choice:
-
Problem: The solvent can act as a hydride donor.
-
Solution: Use aprotic solvents that are less likely to act as hydride sources. Toluene, acetonitrile, or DMF are common choices.
-
-
Add a Reoxidant:
-
Problem: The formation of Pd(0) hydride species can be involved in the reductive pathway.
-
Solution: In some cases, the addition of a mild oxidant can help regenerate the active Pd(II) catalyst and suppress the reductive pathway. However, this must be carefully controlled to avoid unwanted side reactions.
-
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
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Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]
-
ACS Publications. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Retrieved from [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]
-
MDPI. (2025). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole synthesis [organic-chemistry.org]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of Crude Ethyl 4-methoxy-1H-indole-2-carboxylate
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the successful purification of crude Ethyl 4-methoxy-1H-indole-2-carboxylate. The guidance herein is grounded in established chemical principles and field-proven insights to address common challenges encountered during the purification of this electron-rich indole derivative.
I. Understanding the Molecule and Potential Impurities
Ethyl 4-methoxy-1H-indole-2-carboxylate is an electron-rich heterocyclic compound. The methoxy group at the 4-position and the ester functionality influence its reactivity and solubility, which are critical considerations for purification. The choice of purification strategy is intrinsically linked to the synthetic route employed, as this dictates the likely impurities.
Two common synthetic pathways to this indole scaffold are the Fischer and Reissert indole syntheses. Understanding the potential byproducts from these reactions is the first step in designing an effective purification protocol.
-
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For Ethyl 4-methoxy-1H-indole-2-carboxylate, this would typically involve the reaction of (3-methoxyphenyl)hydrazine with ethyl pyruvate. A significant challenge with methoxy-substituted phenylhydrazones is the potential for "abnormal" Fischer indole synthesis, where the methoxy group can be displaced by nucleophiles present in the reaction medium, such as halide ions from an acid catalyst.[1][2][3]
-
Reissert Indole Synthesis: This pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[4][5][6] Impurities from this synthesis can include unreacted starting materials, intermediates from incomplete reduction, and over-reduction products.
A logical workflow for purification begins with an initial assessment of the crude product, followed by a decision between recrystallization and chromatographic methods.
Caption: Initial workflow for purification decisions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Ethyl 4-methoxy-1H-indole-2-carboxylate in a question-and-answer format.
Scenario 1: Column Chromatography Issues
Question: My product is degrading on the silica gel column, leading to colored fractions and low recovery. What is happening and how can I prevent it?
Answer: Indoles with electron-donating groups, such as the 4-methoxy substituent, are particularly susceptible to degradation on acidic silica gel.[1] The acidic nature of standard silica can lead to polymerization or decomposition, often resulting in pink, brown, or purple discoloration.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine (TEA). Continue to use an eluent containing 0.5-1% TEA throughout the purification process.[1]
-
Use Alumina: As an alternative stationary phase, neutral or basic alumina can be less harsh for acid-sensitive compounds like your indole.[1]
-
Work Efficiently: Do not allow the crude product to remain on the column for an extended period. Prepare everything in advance and perform the chromatography as quickly as possible.[1]
-
Inert Atmosphere: If the compound is highly sensitive to air oxidation, which can also cause discoloration, consider running the column under a nitrogen or argon atmosphere.[1]
Question: I am having difficulty separating my desired product from a very closely running impurity on the TLC plate. How can I improve the separation?
Answer: Poor separation of spots with similar Rf values is a common challenge in column chromatography.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Shallow Gradient: Employ a very slow and shallow gradient of the polar solvent during elution to enhance resolution.
-
Change Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, switch to a different solvent system with different selectivities. Consider dichloromethane/methanol or toluene/acetone systems.[1]
-
-
High-Performance Flash Chromatography: Automated flash chromatography systems with high-performance columns often provide superior resolution compared to standard glass columns.
-
Check Compound-to-Silica Ratio: Ensure you are using an adequate amount of silica gel. A common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
| Parameter | Recommendation for Difficult Separations |
| Solvent System | Test multiple systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) |
| Gradient | Shallow and slow |
| Silica to Compound Ratio | Increase to 50:1 or 100:1 |
| Column Dimensions | Longer and narrower columns provide better resolution |
Scenario 2: Recrystallization Challenges
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or too rapid cooling.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil, add more of the good solvent to dilute the solution, and allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: The chosen solvent or solvent pair may not be ideal. Experiment with different solvent systems on a small scale. Common solvent pairs for indole derivatives include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Question: I can't find a suitable single solvent for recrystallization. What is the best approach for a mixed-solvent recrystallization?
Answer: A mixed-solvent system is an excellent alternative when a single suitable solvent cannot be identified.
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in a minimal amount of a "good" solvent (one in which the compound is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Caption: Decision tree for troubleshooting "oiling out".
Scenario 3: Unexpected Impurities
Question: My NMR spectrum shows a signal corresponding to a chloro-substituted indole, but my starting materials did not contain chlorine. Where did this come from?
Answer: If you used the Fischer indole synthesis with an acid catalyst like hydrochloric acid (HCl), it is possible to have an "abnormal" reaction. For methoxy-substituted phenylhydrazones, particularly 2-methoxy and 3-methoxy isomers, the methoxy group can be displaced by a chloride ion during the cyclization process.[2][3] This would lead to the formation of a chloro-indole impurity instead of, or in addition to, your desired methoxy-indole.
Preventative Measures and Solutions:
-
Use a Non-Nucleophilic Acid Catalyst: To avoid this side reaction, consider using a Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[7]
-
Chromatographic Separation: The chloro-substituted impurity will likely have a different polarity from your desired product and should be separable by column chromatography. You may need to screen different solvent systems to achieve optimal separation.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of Ethyl 4-methoxy-1H-indole-2-carboxylate?
A common starting point for the chromatography of indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[8] Based on the structure of your compound, a starting ratio of 9:1 or 4:1 hexanes:ethyl acetate would be a reasonable initial condition to test on a TLC plate. The polarity can then be gradually increased based on the observed Rf value. For electron-rich indoles, adding 0.5-1% triethylamine to the eluent is recommended to prevent streaking and degradation.[1]
Q2: What are some recommended solvents for the recrystallization of Ethyl 4-methoxy-1H-indole-2-carboxylate?
While the optimal solvent must be determined experimentally, good starting points for indole esters include:
-
Single Solvents: Ethanol, methanol, ethyl acetate.
-
Mixed Solvents: Ethyl acetate/hexane, dichloromethane/hexane, ethanol/water.[9]
A related compound, 2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylate, has been successfully recrystallized from a mixture of petroleum/diethyl ether (1:1).[10] This suggests that a similar non-polar/polar solvent mixture could be effective.
Q3: Can I use an acid-base extraction to purify my crude product?
An acid-base extraction could be useful for removing certain types of impurities. The indole N-H is weakly acidic and can be deprotonated by a strong base, but this is generally not practical for extraction. The ester functionality is sensitive to strong bases and can be hydrolyzed. However, an acidic wash could remove basic impurities, and a mild basic wash (e.g., with sodium bicarbonate solution) could remove acidic starting materials or byproducts. A preliminary wash of the crude organic solution with saturated sodium bicarbonate and then brine is a good general practice before chromatography.[1]
Q4: My purified product is a pale yellow solid, but the literature reports it as white. Is it still impure?
A pale yellow color is not uncommon for indole derivatives and may not necessarily indicate significant impurity. Trace amounts of oxidized byproducts can impart color. If analytical data (NMR, melting point, HPLC) confirm the purity of the material, the slight coloration may be acceptable for many applications. To obtain a completely colorless product, you can try treating a solution of the compound with a small amount of activated charcoal during recrystallization, followed by filtration through celite to remove the charcoal. Use charcoal sparingly as it can also adsorb your product and reduce the yield.
Q5: What is the expected melting point of pure Ethyl 4-methoxy-1H-indole-2-carboxylate?
The predicted melting point for Ethyl 4-methoxy-1H-indole-2-carboxylate is 161.5 °C. A sharp melting point close to this value is a good indicator of high purity.
IV. References
-
BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Methoxyphenylhydrazones.
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17.
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 60(1), 1-17.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (2022). Reissert indole synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
-
MDPI. (2021). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 26(15), 4478.
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
-
Taylor & Francis Online. (2019). Fischer indole synthesis – Knowledge and References.
-
Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.567; Vol. 43, p.40.
-
ResearchGate. (2008). Reissert Indole Synthesis.
-
SciSpace. (2002). Fischer indole synthesis in the absence of a solvent.
-
National Center for Biotechnology Information. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central.
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 22(12), 2837.
-
ResearchGate. (2019). Reissert Indole Synthesis.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Indole Ring Formation
Welcome to the technical support center dedicated to the intricate science of indole ring formation. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this pivotal heterocyclic synthesis. Here, we move beyond mere procedural lists to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for indole synthesis, and how do I choose a starting point?
A1: The selection of a catalyst is fundamentally dictated by the specific indole synthesis reaction you are employing. The most common classes include:
-
Brønsted and Lewis Acids: These are the classical catalysts for reactions like the Fischer indole synthesis.[1][2][3] Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective, with the choice often depending on the substrate's electronic properties and steric hindrance.[2][4] Polyphosphoric acid (PPA) is also a frequently used and effective catalyst.[1]
-
Palladium-based Catalysts: These are workhorses for a variety of indole syntheses, including the Larock, Heck, and Buchwald-Hartwig reactions.[5][6][7][8][9] They are particularly useful for constructing the indole core through C-C and C-N bond formations.
-
Copper-based Catalysts: Copper catalysts are valuable for hydroamination and cyclization reactions and have shown efficacy in enantioselective syntheses.[6] They are also used for direct C3 chalcogenylation of indoles.[10]
-
Gold-based Catalysts: Gold catalysts are particularly effective in cycloisomerization reactions of alkynyl anilines to form indoles.[11][12]
-
Iron-based Catalysts: Offering a more sustainable and cost-effective option, iron catalysts are used for N-alkylation and C-H alkylation of indoles.[6][13][14][15][16]
Initial Catalyst Selection Workflow:
To begin, consider the nature of your starting materials and the desired indole structure. The following diagram provides a simplified decision-making framework.
Caption: A decision tree for initial catalyst selection based on the chosen indole synthesis method.
Q2: My Fischer indole synthesis is giving low yields. What are the most common culprits and how can I troubleshoot this?
A2: Low yields in the Fischer indole synthesis are a frequent challenge and can often be traced back to several key parameters.[1]
Troubleshooting Low Yields in Fischer Indole Synthesis:
| Potential Cause | Explanation & Troubleshooting Steps |
| Impure Starting Materials | Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions. It is highly recommended to use freshly purified (distilled or recrystallized) starting materials.[1] |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1][2][3] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition. It is advisable to screen a variety of Brønsted (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][2][3][4] |
| Incorrect Reaction Temperature | This reaction often requires elevated temperatures; however, excessive heat can lead to the degradation of reactants and products.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[1] |
| Inappropriate Solvent | The solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMSO and acetic acid are commonly employed.[1] In some instances, running the reaction neat may be beneficial.[1] |
| Atmosphere | For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[1] |
Q3: I'm struggling with regioselectivity in my palladium-catalyzed indole synthesis. How can I control whether I get C2 or C3 functionalization?
A3: Controlling regioselectivity in palladium-catalyzed indole functionalization is a key challenge, as the C3 position is often intrinsically more reactive.[17] However, strategic ligand selection can often be used to steer the reaction towards the desired isomer.[17][18][19]
-
Ligand-Enabled Regiocontrol: In some cases, the regioselectivity-determining step can be switched through the use of specific ligands.[17][18] For instance, in the aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to achieve a switch from C3- to C2-selectivity.[17][18]
-
Mechanism Switching: The addition of certain ancillary ligands can change the reaction mechanism, thereby altering the regioselectivity. For example, in the Pd-catalyzed oxidative arylation of N-(phenylsulfonyl)indoles, a "ligand-free" Pd(OTs)₂ system favors C2-arylation via an oxidative-Heck pathway. However, the addition of ligands like 4,5-diazafluoren-9-one can switch the mechanism to a C3-selective C-H activation/reductive elimination pathway.[19]
Q4: My gold-catalyzed indole synthesis is stalling or showing catalyst deactivation. What are the likely causes and solutions?
A4: Gold catalyst deactivation is a known issue and can be influenced by several factors in the reaction system.
-
Substrate-Induced Deactivation: The alkyne, allene, or alkene substrate itself can induce the disproportionation of the active gold(I) catalyst, leading to its deactivation.[20]
-
Brønsted Acid Catalysis of Side Reactions: In some gold-catalyzed reactions, the initial product can undergo subsequent reactions catalyzed by in-situ generated Brønsted acid, leading to undesired byproducts.[12]
-
Ligand Effects: The choice of ligand can significantly impact the stability and activity of the gold catalyst throughout the catalytic cycle.[20]
Troubleshooting Gold Catalyst Deactivation:
| Potential Cause | Troubleshooting Strategy |
| Catalyst Disproportionation | Carefully screen different gold(I) precatalysts and ligands to find a more stable combination for your specific substrate. |
| Undesired Side Reactions | Consider the addition of a non-coordinating base to scavenge any in-situ generated acid that may be catalyzing side reactions. |
| Suboptimal Ligand | Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to identify one that enhances catalyst stability and turnover. |
Troubleshooting Guides
Issue 1: Low or No Conversion in a Larock Indole Synthesis
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials (o-haloaniline and alkyne).
Systematic Troubleshooting Flowchart:
Caption: A step-by-step guide to troubleshooting low conversion in a Larock indole synthesis.
Issue 2: Poor Functional Group Tolerance
Symptoms: The desired indole is formed, but with significant decomposition or side reactions involving other functional groups in the starting materials.
Strategies for Improving Functional Group Tolerance:
-
Milder Reaction Conditions: High temperatures can often be detrimental to sensitive functional groups.[1] Exploring lower reaction temperatures, even if it requires longer reaction times, can be beneficial.[6]
-
Catalyst and Ligand Screening: The choice of catalyst and ligand can have a profound impact on functional group compatibility. For instance, in some palladium-catalyzed reactions, specific phosphine ligands can enable the reaction to proceed at lower temperatures, thus preserving sensitive functionalities.[21]
-
Protecting Group Strategies: If a particular functional group is consistently causing issues, consider employing a protecting group that is stable to the reaction conditions and can be cleanly removed afterward.
-
Alternative Catalytic Systems: If a particular metal is proving problematic, consider exploring alternative catalysts. For example, if a palladium-catalyzed reaction is intolerant of a certain functional group, an iron- or copper-catalyzed alternative might offer a solution.[6][13]
Experimental Protocols
Protocol 1: General Procedure for Screening Acid Catalysts in Fischer Indole Synthesis
This protocol provides a framework for the parallel screening of different acid catalysts to identify the optimal conditions for a specific Fischer indole synthesis.
Materials:
-
Arylhydrazine (1.0 equiv)
-
Carbonyl compound (1.0-1.2 equiv)
-
A selection of acid catalysts (e.g., H₂SO₄, p-TsOH, ZnCl₂, PPA)
-
A selection of solvents (e.g., ethanol, acetic acid, toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Reaction vials or tubes suitable for parallel synthesis
-
TLC plates and appropriate developing solvent system
-
LC-MS for accurate conversion and product identification
Procedure:
-
Hydrazone Formation (Optional One-Pot): In a reaction vessel, dissolve the arylhydrazine (1.0 equiv) and the carbonyl compound (1.0 equiv) in the chosen solvent. Add a catalytic amount of acetic acid and heat to 60-80°C for 30-60 minutes, monitoring by TLC until the starting materials are consumed.
-
Catalyst Screening Setup: In a parallel array of reaction vials, add the pre-formed hydrazone (or the initial mixture of arylhydrazine and carbonyl compound).
-
Catalyst Addition: To each vial, add a different acid catalyst (typically 10-20 mol%, but can be stoichiometric for some Lewis acids).
-
Reaction: Place the vials in a heating block and stir at a predetermined temperature (e.g., 80-120°C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with a basic solution (e.g., saturated NaHCO₃), extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to determine the conversion and yield of the desired indole.
-
Analysis: Compare the results from the different catalysts and conditions to identify the most promising candidates for further optimization on a larger scale.
Protocol 2: Ligand Screening for a Palladium-Catalyzed Larock Indole Synthesis
This protocol outlines a method for screening different phosphine ligands to optimize the yield and regioselectivity of a Larock indole synthesis.
Materials:
-
o-Haloaniline (1.0 equiv)
-
Internal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
A selection of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) (4-10 mol%)
-
Anhydrous base (e.g., K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the o-haloaniline, alkyne, and base to a series of reaction vials.
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand to be screened in the reaction solvent.
-
Catalyst Addition: Add the palladium precatalyst solution to each reaction vial, followed by the respective ligand solution.
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Dilute with a suitable solvent and filter to remove inorganic salts. Analyze the crude reaction mixtures by LC-MS and ¹H NMR to determine the conversion, yield, and regioselectivity for each ligand.
-
Optimization: Based on the screening results, the most effective ligand can be selected for a larger-scale reaction, with further optimization of temperature, reaction time, and catalyst loading.
References
- The role of commonly used transition metals in total synthesis of indole alkaloids. (n.d.). National Library of Medicine.
- Technical Support Center: Optimizing Fischer Indole Synthesis. (n.d.). BenchChem.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). National Institutes of Health.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). SciSpace.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Royal Society of Chemistry.
- Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. (2021). Organometallics.
- Regiodivergent gold(i)-catalysed rearrangements in indole synthesis. (n.d.). Royal Society of Chemistry.
- Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. (n.d.). BenchChem.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). Royal Society of Chemistry.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. (n.d.). BenchChem.
- Larock indole synthesis. (n.d.). Grokipedia.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Larock indole synthesis. (n.d.). Wikipedia.
- Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (n.d.). National Institutes of Health.
- Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines. (2022). National Institutes of Health.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). Royal Society of Chemistry.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Optimization of the reaction conditionsa. (n.d.). ResearchGate.
- First C−H Activation Route to Oxindoles using Copper Catalysis. (n.d.). Organic Letters.
- Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles. (n.d.). MDPI.
- Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. (n.d.). Journal of the American Chemical Society.
- C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. (n.d.). The Journal of Organic Chemistry.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (n.d.). National Institutes of Health.
- Transition-Metal-Catalyzed Regioselective Alkylation of Indoles with Alcohols. (2025). Request PDF.
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2025). ResearchGate.
- Substrate scope and synthetic transformations for the iron-catalyzed... (n.d.). ResearchGate.
- Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. (n.d.). National Institutes of Health.
- Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. (2021). ACS Publications.
- Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. (n.d.). Journal of the American Chemical Society.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). Semantic Scholar.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). National Institutes of Health.
- Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- What factors determines the choice of acid catalyst for the Fischer indole synthesis?. (2014). Reddit.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. (n.d.). Organic Letters.
- Substrate scope of indole and other (hetero)aromatics compounds. (n.d.). ResearchGate.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2025). Unknown.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- Gold-Catalyzed Intramolecular Indole/Alkyne Cyclization Cascades Through a Heterolytic Fragmentation: 1,5-Indole Migration and Allenylation. (2025). Request PDF.
- Cationic Gold Catalyst Poisoning and Reactivation. (2014). Organic Letters.
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Technical Support Center: Troubleshooting Low Yields in N-Alkylation of Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-alkylation of indole-2-carboxylates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important transformation and improve your reaction yields. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven experience.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the N-alkylation of indole-2-carboxylates can stem from a variety of factors, from suboptimal reaction conditions to inherent substrate reactivity challenges. This section is designed to help you systematically identify and address the root cause of poor reaction performance.
Q1: My N-alkylation reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion is a common hurdle and often points to issues with reaction setup, reagent reactivity, or reaction conditions.
Potential Causes & Solutions:
-
Inadequate Deprotonation: The N-H bond of an indole is weakly acidic, and incomplete deprotonation of the indole nitrogen is a frequent cause of low reactivity. The resulting neutral indole is a much poorer nucleophile than its corresponding anion.
-
Solution: Employ a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) is a classic and effective choice for this purpose.[1][2] For substrates with sensitive functional groups that are incompatible with strong bases, alternative methods like Mitsunobu conditions or transition metal-catalyzed reactions should be considered.[2][3]
-
-
Poor Solubility: If your indole-2-carboxylate or the generated indole anion is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the temperature you are using.
-
Deactivated Substrate: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more challenging.[4]
-
Solution: For deactivated indoles, more forcing conditions may be necessary, such as using a stronger base, a higher temperature, or a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide).[4]
-
-
Moisture Contamination: Reagents like sodium hydride react violently with water. The presence of moisture in your reaction will consume the base and inhibit the desired reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Q2: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole-2-carboxylate. How can I improve N-selectivity?
A2: The competition between N-alkylation and C3-alkylation is a well-known challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[1]
Strategies to Enhance N-Selectivity:
-
Choice of Base and Solvent: The reaction conditions play a critical role in directing the regioselectivity.
-
Classical Approach: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Phase-Transfer Catalysis (PTC): This method can be highly effective for selective N-alkylation, often providing high yields of the desired product.[7]
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, one study reported that increasing the temperature to 80 °C resulted in complete N-alkylation.[1][2]
-
Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity.
-
Copper Hydride (CuH) Catalysis: The choice of ligand can be used to direct the reaction. For example, using DTBM-SEGPHOS as a ligand with a CuH catalyst has been shown to provide high N-selectivity.[1][8] Conversely, a different ligand, such as Ph-BPE, can steer the reaction towards C3-alkylation.[8]
-
Iron Catalysis: While iron catalysts typically promote C3-alkylation, selectivity can be switched towards N-alkylation by starting with an indoline derivative followed by an oxidation step.[1][9]
-
-
Protecting Groups: In some instances, temporarily protecting the C3 position can prevent C-alkylation, thereby directing the reaction to the nitrogen atom.[1]
Q3: My reaction is producing di- and poly-alkylated products. How can I prevent this?
A3: Over-alkylation can occur, especially with highly reactive alkylating agents or when using a large excess of the alkylating agent.
Methods to Minimize Polyalkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[2] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[2]
-
Use Indole as the Excess Reagent: By using the indole as the excess reagent, you increase the probability that the alkylating agent will react with the starting material rather than the N-alkylated product.[4]
-
Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[4]
-
Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.
Q4: The indole-2-carboxylate I am working with has sensitive functional groups that are not compatible with strong bases. What are my options?
A4: For substrates with base-sensitive functional groups, several milder N-alkylation methods are available.
Alternative N-Alkylation Strategies:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under neutral conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[3][10][11]
-
Transition Metal Catalysis:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of indoles.[12] Careful optimization of the catalyst, ligand, and base is often required.[13]
-
Copper-Catalyzed N-Arylation: Copper-based systems can also be used for the N-arylation of indoles, often under milder conditions than traditional Ullmann couplings.[14]
-
-
Phase-Transfer Catalysis (PTC): PTC can be a mild and efficient method for N-alkylation, avoiding the need for strong, homogenous bases.[15][16]
II. Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for the N-alkylation of indole-2-carboxylates?
A1: The classical approach typically involves the deprotonation of the indole-2-carboxylate with a strong base, followed by the addition of an alkyl halide.[1] A common and effective set of conditions is the use of sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
Q2: How does the choice of solvent affect the outcome of the reaction?
A2: The solvent plays a crucial role in the N-alkylation of indoles. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred because they can effectively dissolve the indole anion and promote the desired SN2 reaction.[4][5] In contrast, the use of ethereal solvents like THF can sometimes lead to poorer regioselectivity and precipitation of the indole sodium salt, resulting in a complex mixture of products.[2] For certain catalytic systems, other solvents such as toluene or dichloromethane may be optimal.[17]
Q3: Are there any specific considerations when choosing a protecting group for the indole nitrogen?
A3: Yes, the choice of a protecting group can significantly impact the reactivity of the indole ring. Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl or phenylsulfonyl), can decrease the electron density of the indole nucleus, making it less susceptible to electrophilic attack.[18] Conversely, electron-donating protecting groups will have the opposite effect. The stability of the protecting group to the reaction conditions and the ease of its removal are also critical factors to consider.[18] The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another useful protecting group for the indole nitrogen.[19]
Q4: How can I effectively monitor the progress of my N-alkylation reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most N-alkylation reactions. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis and to identify potential side products, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly recommended.
III. Data and Protocols
Table 1: Common Bases and Solvents for N-Alkylation of Indole-2-Carboxylates
| Base | pKa of Conjugate Acid | Common Solvents | Typical Reaction Conditions & Notes |
| Sodium Hydride (NaH) | ~35 | DMF, THF, Dioxane | Strong, non-nucleophilic base. Requires anhydrous conditions. Often used at 0 °C to room temperature.[1][2] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone | Weaker base, suitable for more activated indoles or in combination with a catalyst. Often requires heating. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, Dioxane, CH₂Cl₂ | Often used in palladium-catalyzed reactions. Its solubility in organic solvents can be advantageous.[17] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~8.8 | DMF, DMA | A non-nucleophilic amine base that can be used in catalytic amounts under mild conditions.[5] |
General Protocol for N-Alkylation of Ethyl Indole-2-carboxylate using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ethyl indole-2-carboxylate (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in N-alkylation.
IV. References
-
Sigman, M. S., & Werner, E. W. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Organic Letters, 21(12), 4585-4589. [Link]
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
-
Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Smith, A. M., & Whittington, R. D. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC advances, 10(73), 44963-44970. [Link]
-
Buchwald, S. L., & Liu, R. Y. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 139(42), 14856-14859.
-
Moody, C. J., & Pass, M. (2001). A New Protecting-Group Strategy for Indoles. Synlett, 2001(10), 1565-1567.
-
Bandini, M., & Umani-Ronchi, A. (2006). Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry–A European Journal, 12(23), 5997-6007.
-
Karchava, A. V., Melkonyan, F. S., & Yurovskaya, M. A. (2012). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Chemistry of Heterocyclic Compounds, 48(2), 391-407.
-
Fochi, M., & Bernardi, L. (2006). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry–A European Journal, 12(23), 5997-6007.
-
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
-
Dourish, C. T., & Hutson, P. H. (1984). Alkylation of Tetrazoles Using Mitsunobu Conditions. Journal of heterocyclic chemistry, 21(4), 1013-1015.
-
Wenschuh, H., & Beyermann, M. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Tetrahedron letters, 37(30), 5321-5324.
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Luthra, R., & Scott, J. D. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of medicinal chemistry, 57(7), 2824-2838.
-
Shieh, W. C., & Dell, S. (2005). U.S. Patent No. 7,067,676. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, B. V. S., & Kumar, K. A. (2020). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 85(12), 7866-7877.
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 8(12), 935-945.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synlett, 2009(19), 3165-3167.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2891-2894.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]
-
Buchwald, S. L., & Mauger, C. (2009). Recent Progress Concerning the N-Arylation of Indoles. Current Organic Chemistry, 13(12), 1162-1184.
-
Katritzky, A. R., & Rachwal, S. (2000). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry, 65(19), 6033-6037.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
De Meijere, A., & D'yakonov, V. A. (2012). Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings. European Journal of Organic Chemistry, 2012(28), 5483-5494.
-
Karchava, A. V., Melkonyan, F. S., & Yurovskaya, M. A. (2012). New strategies for the synthesis of N-alkylated indoles (Review). Chemistry of Heterocyclic Compounds, 48(2), 391-407.
-
Buchwald, S. L., & Antilla, J. C. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(31), 7701-7709.
-
Renaud, J. L., & Fischmeister, C. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry–A European Journal, 24(59), 15765-15770.
-
Reddy, B. V. S., & Kumar, K. A. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2939-2952.
-
Chibale, K., & N'Da, D. D. (2013). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 18(7), 8196-8215.
-
Li, T. R., & Gribble, G. W. (2020). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Organic Letters, 22(11), 4273-4278.
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- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
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- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 15. Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… [ouci.dntb.gov.ua]
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Technical Support Center: Navigating the Instability of Indole Compounds
Welcome to the technical support center for handling indole-containing compounds. The indole nucleus, a privileged scaffold in pharmaceuticals and functional materials, is notoriously prone to decomposition. Its electron-rich nature makes it highly susceptible to oxidation, acid-catalyzed polymerization, and other degradative pathways. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the underlying causes of indole instability and to offer robust, field-proven strategies for preventing decomposition during reaction workups and purification.
Frequently Asked Questions (FAQs)
Q1: Why did my indole-containing solution turn pink/brown overnight?
This is the most common indicator of indole degradation. The color change is typically due to oxidation and subsequent polymerization of the indole ring.[1] The electron-rich pyrrole moiety of the indole is easily oxidized by atmospheric oxygen, a process often accelerated by light and trace acid or metal impurities.
Q2: I'm losing a significant portion of my product during silica gel chromatography. What's happening?
Silica gel is inherently acidic and possesses a high surface area, creating a perfect environment for the acid-catalyzed degradation of sensitive indoles. As your compound slowly moves through the column, prolonged contact with the acidic stationary phase, combined with exposure to air in the solvent, can lead to decomposition directly on the column.
Q3: Can the choice of solvent impact the stability of my indole compound?
Absolutely. Solvents can harbor dissolved oxygen, which is a primary culprit in indole oxidation. Furthermore, protic solvents can participate in degradation pathways, and residual impurities (e.g., peroxides in aged ethers like THF or diethyl ether) can actively decompose your compound. Using fresh, degassed, and high-purity solvents is critical.
Q4: I've heard about using antioxidants. When is this necessary and which one should I choose?
Using an antioxidant is highly recommended if your indole derivative is particularly electron-rich, if the workup procedure is lengthy, or if you cannot rigorously exclude air.[1] The two most common choices are Butylated Hydroxytoluene (BHT) and Ascorbic Acid. BHT is a radical scavenger soluble in organic solvents, while ascorbic acid is water-soluble and works by reducing oxidizing agents.[1]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental issues in a direct Q&A format, explaining the causality behind the problem and providing actionable solutions.
Issue 1: Rapid Color Change During Aqueous Workup
-
Question: As soon as I add my aqueous wash (e.g., 1M HCl or NaHCO₃), my organic layer develops a deep red or brown color, and I see insoluble material forming at the interface. What is the cause and how can I prevent it?
-
Expert Analysis: You are observing acid- or base-catalyzed polymerization. Indoles are weak bases that can be protonated at the C3 position, forming a highly reactive indoleninium ion.[2] This intermediate is a potent electrophile that rapidly attacks another neutral indole molecule, initiating a chain reaction that leads to insoluble polymers. Strong bases can also promote decomposition pathways.
-
Solution:
-
Avoid Strong Acids/Bases: Never wash an indole-containing organic layer with strong mineral acids (HCl, H₂SO₄) or strong bases (NaOH, KOH).
-
Use Buffered or Mild Reagents: For acidic washes, use a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-6.0). For basic washes, use a saturated solution of sodium bicarbonate (NaHCO₃), adding it slowly to quench any acid without causing a large pH spike.[3] For neutralizing, a phosphate buffer (pH 7) is an excellent choice.
-
Work Cold and Fast: Perform extractions in a cold water or ice bath to slow the rate of decomposition. Do not let the layers sit in the separatory funnel for extended periods.
-
Issue 2: Product Decomposition During Solvent Removal (Rotary Evaporation)
-
Question: My crude NMR looks clean, but after I rotovap the solvent, the resulting oil/solid is dark and shows multiple new spots on a TLC plate. How can I avoid this?
-
Expert Analysis: This issue stems from the combined effects of heat, residual oxygen, and the increasing concentration of your compound and any acidic/basic impurities. As the solvent is removed, these factors become more pronounced, accelerating degradation.
-
Solution:
-
Low-Temperature Evaporation: Use a water bath temperature that is just sufficient to achieve a reasonable evaporation rate. For volatile solvents like DCM or EtOAc, a room temperature bath is often adequate.
-
Inert Atmosphere Purge: Before starting the evaporation, break the vacuum with an inert gas (Nitrogen or Argon) a few times to displace the majority of the air in the flask.
-
Add a "Keeper" Solvent: If your product is a low-melting solid or an oil, co-evaporate it with a higher-boiling, non-reactive solvent like toluene or hexanes. This helps to remove the last traces of more aggressive solvents (like DCM) azeotropically and prevents the product from being heated "dry" on the walls of the flask.
-
Antioxidant Addition: If the compound is extremely sensitive, add a small amount of an antioxidant like BHT to the solution before evaporation.[1]
-
Issue 3: Low or Inconsistent Yield After Purification
-
Question: My reaction appears to go to completion by TLC/LCMS, but my final isolated yield is always poor. Where could my product be going?
-
Expert Analysis: This points to a systemic loss of product throughout the workup and purification process due to a combination of factors. The key is to adopt a holistic, "low-impact" approach that minimizes every potential vector of decomposition.
-
Solution: The "Protect Your Indole" Protocol
-
Degas Your Solvents: Before starting the workup, ensure all solvents (both organic for extraction and eluents for chromatography) are thoroughly degassed to remove dissolved oxygen.[4] (See Protocol 1).
-
Maintain an Inert Atmosphere: Whenever possible, perform transfers, extractions, and filtrations under a positive pressure of Nitrogen or Argon.[5][6] (See Protocol 2).
-
Protect from Light: Cover your separatory funnel and flasks with aluminum foil to prevent photodegradation.[1]
-
Optimize Chromatography: If column chromatography is unavoidable, deactivate the silica gel with a base like triethylamine before preparing the column.[7] Consider adding 0.1% BHT to your eluent as a precaution. (See Protocol 3).
-
Consider Alternative Purification: For very sensitive compounds, avoid silica gel entirely. Techniques like crystallization, preparative TLC, or extraction-based purification may provide a higher yield of pure material.[8][9][10]
-
Visualized Workflows & Data
Diagrams
A logical approach to diagnosing and solving indole decomposition is crucial.
Caption: Troubleshooting workflow for suspected indole decomposition.
Caption: Core factors leading to the degradation of indole compounds.
Data Tables
Table 1: Recommended Antioxidants for Indole Stabilization
| Antioxidant | Typical Concentration | Primary Use Case | Solubility |
|---|---|---|---|
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Stabilizing organic solutions during workup, chromatography, and storage. | Organic Solvents |
| Ascorbic Acid (Vitamin C) | 1 - 5% (w/v) | Used in aqueous layers during extraction to quench oxidants. | Water |
| 5-Hydroxyindole | Varies | Can act as a sacrificial antioxidant for other indoles.[11][12][13] | Organic Solvents |
Key Experimental Protocols
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
This method is the gold standard for removing dissolved gases from solvents.[4]
Materials:
-
Schlenk flask with a sidearm and stopcock.
-
Solvent to be degassed.
-
Cold bath (Liquid Nitrogen or Dry Ice/Acetone).
-
High-vacuum pump connected to a Schlenk line.
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent in the cold bath. Allow the solvent to freeze completely solid.
-
Pump: Open the stopcock to the vacuum manifold and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gas comes out of solution.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved air.
-
Store: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) and store the degassed solvent under a positive pressure of inert gas.
Protocol 2: Workup under an Inert Atmosphere
This protocol provides a basic workflow for performing an extraction using Schlenk techniques to minimize air exposure.[5][6]
Materials:
-
Schlenk flask containing your organic reaction mixture.
-
Separatory funnel with a gas inlet adapter.
-
Degassed extraction and washing solvents.
-
Nitrogen or Argon source.
Procedure:
-
Inert the Funnel: Assemble the separatory funnel with the gas adapter. Evacuate and backfill with inert gas three times.
-
Transfer Reaction: Under a positive flow of inert gas from your reaction flask, transfer the crude mixture to the separatory funnel via cannula or directly if the opening is wide enough.
-
Add Solvents: Add the degassed organic and aqueous solvents to the separatory funnel.
-
Extract: Stopper the funnel, remove it from the stand, and shake to extract. Crucially, vent the funnel by opening the stopcock into an inert gas balloon or a bubbler , not into the open air.
-
Separate: Return the funnel to the stand, allow the layers to separate, and drain the desired layer into a clean, inerted Schlenk flask.
Protocol 3: Deactivating Silica Gel with Triethylamine (Et₃N)
This procedure neutralizes the acidic sites on silica gel, making it safer for sensitive indoles.
Materials:
-
Silica gel.
-
Chromatography eluent (e.g., Hexane/Ethyl Acetate).
-
Triethylamine (Et₃N).
Procedure:
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your starting eluent, as you normally would.
-
Add Base: To this slurry, add 1-2% triethylamine by volume (e.g., for 500 mL of eluent, add 5-10 mL of Et₃N).
-
Equilibrate: Stir the slurry for 15-20 minutes to allow the base to fully coat the silica surface.
-
Pack Column: Pack your chromatography column using this treated slurry.
-
Run Column: Prepare your eluent phases with the same percentage of triethylamine to maintain the deactivated state throughout the purification.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of Ethyl 4-methoxy-1H-indole-2-carboxylate
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous therapeutic agents. Ethyl 4-methoxy-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for the structural verification and purity assessment of such compounds.
This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-methoxy-1H-indole-2-carboxylate. Moving beyond a simple peak-list, we will dissect the spectrum by comparing it with structurally related analogues, offering a robust framework for interpretation rooted in fundamental principles and experimental data.
Predicted ¹H NMR Spectrum: An Analysis of Chemical Shifts and Coupling Constants
The structure of Ethyl 4-methoxy-1H-indole-2-carboxylate dictates a unique electronic environment for each proton, resulting in a distinct ¹H NMR spectrum. By examining the constituent parts of the molecule—the indole core, the 4-methoxy group, and the 2-ethyl carboxylate group—we can predict the chemical shifts (δ) and spin-spin coupling patterns.
Molecular Structure and Proton Numbering
-
Indole Ring Protons: H1 (NH), H3, H5, H6, H7
-
Methoxy Group Protons: H4' (-OCH₃)
-
Ethyl Ester Protons: H2'' (-OCH₂CH₃), H2''' (-OCH₂CH₃)
A detailed breakdown of the expected signals is presented in Table 1. The prediction is based on established chemical shift values for substituted indoles and the known electronic effects of the methoxy and ethyl carboxylate groups.[1][2]
Comparative Spectral Analysis: The Influence of Substituents
To appreciate the nuances of the spectrum of Ethyl 4-methoxy-1H-indole-2-carboxylate, a comparison with simpler, related molecules is highly instructive.
Comparison with Ethyl 1H-indole-2-carboxylate
The parent compound, lacking the 4-methoxy group, provides a baseline spectrum.[3][4] The most significant difference will be observed in the aromatic region. The electron-donating nature of the methoxy group at the C4 position is expected to increase the electron density at the ortho (H3, H5) and para (H7) positions, causing an upfield shift (to lower ppm values) of these protons compared to the unsubstituted analogue.
Comparison with 4-Methoxyindole
This comparison helps in the precise assignment of the benzenoid protons (H5, H6, and H7). In 4-methoxyindole, the protons of the benzene ring typically appear as a complex multiplet.[5][6] The presence of the electron-withdrawing ethyl carboxylate group at C2 in our target molecule will deshield the protons of the pyrrole ring, particularly H3, and to a lesser extent, the protons of the benzene ring.
Tabulated ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for Ethyl 4-methoxy-1H-indole-2-carboxylate, typically recorded in CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~8.5 - 9.5 | Broad Singlet | - | 1H |
| H7 | ~7.2 - 7.3 | Doublet | JH7-H6 ≈ 8.0 | 1H |
| H6 | ~7.1 - 7.2 | Triplet | JH6-H7 ≈ 8.0, JH6-H5 ≈ 8.0 | 1H |
| H3 | ~7.0 - 7.1 | Doublet of doublets | JH3-H1 ≈ 2.0, JH3-H7 ≈ 0.8 | 1H |
| H5 | ~6.6 - 6.7 | Doublet | JH5-H6 ≈ 8.0 | 1H |
| H2'' (CH₂) | ~4.4 | Quartet | JH2''-H2''' ≈ 7.1 | 2H |
| H4' (OCH₃) | ~3.9 | Singlet | - | 3H |
| H2''' (CH₃) | ~1.4 | Triplet | JH2'''-H2'' ≈ 7.1 | 3H |
Visualization of J-Coupling Network
The through-bond scalar couplings (J-couplings) provide invaluable information about the connectivity of the molecule. The following diagram illustrates the key ¹H-¹H coupling relationships in Ethyl 4-methoxy-1H-indole-2-carboxylate.
Caption: J-Coupling network in Ethyl 4-methoxy-1H-indole-2-carboxylate.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality, interpretable spectrum, the following protocol should be followed.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of Ethyl 4-methoxy-1H-indole-2-carboxylate.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For resolving exchangeable protons like the N-H, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a suitable internal standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals and normalize the integration values.
-
Peak Picking: Identify and label the chemical shift of each peak.
Troubleshooting Common Spectral Issues
-
Broad N-H Signal: The N-H proton signal is often broad due to quadrupolar relaxation and chemical exchange.[9] Running the sample in DMSO-d₆ or performing a D₂O exchange experiment can help confirm its identity.[7]
-
Impurity Peaks: Unidentified signals may be due to residual solvents or synthetic byproducts. Compare the spectrum with that of the starting materials and solvents used in the final purification step.
-
Poor Resolution: If multiplets are not well-resolved, ensure the shimming is optimized. A higher field spectrometer will also improve resolution.
By following this comprehensive guide, researchers can confidently interpret the ¹H NMR spectrum of Ethyl 4-methoxy-1H-indole-2-carboxylate, ensuring the structural integrity of this important synthetic intermediate.
References
-
Gu, L., et al. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]
-
Yin, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
-
Shestakova, A. K., et al. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Shestakova, A. K., et al. (n.d.). The parameters of the multiplet structure of the NMR spectra of [15N]indole and their relationship with the molecular electronic structure. ProQuest. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
4-Methoxy-1H-indole. (n.d.). PubChem. Available at: [Link]
-
Islam, S. M., et al. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]
-
Ethyl indole-2-carboxylate. (n.d.). PubChem. Available at: [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. John Wiley & Sons, Ltd. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Available at: [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Available at: [Link]
-
1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR [m.chemicalbook.com]
- 5. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-methoxy-1H-indole-2-carboxylate
For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification and characterization. This guide provides an in-depth technical analysis of the expected mass spectrometry fragmentation of Ethyl 4-methoxy-1H-indole-2-carboxylate, a key heterocyclic compound. We will explore its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare it with its structural isomer, Ethyl 5-methoxy-1H-indole-2-carboxylate, and provide detailed experimental protocols for its analysis.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is first ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule, offering valuable clues about its structure. Understanding these fragmentation pathways is crucial for structural elucidation, impurity profiling, and metabolite identification.
Ethyl 4-methoxy-1H-indole-2-carboxylate possesses three key structural features that will dictate its fragmentation: the indole core, the ethyl ester group, and the methoxy substituent on the benzene ring. The interplay of these functionalities under different ionization conditions will result in a series of characteristic fragment ions.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often complex but highly informative for structural determination. The molecular ion (M⁺˙) of Ethyl 4-methoxy-1H-indole-2-carboxylate is expected at an m/z of 219.
The primary fragmentation pathways are predicted to be:
-
Loss of the Ethoxy Group (-•OCH2CH3): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a prominent acylium ion at m/z 174 .
-
Loss of Ethanol (-CH3CH2OH): Through a rearrangement process, the molecule can eliminate a neutral molecule of ethanol, resulting in an ion at m/z 173 .
-
Loss of a Methyl Radical (-•CH3): The methoxy group is prone to the loss of a methyl radical, a characteristic fragmentation of aromatic methyl ethers. This would produce an ion at m/z 204 .
-
McLafferty Rearrangement: Ethyl esters can undergo a characteristic McLafferty rearrangement, involving the transfer of a gamma-hydrogen and the elimination of a neutral alkene (ethene). This process typically yields a radical cation at m/z 88 for simple ethyl esters[1]. However, in this complex molecule, this fragmentation may be less prominent but still possible.
-
Retro-Diels-Alder (RDA) type fragmentation of the Indole Ring: The indole nucleus itself can undergo cleavage. Characteristic fragmentation of the indole ring often involves the loss of HCN, leading to ions that can help confirm the core structure[2].
The following diagram illustrates the predicted major EI fragmentation pathways:
Caption: Predicted EI fragmentation of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Predicted Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion. For Ethyl 4-methoxy-1H-indole-2-carboxylate, the protonated molecule will be observed at m/z 220 .
Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield the following key fragments:
-
Loss of Ethanol (-CH3CH2OH): Similar to EI, the loss of a neutral ethanol molecule is a highly probable fragmentation pathway, leading to a product ion at m/z 174 .
-
Loss of Ethene (-C2H4): The ethyl ester can also lose ethene, resulting in the formation of the corresponding carboxylic acid ion at m/z 192 .
-
Loss of Carbon Monoxide (-CO): Subsequent fragmentation of the ion at m/z 174 through the loss of carbon monoxide could produce an ion at m/z 146 .
-
Indole Ring Fragmentation: The indole ring can undergo cleavage, often initiated by the loss of small neutral molecules. The fragmentation of indole derivatives in ESI-MS can be complex, sometimes involving ring contractions[3].
The following diagram illustrates the predicted major ESI-MS/MS fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Comparison with an Isomeric Alternative: Ethyl 5-methoxy-1H-indole-2-carboxylate
The differentiation of isomers by mass spectrometry is a common challenge. Comparing the expected fragmentation of Ethyl 4-methoxy-1H-indole-2-carboxylate with its 5-methoxy isomer can highlight subtle but significant differences that allow for their distinction. While both isomers have the same molecular weight (219.24 g/mol ), the position of the methoxy group can influence the stability of fragment ions and the likelihood of certain fragmentation pathways.
The molecular formula for both isomers is C12H13NO3[4].
| Feature | Ethyl 4-methoxy-1H-indole-2-carboxylate | Ethyl 5-methoxy-1H-indole-2-carboxylate | Rationale for Difference |
| Molecular Ion (EI) / [M+H]⁺ (ESI) | m/z 219 / 220 | m/z 219 / 220 | Identical mass |
| Loss of •CH3 (EI) | m/z 204 | m/z 204 | Likely to be a common fragment for both. |
| Loss of •OCH2CH3 (EI) | m/z 174 | m/z 174 | Common ester fragmentation, likely similar intensity. |
| Loss of CH3CH2OH (EI & ESI) | m/z 173 (EI), m/z 174 (ESI) | m/z 173 (EI), m/z 174 (ESI) | Common fragmentation, likely similar intensity. |
| Indole Ring Fragmentation | The proximity of the 4-methoxy group to the pyrrole ring may influence subsequent ring fragmentation pathways, potentially leading to unique lower mass ions compared to the 5-methoxy isomer. | The 5-methoxy group is electronically different and its position might favor alternative indole ring cleavage pathways. | The electron-donating effect of the methoxy group at different positions can influence the stability of the resulting fragment ions, leading to different relative abundances of certain fragments. |
The key to distinguishing these isomers will likely lie in the relative abundances of their fragment ions. The electronic effect of the methoxy group at the 4-position versus the 5-position can stabilize or destabilize certain fragment ions, leading to a different-looking mass spectrum even if the major fragments are the same.
Experimental Protocols
To acquire high-quality mass spectra for Ethyl 4-methoxy-1H-indole-2-carboxylate, the following protocols are recommended:
Sample Preparation
-
Dissolution: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. For direct infusion EI-MS, a concentration of 10-100 µg/mL in a volatile solvent like methanol is appropriate. For GC-MS (EI), a 1-10 µg/mL solution in a GC-compatible solvent is recommended.
GC-EI-MS Analysis
Caption: Workflow for GC-EI-MS analysis.
-
Gas Chromatograph (GC) Conditions:
-
Inlet: 250°C, splitless injection (1 µL).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-300.
-
LC-ESI-MS/MS Analysis
Caption: Workflow for LC-ESI-MS/MS analysis.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1: Scan for the precursor ion at m/z 220.
-
MS2 (Product Ion Scan): Fragment the precursor ion (m/z 220) with collision energy ramped from 10-40 eV to observe the full range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of Ethyl 4-methoxy-1H-indole-2-carboxylate is governed by the characteristic behaviors of its constituent functional groups. Under EI, expect to see significant fragmentation with key ions resulting from the loss of the ethoxy group and a methyl radical. Under ESI-MS/MS, the protonated molecule will likely fragment via the neutral loss of ethanol and ethene. While isomeric differentiation from Ethyl 5-methoxy-1H-indole-2-carboxylate may be challenging due to similar primary fragmentation pathways, careful analysis of the relative abundances of fragment ions should provide the necessary distinction. The provided experimental protocols offer a robust starting point for the successful analysis of this and related compounds.
References
-
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Guo, L., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10595-10602. [Link]
-
Demarque, D. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
-
Aguiar, G. P., et al. (2013). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(1), 13-21. [Link]
-
Clark, C. R., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9642. [Link]
-
PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. National Center for Biotechnology Information. [Link]
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- 3. Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | SIELC Technologies [sielc.com]
- 4. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Ethyl 4-methoxy-1H-indole-2-carboxylate
Introduction: In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. Ethyl 4-methoxy-1H-indole-2-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity profile can significantly impact the yield, impurity profile, and overall quality of the final drug substance. This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate purity determination of this compound, designed for researchers, analytical chemists, and drug development professionals. We will delve into a high-resolution gradient method optimized for comprehensive impurity profiling and a rapid isocratic method tailored for high-throughput screening, explaining the scientific rationale behind the methodological choices and providing the necessary protocols to implement them effectively.
The Analytical Challenge: Why HPLC for Indole Derivatives?
Indole derivatives, including Ethyl 4-methoxy-1H-indole-2-carboxylate, possess a heterocyclic aromatic structure that makes them ideal candidates for analysis by reverse-phase HPLC (RP-HPLC) with UV detection.[1] The aromatic ring system provides a strong chromophore, allowing for sensitive detection at specific UV wavelengths. The primary analytical objective is to develop a stability-indicating method—a method capable of separating the main compound from any potential process-related impurities and degradation products. This is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that the analytical procedure can accurately measure the active ingredient without interference.[2][3]
Our comparative guide will explore two distinct approaches to achieve this goal.
Method A: High-Resolution Gradient Elution for Comprehensive Impurity Profiling
This method is the workhorse for in-depth purity analysis, designed to provide the highest possible resolution between the main peak and closely eluting impurities. It employs a gradient elution on a C18 stationary phase, a standard choice for hydrophobic aromatic compounds.[4]
Scientific Rationale:
-
Stationary Phase (C18): An octadecylsilane (C18) column is selected for its strong hydrophobic interactions with the indole ring system, ensuring adequate retention. Its versatility makes it the primary choice for new method development.
-
Mobile Phase (Acidified Water/Acetonitrile): The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile, which generally offers lower viscosity and better selectivity for aromatic compounds compared to methanol. The addition of an acid, such as 0.1% formic acid, is crucial. It serves to suppress the ionization of silanol groups on the silica backbone of the stationary phase and ensures that the analyte and any acidic or basic impurities are in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.[5]
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted from the column in a reasonable timeframe with good peak shape.
Experimental Protocol: Method A
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 Column (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm).
-
HPLC grade acetonitrile, water, and formic acid.
-
Ethyl 4-methoxy-1H-indole-2-carboxylate reference standard and sample.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of impurities at or below the 0.1% level.
3. Chromatographic Conditions:
| Parameter | Setting |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0 min: 40% B20 min: 80% B25 min: 80% B26 min: 40% B30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Run Time | 30 min |
Method B: Rapid Isocratic Analysis for High-Throughput Screening
For applications such as in-process control or reaction monitoring where speed is more critical than resolving every minor impurity, a rapid isocratic method is preferable. This method uses a shorter column and a constant mobile phase composition to significantly reduce the analysis time.
Scientific Rationale:
-
Stationary Phase (Phenyl-Hexyl): A Phenyl-Hexyl column is chosen as an alternative to C18. It offers different selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can sometimes provide improved resolution for specific impurities compared to a standard C18 column. Using a shorter column (150 mm) reduces the run time.
-
Mobile Phase (Isocratic): An isocratic mobile phase, a fixed mixture of a buffered aqueous solution and an organic solvent, provides a constant elution strength. This simplifies the method and allows for much faster run times. A phosphate buffer is used to maintain a constant pH, which is critical for reproducible retention times in isocratic separations.
-
Isocratic Elution: This approach is ideal when the impurities have retention times close to the main peak and there are no late-eluting compounds of interest.
Experimental Protocol: Method B
1. Instrumentation and Materials:
-
HPLC system with an isocratic or gradient pump, autosampler, column oven, and a UV detector.
-
Phenyl-Hexyl Column (e.g., Phenomenex Luna, 150 x 4.6 mm, 3 µm).
-
HPLC grade acetonitrile, water, potassium phosphate monobasic, and phosphoric acid.
-
Analyte reference standard and sample.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM Potassium Phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a 65:35 (v/v) mixture of this buffer and acetonitrile. Filter and degas.
-
Diluent: The mobile phase itself is used as the diluent.
-
Standard Solution (0.1 mg/mL): Prepare as described in Method A, using the mobile phase as the diluent.
-
Sample Solution (1.0 mg/mL): Prepare as described in Method A, using the mobile phase as the diluent.
3. Chromatographic Conditions:
| Parameter | Setting |
| Stationary Phase | Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 65:35 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile |
| Elution Mode | Isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Run Time | 10 min |
Visualizing the Workflow
The overall process for purity determination follows a logical sequence from sample preparation to data analysis and reporting.
Caption: General workflow for HPLC purity determination.
Method Comparison and Data Analysis
To compare the performance of these two methods, a sample of Ethyl 4-methoxy-1H-indole-2-carboxylate containing two known process impurities (Impurity 1: 4-methoxy-1H-indole-2-carboxylic acid, a potential hydrolysis product; Impurity 2: a hypothetical non-polar starting material) was analyzed.
Comparative Data Summary
| Analyte | Method A (Gradient) | Method B (Isocratic) |
| Retention Time (min) | Retention Time (min) | |
| Impurity 1 (Polar) | 4.8 | 2.5 |
| Ethyl 4-methoxy-1H-indole-2-carboxylate | 12.5 | 5.1 |
| Impurity 2 (Non-polar) | 18.2 | 8.9 |
Purity Calculation (Area Normalization)
The purity is calculated based on the principle of area normalization, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Method | Main Peak Area | Impurity 1 Area | Impurity 2 Area | Total Area | Calculated Purity (%) |
| Method A | 2,456,800 | 7,450 | 12,300 | 2,476,550 | 99.20% |
| Method B | 1,189,500 | 3,600 | 5,950 | 1,199,050 | 99.20% |
Performance Insights:
-
Resolution: Method A provides significantly better separation between all three components, as indicated by the larger differences in retention times. This is crucial for accurately quantifying impurities that might otherwise co-elute with the main peak.
-
Speed: Method B offers a 3x reduction in run time (10 min vs. 30 min), making it highly efficient for rapid checks.
-
Application: For final product release and stability studies, the high-resolution Method A is superior and recommended. For monitoring the progress of a chemical reaction, the rapid Method B is the more practical choice.
Ensuring a Self-Validating System: The Role of Forced Degradation
To ensure a method is truly "stability-indicating," it must be challenged through forced degradation studies as outlined by ICH guideline Q1A(R2).[6] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The HPLC method must then be able to resolve these new peaks from the parent compound.
Caption: Workflow for a forced degradation study.
If the chosen HPLC method successfully separates the parent peak from all generated degradation products, it is considered stability-indicating and fit for its intended purpose in quality control and stability testing.[3][7]
Conclusion
The choice between a high-resolution gradient method (Method A) and a rapid isocratic method (Method B) for determining the purity of Ethyl 4-methoxy-1H-indole-2-carboxylate depends entirely on the analytical objective. Method A offers the comprehensive, high-resolution separation required for final quality assessment and regulatory submissions, ensuring all potential impurities are detected and quantified. Method B provides a fast and efficient alternative for process monitoring where speed is paramount. Both methods, when properly validated according to ICH guidelines, serve as powerful tools in the arsenal of the modern drug development professional, ensuring the quality and integrity of this vital chemical intermediate.
References
-
Ernst, M., & McGinley, J. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link][5]
-
Idzik, M., & Toliński, T. (2016). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Microbiology, 54(1), 1-8. Retrieved from [Link][8]
-
Kiss, A., & Varga-Puchony, Z. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of High Resolution Chromatography, 3(12), 609-612. Retrieved from [Link][4]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Retrieved from [Link][9]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved from [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Retrieved from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies for biopharmaceuticals. BioPharm International, 27(6). Retrieved from [Link][10]
-
Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link][11]
-
Klick, S., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 871-880. Retrieved from [Link][3]
-
Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Sciences & Analytical Research Journal. Retrieved from [Link][7]
-
Singh, S., & Bakshi, M. (2000). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 629-653. Retrieved from [Link][12]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Indole Derivatives
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Introduction: The Central Role of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] From the anti-inflammatory properties of indomethacin to the neurotransmitter functions of serotonin, the versatility of the indole nucleus is unparalleled. Consequently, the precise and unambiguous structural characterization of indole derivatives is a critical step in the drug discovery and quality control pipeline.[3][4]
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to analyze indole derivatives. As a senior application scientist, my objective is not merely to list protocols but to provide a deeper understanding of the causality behind our analytical choices. We will explore how each technique provides a unique piece of the structural puzzle and how, when integrated, they deliver a complete and validated molecular picture. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and efficient analytical methodologies for characterizing these vital compounds.[3]
The Spectroscopic Toolkit: A Comparative Overview
No single technique can fully elucidate the structure of a novel compound. Instead, we rely on a suite of complementary spectroscopic methods. Each method probes different aspects of the molecule's physical and electronic properties. The primary techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition, along with fragmentation data that reveals structural motifs.
-
Infrared (IR) Spectroscopy: Identifies key functional groups through their characteristic vibrational frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: Analyzes the electronic transitions within the indole chromophore.
-
Fluorescence Spectroscopy: Exploits the intrinsic fluorescence of the indole ring to probe the local molecular environment.
The following table provides a high-level comparison of these indispensable techniques.
| Technique | Information Provided | Sample Amount | Throughput | Destructive? | Key Application for Indoles |
| NMR | Detailed C-H framework, atom connectivity, stereochemistry | 5-25 mg[5] | Low to Medium | No | Unambiguous structure elucidation[6][7] |
| MS | Molecular weight, elemental formula, fragmentation patterns | < 1 mg | High | Yes | Formula determination, identification[8] |
| IR | Presence of functional groups (N-H, C=O, etc.) | ~1-5 mg | High | No | Functional group confirmation[9][10] |
| UV-Vis | Electronic transitions, conjugation system | < 1 mg | High | No | Quantitation, chromophore analysis[11] |
| Fluorescence | Molecular environment, binding interactions, conformation | < 1 mg | High | No | Probing protein-indole binding[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, including indole derivatives.[7][13] By observing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the entire molecular skeleton.
Causality Behind NMR Analysis
The chemical environment surrounding each proton and carbon atom dictates its resonance frequency (chemical shift), providing a unique fingerprint. Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) reveal which atoms are connected, allowing us to piece the structure together like a puzzle. For complex derivatives, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming connectivity.[14][15][16]
Key NMR Signatures of the Indole Ring
-
¹H NMR Spectrum:
-
N-H Proton (H1): This proton is highly characteristic, appearing as a broad singlet far downfield, typically in the δ 8.0-12.0 ppm range.[6] Its exact position is sensitive to solvent and concentration.
-
Pyrrole Protons (H2, H3): The H3 proton is typically found upfield around δ 6.5 ppm, while the H2 proton is further downfield.[6]
-
Benzene Ring Protons (H4-H7): These protons resonate in the aromatic region (δ 7.0-7.8 ppm), and their splitting patterns (e.g., doublet of doublets) provide crucial information about the substitution pattern on the benzene ring.[17]
-
-
¹³C NMR Spectrum:
-
The carbon signals are spread over a wider range than proton signals.
-
C2 and C3: C3 is typically more shielded (~δ 102 ppm) compared to C2 (~δ 125 ppm).[6]
-
Benzene Ring Carbons: These appear between δ 110-140 ppm. Carbons directly attached to the pyrrole nitrogen (C7a) and the bridging carbon (C3a) are also distinct.[17]
-
Experimental Protocol: Acquiring High-Quality NMR Data
A robust protocol is the foundation of reliable data. The following steps ensure high-quality spectra suitable for publication and regulatory submission.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the indole derivative.[5][18] For ¹³C NMR, 15-30 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[19]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[19] Causality: DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to clearly observe exchangeable protons like the indole N-H.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[19][20] Causality: Particulates distort the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.[19]
-
Ensure the sample height in the tube is optimal for the spectrometer, typically 4-5 cm.[5][19]
-
-
Data Acquisition:
-
Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[6]
-
If the structure is unknown or complex, acquire a suite of 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.[7][21]
-
Visualization: The NMR Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for determining the structure of an unknown indole derivative using a combination of 1D and 2D NMR experiments.
Caption: NMR data integration workflow.
Mass Spectrometry (MS): Unveiling the Molecular Formula
While NMR provides the skeleton, Mass Spectrometry (MS) provides the precise molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This information is orthogonal and complementary to NMR data, serving as a crucial validation check.
Causality Behind MS Analysis
In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak ([M+H]⁺ or [M]⁺˙), which confirms the molecular weight. Tandem MS (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting daughter ions. These fragmentation patterns are often characteristic of the core structure and can provide clues about the location of substituents.[8][22][23] For indole alkaloids, a characteristic fragment ion at m/z 144, corresponding to a C₁₀H₉N fragment, is often observed.[8]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique in drug development, providing both purity information and mass data.[4]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ensure the sample is fully dissolved and filter if necessary.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system. The liquid chromatography step separates the compound from any impurities.
-
The eluent from the LC column is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
If using HRMS, the instrument's high resolving power allows for the determination of the exact mass, from which the elemental formula can be calculated.
-
Vibrational & Electronic Spectroscopy: Functional Group and Chromophore Analysis
Infrared (IR), UV-Visible (UV-Vis), and Fluorescence spectroscopy provide valuable, albeit less detailed, structural information. They are rapid, require minimal sample, and are excellent for confirming specific features of the indole derivative.[24]
A. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly effective for identifying key functional groups.
-
Causality: Different bond types (e.g., N-H, C=O, C-N) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An IR spectrum is a plot of these absorptions, revealing the functional groups present.
-
Key Indole IR Peaks:
-
N-H Stretch: A sharp, distinct peak around 3400 cm⁻¹ is characteristic of the indole N-H bond.[9][10]
-
Aromatic C=C Stretch: Peaks in the 1500-1620 cm⁻¹ region correspond to the aromatic rings.[9]
-
Aromatic C-H Bending: Strong peaks in the 700-900 cm⁻¹ region can help infer the substitution pattern on the benzene ring.
-
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure of the indole chromophore.
-
Causality: The conjugated π-system of the indole ring absorbs UV light, promoting electrons to higher energy orbitals (π-π* transitions). The resulting spectrum shows two characteristic absorption bands, often labeled ¹Lₐ and ¹Lₑ.[25]
-
Spectral Features: The position and intensity of these bands are sensitive to substituents on the ring and the polarity of the solvent.[26][27] For example, electron-withdrawing groups can cause a bathochromic (red) shift in the absorption maxima.[27] This technique is also widely used for quantitative analysis due to its adherence to the Beer-Lambert law.
C. Fluorescence Spectroscopy
The indole ring is intrinsically fluorescent, a property famously exploited in the study of proteins containing tryptophan residues.[12][28]
-
Causality: After absorbing light, the excited indole ring can relax by emitting a photon. The wavelength and intensity of this emitted light are extremely sensitive to the molecule's local environment.[12][28]
-
Applications: In a nonpolar environment, the fluorescence emission is typically blue-shifted (shorter wavelength) with a more defined structure. In polar solvents, the emission is red-shifted and broad.[28] This sensitivity makes fluorescence an excellent tool for studying drug-receptor binding, protein folding, and conformational changes.[12]
Visualization: Integrated Spectroscopic Analysis Workflow
This diagram illustrates how data from all discussed techniques are integrated for a comprehensive analysis.
Caption: Integrated workflow for analysis.
Conclusion
The comprehensive spectroscopic analysis of indole derivatives is a multi-faceted process that relies on the synergistic integration of several powerful analytical techniques. While NMR spectroscopy provides the definitive structural framework, it is the combination with mass spectrometry, which confirms the molecular formula, and vibrational and electronic spectroscopies, which validate functional groups and electronic properties, that constitutes a truly robust and self-validating system. By understanding the causal principles behind each technique and employing systematic, validated protocols, researchers and drug developers can characterize these vital molecules with the highest degree of confidence, accelerating the journey from discovery to application.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
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A Comparative Analysis of 4-Methoxyindole and 6-Methoxyindole: Unveiling the Influence of Isomeric Substitution on Biological Activity
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its physicochemical properties and, consequently, its pharmacological profile. This guide provides a comprehensive comparison of two closely related isomers, 4-methoxyindole and 6-methoxyindole, delving into their distinct biological activities and applications, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate isomer for their specific research endeavors.
Introduction: The Significance of Methoxyindole Isomers
Indole and its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a methoxy group (–OCH₃) to the indole ring significantly alters its electron density and lipophilicity, thereby modulating its interactions with biological targets. The seemingly subtle shift of this methoxy group from the 4-position to the 6-position can lead to dramatic changes in receptor binding affinity, functional activity, and metabolic stability. Understanding these differences is paramount for the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Isomers
A foundational understanding of the physicochemical properties of 4-methoxyindole and 6-methoxyindole is essential to contextualize their biological activities.
| Property | 4-Methoxyindole | 6-Methoxyindole |
| Molecular Formula | C₉H₉NO | C₉H₉NO |
| Molecular Weight | 147.17 g/mol [1] | 147.17 g/mol |
| Appearance | Light brown to grey crystalline powder[1] | Shiny white crystals |
| Melting Point | 69-70°C[1] | 90-92°C |
| Solubility | Soluble in ethanol (50mg/mL)[1][2] | Soluble in methanol |
| CAS Number | 4837-90-5[1][2] | 3189-13-7 |
The difference in melting points suggests distinct crystal packing and intermolecular forces, which can influence solubility and formulation characteristics. Both isomers are sensitive to light and should be stored accordingly.[1][3][4]
Synthesis of 4-Methoxyindole and 6-Methoxyindole
The synthetic routes to these isomers are well-established, often starting from readily available precursors.
Synthesis of 4-Methoxyindole
A common method for the synthesis of 4-methoxyindole involves a multi-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[1] This precursor is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by a reduction step using zinc powder in acetic acid to yield 4-methoxyindole.[1][5]
Synthesis of 6-Methoxyindole
A convenient synthesis of 6-methoxyindole can be achieved starting from p-cresol.[6] The process involves a regioselective nitration, methylation to form 4-methoxy-2-nitrotoluene, which is then converted to 6-methoxyindole via the Batcho-Leimgruber indole synthesis.[6] Another approach involves the dehydrogenation of 6-methoxyindoline.[7]
Comparative Biological Activities and Applications
The distinct positioning of the methoxy group in 4-methoxyindole and 6-methoxyindole directs their utility as building blocks for different classes of biologically active molecules.
4-Methoxyindole: A Precursor for Diverse Therapeutics
4-Methoxyindole is a versatile reactant in the synthesis of a wide array of pharmaceutical compounds.[1][3] Its applications include:
-
GABA Analogs: Utilized in the preparation of analogs of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system.[1][3]
-
SGLT2 Inhibitors: Serves as a key intermediate in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1][3]
-
Anticancer Agents: Employed in the development of novel anticancer agents.[1][3][8] For instance, 4-methoxyindole-3-carbinol, a breakdown product of 4-methoxyglucobrassicin, has been shown to inhibit the proliferation of human colon cancer cells.[9]
-
HIV-1 Integrase Inhibitors: Plays a role in the synthesis of integrase strand-transfer inhibitors (INSTIs) for the treatment of HIV-1.[1][3]
-
GSK-3β Inhibitors: Used in the preparation of isomeridianin G, which acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor, a target for neurodegenerative diseases and mood disorders.[1]
-
Antioxidant and Anti-inflammatory Properties: 4-Methoxyindole itself has been reported to possess antioxidant and anti-inflammatory properties.[2]
6-Methoxyindole: A Scaffold for Targeted Inhibitors
6-Methoxyindole is also a crucial starting material in medicinal chemistry, with a distinct set of applications:
-
Tryptophan Dioxygenase (TDO) Inhibitors: Used in the synthesis of pyridyl-ethenyl-indoles as potent and selective inhibitors of TDO, an enzyme implicated in cancer immune evasion.[4][10]
-
Antitumor Agents: Serves as a precursor for various antitumor compounds, including diindolyloxyindoles.[4][10]
-
VEGFR-2 Inhibitors: Employed in the development of inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[4]
-
T Cell Kinase Inhibitors: Utilized in the preparation of inhibitors for interleukin-2 inducible T cell kinase (ITK), a target for inflammatory and autoimmune diseases.[4][10]
-
HIV-1 Inhibitors: A building block for benzoylpiperazinyl-indolyl ethane dione derivatives with anti-HIV-1 activity.[10]
-
Myeloperoxidase Inhibition: 6-Methoxyindole has been shown to inhibit the chlorinating activity of myeloperoxidase, an enzyme involved in inflammatory processes.[10]
Head-to-Head Comparison: Aryl Hydrocarbon Receptor (AhR) Modulation
A study directly comparing a series of methylated and methoxylated indoles provides valuable insight into the differential effects of 4-methoxy and 6-methoxy substitution on the aryl hydrocarbon receptor (AhR).[11] The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and carcinogenesis.
The study found that both methylindoles and methoxyindoles can act as agonists and antagonists of the human AhR.[11] While this particular study focused more on methylindoles and 7-methoxyindole, it highlights the principle that subtle structural changes in indole derivatives can lead to significant differences in AhR modulation.[11] This underscores the importance of empirical testing for each isomer.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This assay is used to determine if a compound can activate the AhR signaling pathway.
Workflow:
Caption: Workflow for AhR Reporter Gene Assay.
Methodology:
-
Cell Seeding: Seed AZ-AHR cells (human hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct) in 96-well plates at an appropriate density.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of 4-methoxyindole, 6-methoxyindole, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
In Vitro Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for In Vitro Proliferation (MTT) Assay.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon cancer cells) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of 4-methoxyindole or 6-methoxyindole.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion: Isomeric Position as a Key Determinant of Biological Function
The comparative analysis of 4-methoxyindole and 6-methoxyindole clearly demonstrates that the seemingly minor positional change of a methoxy group on the indole ring has profound implications for biological activity and therapeutic applications. While 4-methoxyindole has found significant use in the development of treatments for metabolic diseases, cancer, and viral infections, 6-methoxyindole is a key precursor for targeted inhibitors in oncology and immunology.
This guide underscores the necessity of considering isomeric variations in early-stage drug discovery. The distinct pharmacological profiles of 4-methoxyindole and 6-methoxyindole highlight the power of positional chemistry to fine-tune the interaction of small molecules with their biological targets. For researchers and drug developers, the choice between these two isomers will be dictated by the specific therapeutic area and molecular target of interest. Further head-to-head comparisons in a broader range of biological assays will undoubtedly continue to unveil the nuanced yet critical role of substituent positioning in shaping the pharmacological landscape of indole derivatives.
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Reactivity Comparison of Ethyl vs. Methyl Indole-2-carboxylate: A Guide for Synthetic Chemists
In the realm of medicinal chemistry and materials science, indole-2-carboxylates serve as pivotal intermediates for the synthesis of a diverse array of biologically active compounds and functional materials.[1][2][3] The choice between a methyl or ethyl ester, while seemingly minor, can have significant implications for reaction efficiency, yield, and downstream functionalization strategies. This guide provides an in-depth comparison of the reactivity of ethyl indole-2-carboxylate and methyl indole-2-carboxylate, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.
Structural and Electronic Considerations: The Foundation of Reactivity
The fundamental difference between a methyl and an ethyl group lies in their size and electronic properties.[4][5] The ethyl group is sterically more demanding and possesses a slightly greater positive inductive (+I) effect compared to the methyl group. These seemingly subtle distinctions can influence the reactivity of the ester carbonyl and the indole nucleus in several ways:
-
Steric Hindrance: The bulkier ethyl group can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions like hydrolysis and amidation.[6]
-
Electronic Effects: The greater electron-donating nature of the ethyl group can slightly increase the electron density on the carbonyl oxygen, making the carbonyl carbon marginally less electrophilic than in the methyl ester.[7][8]
These factors often have opposing effects, and the dominant factor can depend on the specific reaction conditions and the nature of the reagents involved.
Comparative Reactivity in Key Synthetic Transformations
The hydrolysis of esters is a fundamental transformation, and the relative rates for methyl and ethyl esters can be complex. Under alkaline conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2).
General Mechanism of Alkaline Ester Hydrolysis:
Caption: General mechanism of base-catalyzed ester hydrolysis (BAC2).
While one might predict that the less sterically hindered methyl ester would react faster, experimental evidence in other systems, such as naphthoic acid esters, has shown that ethyl esters can hydrolyze more rapidly than methyl esters in certain solvent systems.[9] This has been attributed to differences in the solvation of the transition state and the relative concentrations of hydroxide and alkoxide ions in the corresponding alcohol-water mixtures.[9] However, in biological systems, such as in the presence of plasma esterases, methyl esters have shown greater metabolic stability (slower hydrolysis) compared to their ethyl counterparts.[10]
For indole-2-carboxylates, direct, preparative methods for hydrolysis have been developed, particularly for the ethyl ester, utilizing high-temperature aqueous media to afford indole-2-carboxylic acid in excellent yields.[11][12]
Table 1: Comparison of General Hydrolysis Characteristics
| Feature | Methyl Indole-2-carboxylate | Ethyl Indole-2-carboxylate |
| Steric Hindrance | Lower | Higher |
| Electronic Effect (+I) | Weaker | Stronger |
| Predicted Reactivity (Acidic) | Potentially faster due to less steric hindrance for water attack.[6] | Potentially slower |
| Observed Reactivity (Alkaline) | Dependent on solvent; can be slower than ethyl ester in some cases.[9] | Can be faster than methyl ester depending on conditions.[9] |
| Metabolic Stability | Generally higher.[10] | Generally lower.[10] |
The indole nitrogen is nucleophilic and readily undergoes alkylation. In this context, both methyl and ethyl indole-2-carboxylates serve as excellent starting materials. A study by K. C. Fylaktakidou et al. demonstrated that ethyl indole-2-carboxylate can be efficiently N-alkylated using aqueous potassium hydroxide in acetone.[13] Interestingly, by increasing the amount of KOH and water, the reaction can proceed directly to the N-alkylated carboxylic acid without the need to isolate the intermediate ester.[13]
It is noteworthy that the choice of base and solvent is critical. The use of sodium methoxide in methanol with ethyl indole-2-carboxylate can lead to transesterification, forming the methyl ester, rather than N-alkylation.[13] This highlights a key reactivity difference: the potential for the ethyl ester to be converted to the methyl ester under specific basic conditions.
The conversion of the ester to a carbohydrazide is a common step in the synthesis of various heterocyclic compounds. Both ethyl and methyl indole-2-carboxylate can be effectively converted to indole-2-carbohydrazide by refluxing with hydrazine hydrate in ethanol.[13] This suggests that for this particular transformation, the difference in the alkyl group of the ester has a minimal impact on the reaction outcome, with both esters serving as viable substrates.
Experimental Protocols
This protocol is adapted from high-temperature aqueous methods.[11][12]
-
Reactants: Ethyl indole-2-carboxylate (1.0 eq), Sodium hydroxide (2.0 eq), and deionized water.
-
Procedure: a. To a solution of ethyl indole-2-carboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of sodium hydroxide. b. Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC. c. After completion, cool the reaction mixture to room temperature. d. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. e. The resulting precipitate of indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
This protocol is based on the work of Fylaktakidou et al.[13]
-
Reactants: Ethyl indole-2-carboxylate (1.0 eq), Alkyl halide (e.g., benzyl bromide, 1.2 eq), Potassium hydroxide (1.5 eq), Acetone, and Water.
-
Procedure: a. Dissolve ethyl indole-2-carboxylate in acetone. b. Add an aqueous solution of potassium hydroxide. c. Add the alkyl halide and stir the mixture at room temperature for 2-3 hours. d. Monitor the reaction by TLC. e. Upon completion, remove the acetone under reduced pressure. f. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-alkylated product.
Experimental Workflow for N-Alkylation:
Caption: A typical experimental workflow for the N-alkylation of an indole-2-carboxylate.
Conclusion and Recommendations
The choice between methyl and ethyl indole-2-carboxylate is nuanced and context-dependent.
-
For reactions sensitive to steric hindrance, such as those involving bulky nucleophiles, methyl indole-2-carboxylate may offer a slight advantage.
-
Ethyl indole-2-carboxylate is a versatile and commonly used intermediate, with well-established protocols for hydrolysis and N-alkylation. [11][13]
-
Researchers should be cautious of potential transesterification when using ethyl indole-2-carboxylate with methoxide or in methanol under basic conditions. [13]
-
For transformations like hydrazinolysis, both esters exhibit comparable reactivity, and the choice can be based on availability and cost. [13]
Ultimately, the optimal choice will depend on the specific synthetic route, desired downstream modifications, and reaction conditions. Pilot reactions are always recommended to determine the most efficient substrate for a particular application.
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A Senior Application Scientist's Guide to Molecular Docking of Indole Derivatives
This guide provides an in-depth, objective comparison of molecular docking studies involving indole derivatives against key therapeutic targets. Designed for researchers and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to in-silico drug discovery.
The Enduring Legacy of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry, often described as a "privileged scaffold."[1][2] Its prevalence in both natural products (e.g., tryptophan, serotonin) and blockbuster drugs underscores its remarkable ability to interact with a wide range of biological targets.[3][4] This versatility stems from its unique structural and electronic properties, including its aromaticity, hydrogen bonding capability, and the potential for diverse substitutions at multiple positions.[5] These features have made indole derivatives a focal point in the search for novel therapeutics against cancer, infectious diseases, and neurodegenerative disorders.[3][6]
Molecular Docking: A Computational Microscope for Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an indole derivative) when bound to the active site of another (a receptor, typically a protein).[7][8] The primary goals are twofold: to accurately predict the binding mode (the three-dimensional pose of the ligand in the receptor's binding site) and to estimate the strength of the interaction, commonly expressed as a docking score or binding energy.[9] By simulating these molecular interactions, researchers can rapidly screen large libraries of compounds, prioritize promising candidates for synthesis and biological testing, and gain insights into structure-activity relationships (SAR), significantly accelerating the drug discovery pipeline.[10][11]
A Validated Workflow for Molecular Docking Studies
A successful docking experiment is not merely about generating a low score; it is a multi-step process where each stage requires careful consideration and validation to ensure the biological relevance of the results.[12]
Experimental Protocol: A Step-by-Step Guide
-
Target Protein Preparation:
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, repairing missing residues or atoms, adding hydrogen atoms, and assigning correct protonation states for amino acid residues.
-
Causality: Raw PDB files often contain experimental artifacts. Removing non-essential molecules and ensuring a chemically correct protein structure (especially the ionization states of residues like histidine, aspartate, and glutamate at physiological pH) is critical for simulating realistic electrostatic and hydrogen bond interactions.[12]
-
-
Ligand Preparation:
-
Action: Convert the 2D structure of the indole derivative into a 3D conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer. Assign partial charges.
-
Causality: The ligand's 3D geometry and charge distribution directly influence its interaction with the protein. Energy minimization ensures that the starting conformation is sterically and electronically plausible, preventing the docking algorithm from getting trapped in a high-energy, irrelevant local minimum.
-
-
Defining the Binding Site (Grid Generation):
-
Action: Define the search space for the docking simulation. If a co-crystallized ligand is present in the PDB structure, the grid box is typically centered on this ligand, encompassing the surrounding active site residues. For "blind docking" without a known site, the grid may cover the entire protein surface.[12]
-
Causality: The grid defines the volume within which the docking program will attempt to place the ligand. A well-defined grid focuses the computational effort on the biologically relevant binding pocket, increasing efficiency and accuracy.
-
-
Running the Docking Simulation:
-
Action: Execute the docking calculation using software such as AutoDock, AutoDock Vina, Glide, or GOLD.[7][8][13] The software systematically samples different conformations and orientations of the ligand within the defined grid, scoring each pose.
-
Causality: Different docking programs use distinct search algorithms (e.g., genetic algorithms, gradient-based optimization) and scoring functions. The choice of software can depend on the desired balance between speed and accuracy.[8]
-
-
Analysis and Interpretation of Results:
-
Action: Analyze the output, focusing on the top-ranked poses. Key metrics include the docking score (binding affinity, typically in kcal/mol), with more negative values indicating stronger predicted binding.[9][14] Visualize the protein-ligand complex to inspect key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.[15][16]
-
Causality: The docking score is a quantitative estimate, but visual inspection is crucial for a qualitative understanding. A good score should be supported by chemically sensible interactions with key residues in the active site. For instance, a hydrogen bond with a known catalytic residue adds more confidence to the result than a low score with no meaningful interactions.
-
-
Protocol Validation (Self-Validating System):
-
Action: Before docking novel compounds, validate the protocol. If a co-crystallized ligand exists, remove it and re-dock it into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Causality: This "re-docking" step is a critical control. An RMSD value below 2.0 Å generally indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.[17][18] This validation provides confidence that the setup is appropriate for screening new, unknown ligands.[12]
-
Caption: A generalized workflow for a molecular docking experiment.
Comparative Docking Performance of Indole Derivatives
The true power of molecular docking is revealed in comparative studies, where different indole derivatives are evaluated against the same therapeutic target.
A. Anti-Cancer Targets
Cancer remains a primary focus for the application of indole-based compounds.[3][6] Two well-studied targets are the Epidermal Growth Factor Receptor (EGFR) kinase and tubulin.
-
Target: EGFR Tyrosine Kinase EGFR is a key regulator of cell proliferation, and its overactivation is a hallmark of many cancers.[19] Indole derivatives have been designed to compete with ATP at the kinase active site.
| Derivative Class | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Source |
| Pyrazolinyl-Indole | 2J5F | -10.1 | Cys773, Asp776, Phe771 | Erlotinib | [20] |
| Pyrazolinyl-Indole | 2J5F | Not specified, but strong interaction noted | Met793 | Imatinib | [3][21] |
| Penta-heterocycle-Indole | 6JRJ | -9.8 | Met793, Leu718, Asp855 | Gefitinib | [19] |
As the data shows, different indole scaffolds can achieve strong binding affinities, often interacting with the crucial "gatekeeper" residue Met793, a key interaction for many known EGFR inhibitors.[3]
Caption: Key interactions of an indole derivative in the EGFR active site.
-
Target: Tubulin Tubulin polymerizes to form microtubules, essential components of the cellular cytoskeleton. Inhibiting this process is a proven anti-cancer strategy. Indole derivatives often bind to the colchicine-binding site of tubulin.
| Derivative Class | PDB ID | IC50 (Tubulin Polymerization) | Key Interacting Residues | Reference Compound | Source |
| Indole-Acrylamide | 1SA0 | Not specified | βAsn258, βCys241 | Colchicine | [3] |
| 2,3-Diarylindole | 1SA0 | Not specified | - | Combretastatin A-4 | [22] |
| 6-Heterocyclyl-Indole | Not specified | 0.58 µM | - | Combretastatin A-4 | [22] |
These studies highlight that substitutions on the indole nucleus can significantly influence anti-tubulin activity, with molecular docking confirming that these compounds occupy the same pocket as the natural product inhibitor, colchicine.[3][22]
B. Neurodegenerative Disease Targets (Alzheimer's Disease)
In Alzheimer's disease, the cholinergic deficit hypothesis has led to the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Indole derivatives have been explored as multi-target agents for this complex disease.[23][24]
| Derivative Class | Target | IC50 | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Source |
| Indole-Urea | eeAChE | 3.70 µM | Not specified | Trp84 | Ladostigil | [25] |
| Indole-Urea | eqBuChE | 2.82 µM | Not specified | - | Ladostigil | [25] |
| 'Pyrazolyl'-Indole | AChE | 2.54 µM | -11.8 | Tyr334, Trp84 | Donepezil | [23][24] |
| 'Pyrazolyl'-Indole | BuChE | 0.207 µM | -9.7 | Trp82, His438 | Donepezil | [23][24] |
| Indole-Amide | AChE | - | Not specified | - | - | [26] |
The docking results for these compounds consistently show interactions with key residues in the catalytic anionic site (CAS) of AChE, such as Trp84, which is crucial for inhibitor binding.[25] The ability of a single indole derivative to inhibit both AChE and BuChE, as predicted by docking and confirmed by assays, makes them promising candidates for Alzheimer's therapy.[23]
C. Antimicrobial Targets
With the rise of antibiotic resistance, new antimicrobial agents are urgently needed.[3] Indole derivatives have shown potent activity against various pathogens by targeting essential bacterial enzymes.[27][28]
| Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference Compound | Source |
| Indole-dithioic acid | MurC Ligase | 2F68 | -11.5 | - | Ampicillin | [29] |
| Indole-triazole | DNA Gyrase | 1KZN | -7.9 to -9.1 | Interacts with crucial amino acids | Ciprofloxacin | [30] |
| Indole DKP | FabH | 1HNJ | - | - | - | [31] |
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action. For example, docking against DNA Gyrase and MurC ligase, enzymes essential for bacterial survival, has helped rationalize the observed antibacterial activity and guide the design of more potent derivatives.[29][30]
Beyond Binding: The Crucial Role of ADMET Prediction
While a strong docking score is a promising start, it does not guarantee a successful drug. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[32] In-silico tools are now routinely used to predict these properties early in the discovery process.[33][34] A candidate with excellent binding affinity but poor oral bioavailability or high predicted toxicity is unlikely to advance.[33][35] Therefore, ADMET profiling is an essential validation step that complements molecular docking, providing a more holistic assessment of a compound's drug-like potential.
Conclusion and Future Perspectives
The indole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. This guide demonstrates that molecular docking is an indispensable tool in this endeavor, providing critical insights that guide rational drug design. By combining robust, validated docking protocols with comparative analyses and subsequent ADMET predictions, researchers can efficiently navigate the vast chemical space of indole derivatives.
The future of this field lies in integrating docking results with more computationally intensive methods, such as molecular dynamics (MD) simulations, to study the stability of predicted binding poses over time, further enhancing the predictive power of these in-silico experiments.[17][23]
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A Researcher's Guide to Single-Crystal X-ray Diffraction Analysis of Functionalized Indoles: A Comparative Approach
For researchers in medicinal chemistry and materials science, the indole scaffold is a cornerstone of innovation. Its presence in blockbuster drugs and advanced organic materials speaks to its versatile and potent nature. However, unlocking the full potential of novel functionalized indoles hinges on a precise understanding of their three-dimensional atomic arrangement. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for this purpose, providing definitive insights into molecular conformation, stereochemistry, and intermolecular interactions that govern a compound's function.[1]
This guide offers an in-depth comparison of the critical stages in SC-XRD analysis as applied to functionalized indoles. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to navigate the unique challenges posed by this important class of molecules and to generate high-quality, publication-ready structural data.
Part 1: The Crystallization Bottleneck: A Comparative Guide to Growing Quality Crystals
The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. Functionalized indoles, with their diverse substituents ranging from polar hydrogen-bond donors to bulky, nonpolar groups, can be notoriously difficult to crystallize. The choice of crystallization method is therefore not a matter of preference but a critical experimental parameter that must be tailored to the molecule's specific physicochemical properties.
The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, single-crystalline lattice. The rate of this process is paramount; rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for SC-XRD.[2]
Common Crystallization Techniques: A Head-to-Head Comparison
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration. | Thermally stable, non-volatile compounds soluble in a moderately volatile solvent. | Simple setup; requires minimal sample. | Difficult to control evaporation rate; risk of "oiling out" or forming a crust of microcrystals. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant (a solvent in which the sample is less soluble), slowly inducing crystallization.[3] | A wide range of functionalized indoles, especially those requiring fine-tuning of solvent/precipitant ratios. | High degree of control over equilibration rate; allows for screening of many conditions simultaneously. | Requires careful selection of solvent/precipitant pairs; can be sensitive to vibrations and temperature fluctuations. |
| Solvent/Anti-Solvent Diffusion (Layering) | A layer of a poor solvent (anti-solvent) is carefully added on top of a solution of the indole derivative, allowing slow diffusion at the interface to induce crystal growth. | Indoles that are highly soluble in one solvent but poorly soluble in another miscible solvent. | Excellent for compounds prone to oiling out; simple to set up. | Can be difficult to prevent mixing, leading to rapid precipitation; interface can be disturbed easily. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the indole derivative and promoting crystal formation.[4] | Compounds with a steep solubility curve with respect to temperature. | Can be highly controlled and automated.[4] | Requires a specialized cooling apparatus for precise control; not suitable for compounds with low temperature-dependent solubility. |
Field Insights: Choosing Your Strategy
-
For polar, hydrogen-bonding indoles (e.g., those with -OH, -NH2, -COOH groups): Start with vapor diffusion. The ability to screen a wide array of anti-solvents (e.g., hexane, ethyl acetate) against a polar solvent (e.g., methanol, acetone) is invaluable. The hydrogen bonding capabilities of these molecules often lead to robust crystal packing.[5]
-
For nonpolar, sterically hindered indoles: Slow evaporation from a nonpolar solvent mixture (e.g., dichloromethane/hexane) is often a successful first approach. These molecules may rely on weaker π-π stacking and van der Waals interactions for crystal packing, which can be promoted by very slow solvent removal.[6]
-
The "Oiling Out" Problem: If your compound consistently forms an oil instead of crystals, it indicates that nucleation is being bypassed in favor of liquid-liquid phase separation. To overcome this, switch to a diffusion-based method (vapor or liquid) and use a more dilute starting concentration to slow down the process.
Part 2: Data Collection – A Performance Showdown of Instrumentation
Once a suitable crystal is obtained, the next step is to collect the diffraction data. The choice of X-ray source and detector technology can significantly impact data quality, especially for the weakly diffracting or small crystals often obtained from challenging indole derivatives.
X-ray Source: Molybdenum (Mo) vs. Copper (Cu) vs. Silver (Ag)
The X-ray source generates the radiation that interacts with the crystal.[7] The choice of wavelength is a critical decision based on the crystal's composition and size.
| Source (Anode) | Wavelength (Kα) | Performance Characteristics | Ideal Applications for Indoles |
| Molybdenum (Mo) | 0.71 Å | Workhorse for small molecules. Provides good resolution and moderate absorption for most organic compounds.[1][8] | The default choice for most functionalized indole derivatives without heavy atoms. |
| Copper (Cu) | 1.54 Å | High intensity. The longer wavelength is scattered more efficiently, yielding stronger diffraction spots.[1] Ideal for very small or weakly diffracting crystals.[1] | Excellent for microcrystals (<50 µm) of indole derivatives that yield weak data with Mo radiation. |
| Silver (Ag) | 0.56 Å | Low absorption. The shorter wavelength reduces absorption effects, which is crucial for crystals containing heavy atoms (e.g., Br, I, or metals).[9][10] | The superior choice for halogenated indoles or organometallic indole complexes where absorption can corrupt data intensity.[9][10] |
Expert Causality: Why does wavelength matter so much?
-
Scattering Intensity: Copper's longer wavelength interacts more strongly with the electron clouds of atoms like C, N, and O, producing a stronger signal. This can be the difference between a usable dataset and no data at all for a microcrystal.[1]
-
Absorption: If your indole is functionalized with a bromine or iodine atom, the atom's own electrons can absorb the incoming X-rays, particularly from a Cu source. This attenuates the diffracted beams in a path-length-dependent manner, complicating data analysis. The higher energy (shorter wavelength) of Mo, and especially Ag, radiation passes through the crystal with less absorption, yielding more accurate intensity measurements.[9][10]
-
Resolution: Shorter wavelengths (like Mo and Ag) allow for the collection of data to higher diffraction angles (higher resolution), providing a more detailed picture of the electron density.
Part 3: Experimental Workflow and Data Validation
A successful SC-XRD experiment follows a logical, self-validating workflow. Each step provides quality control checks that ensure the integrity of the final structure.
Experimental Workflow Diagram
Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Trustworthiness: The Self-Validating Protocol
A trustworthy protocol has built-in checks. Before committing hours to a full data collection, a short series of "screening" frames are collected. Software attempts to index these reflections to find a primitive unit cell.[11]
-
Successful Indexing: This is your first validation gate. If a rational unit cell with low error is found, it confirms you have a single crystal.
-
Failed Indexing: This may indicate the sample is not a single crystal (e.g., it's polycrystalline or twinned). At this point, you must stop and select a new crystal. Proceeding is a waste of time and resources.
During refinement, key metrics known as R-factors (e.g., R1, wR2) quantify the agreement between your structural model and the experimental diffraction data.[12] Low R-factors (typically R1 < 5-7% for high-quality data) are a primary indicator of a correct and well-refined structure. The final validation step involves using software like PLATON or CheckCIF to rigorously assess bond lengths, angles, and potential issues, ensuring the model is chemically and physically sensible.[12][13]
Part 4: Navigating Common Challenges with Functionalized Indoles
The indole scaffold, while generally rigid, can present specific crystallographic challenges, especially when decorated with flexible or disordered functional groups.
Decision Tree for Troubleshooting Common Issues
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A Comparative Guide to the Antioxidant Potential of Indole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indole Carboxylic Acids in Antioxidant Research
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the indole nucleus has emerged as a privileged scaffold. Its inherent electronic properties and ability to participate in radical scavenging reactions make it a cornerstone in the design of potent antioxidants. Among the vast family of indole derivatives, indole carboxylic acids (ICAs) represent a particularly intriguing class of compounds. The position of the carboxylic acid group on the indole ring profoundly influences the molecule's electronic distribution and, consequently, its antioxidant capacity. This guide provides a comprehensive comparison of the antioxidant potential of three key positional isomers: indole-2-carboxylic acid, indole-3-carboxylic acid, and indole-5-carboxylic acid. By delving into the underlying mechanisms, presenting available experimental data, and detailing standardized assessment protocols, this document aims to equip researchers with the critical knowledge needed to select and develop the most promising ICA-based antioxidant candidates.
Understanding the Antioxidant Mechanisms of Indole Carboxylic Acids
The antioxidant activity of indole carboxylic acids is primarily attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring to neutralize free radicals. This process is thermodynamically favorable due to the formation of a stabilized indolyl radical. The delocalization of the unpaired electron across the aromatic system of the indole ring is a key factor in this stabilization.
The position of the electron-withdrawing carboxylic acid group (-COOH) plays a crucial role in modulating this antioxidant activity. By withdrawing electron density, the -COOH group can influence the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates easier hydrogen atom donation, thereby enhancing radical scavenging activity. The interplay of inductive and resonance effects, dictated by the position of the carboxylic acid, fine-tunes the antioxidant potential of each isomer.
dot graph "Antioxidant_Mechanism" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; rankdir=LR;
ICA [label="Indole Carboxylic Acid (ICA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical [label="Free Radical (R•)"]; Indolyl_Radical [label="Stabilized Indolyl Radical (ICA•)"]; Neutralized_Radical [label="Neutralized Molecule (RH)"];
ICA -> Indolyl_Radical [label=" H• donation", color="#34A853", fontcolor="#34A853"]; Radical -> Neutralized_Radical [label=" H• acceptance", color="#EA4335", fontcolor="#EA4335"]; } caption: "General mechanism of free radical scavenging by Indole Carboxylic Acids."
Comparative Analysis of Antioxidant Potential
While direct, head-to-head comparative studies of the parent indole-2-carboxylic acid, indole-3-carboxylic acid, and indole-5-carboxylic acid using standardized antioxidant assays are limited in publicly available literature, we can infer their relative potential from studies on their derivatives and computational analyses.
Indole-3-Carboxylic Acid and its Derivatives:
Indole-3-carboxylic acid (I3CA) and its derivatives, such as indole-3-acetic acid and indole-3-propionic acid, have been the most extensively studied. The position of the carboxylic acid at the C3 position allows for effective delocalization of the radical formed after hydrogen donation from the indole nitrogen. Several studies have demonstrated the potent antioxidant and radical scavenging activities of various C3-substituted indole derivatives[1].
Indole-2-Carboxylic Acid and its Derivatives:
Research on indole-2-carboxylic acid (I2CA) and its analogues also points to significant antioxidant potential[2][3][4]. Studies on N-substituted and carboxamide derivatives of I2CA have shown promising results in various antioxidant assays[2][3]. A computational analysis of indole-2-carboxylic acid suggests its potential as an antioxidant drug, highlighting its favorable structural and electronic characteristics[5]. Some studies on amide derivatives of indole-2-carboxylic acid have demonstrated their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibit reducing power[4].
Indole-5-Carboxylic Acid and its Derivatives:
Fewer studies have focused specifically on the antioxidant activity of indole-5-carboxylic acid (I5CA). However, research on derivatives with substitutions at the 5-position of the indole ring, often in combination with other functional groups, has indicated their potential to inhibit lipid peroxidation[6].
Structure-Activity Relationship Insights:
The position of the carboxylic acid group influences the electronic properties of the indole ring, which in turn affects the N-H bond dissociation enthalpy. Computational studies can provide valuable insights into these structure-activity relationships. A lower N-H BDE generally correlates with higher antioxidant activity. The electron-withdrawing nature of the carboxylic acid group can either enhance or diminish this activity depending on its position and the interplay of inductive and resonance effects.
Data Presentation
Due to the lack of direct comparative experimental data for the parent compounds, the following table summarizes the observed antioxidant activities of various derivatives of the three indole carboxylic acid isomers as reported in the literature. This provides an indirect comparison and highlights the potential of each scaffold for developing potent antioxidants.
| Indole Carboxylic Acid Derivative | Assay | IC50 / Activity | Reference |
| N-substituted Indole-2-carboxylic acid derivatives | DPPH | Compound 3g showed higher activity | [2] |
| Indole-2-carboxamide derivatives | DPPH | Compounds 5b and 5c showed potential activity | [2] |
| C-3 substituted Indole derivatives | DPPH | Derivative 12 showed 38% scavenging activity | [1] |
| Amide derivatives of Indole-5-carboxylic acid | Lipid Peroxidation | Highly effective inhibition | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potential. The data presented here is for illustrative purposes and is derived from different studies that may have used varying experimental conditions.
Experimental Protocols for Antioxidant Potential Assessment
To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following are detailed step-by-step methodologies for three commonly used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations of the test indole carboxylic acid and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
-
dot graph "DPPH_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_prep" { label = "Preparation"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; DPPH_sol [label="Prepare DPPH Solution"]; Sample_sol [label="Prepare Sample/Standard Solutions"]; }
subgraph "cluster_assay" { label = "Assay"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; Mix [label="Mix Sample and DPPH"]; Incubate [label="Incubate (30 min, dark)"]; }
subgraph "cluster_analysis" { label = "Analysis"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; Measure [label="Measure Absorbance at 517 nm"]; Calculate [label="Calculate % Inhibition & IC50"]; }
DPPH_sol -> Mix; Sample_sol -> Mix; Mix -> Incubate -> Measure -> Calculate; } caption: "Workflow for the DPPH radical scavenging assay."
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or standard solution to a cuvette or microplate well.
-
Add a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ solution and mix.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
dot graph "ABTS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_prep" { label = "Radical Generation"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; ABTS_K2S2O8 [label="Mix ABTS and K2S2O8"]; Incubate_dark [label="Incubate (12-16h, dark)"]; Dilute [label="Dilute ABTS•+ Solution"]; }
subgraph "cluster_assay" { label = "Assay"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; Mix_sample [label="Add Sample to ABTS•+"]; Incubate_short [label="Incubate (e.g., 6 min)"]; }
subgraph "cluster_analysis" { label = "Analysis"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; Measure_abs [label="Measure Absorbance at 734 nm"]; Calc_inhibition [label="Calculate % Inhibition & IC50"]; }
ABTS_K2S2O8 -> Incubate_dark -> Dilute -> Mix_sample -> Incubate_short -> Measure_abs -> Calc_inhibition; } caption: "Workflow for the ABTS radical cation decolorization assay."
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard (e.g., FeSO₄) solution to a microplate well or cuvette.
-
Add a larger volume of the FRAP reagent.
-
-
Measurement:
-
After a specified incubation time (e.g., 4-30 minutes) at 37°C, measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of FeSO₄.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
-
dot graph "FRAP_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_prep" { label = "Reagent Preparation"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; FRAP_reagent [label="Prepare FRAP Reagent\n(Acetate buffer, TPTZ, FeCl3)"]; }
subgraph "cluster_assay" { label = "Assay"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; Mix_reagent [label="Mix Sample with FRAP Reagent"]; Incubate_37 [label="Incubate (37°C)"]; }
subgraph "cluster_analysis" { label = "Analysis"; style=filled; color=lightgrey; node [style=filled, fillcolor="#FFFFFF"]; Measure_abs_593 [label="Measure Absorbance at 593 nm"]; Calc_FRAP [label="Calculate FRAP Value"]; }
FRAP_reagent -> Mix_reagent -> Incubate_37 -> Measure_abs_593 -> Calc_FRAP; } caption: "Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay."
Conclusion and Future Directions
Future research should focus on a systematic evaluation of the parent indole carboxylic acids and a wider range of their simple derivatives using multiple antioxidant assays. Such studies, combining experimental data with computational modeling, will be instrumental in elucidating the precise structure-activity relationships and will pave the way for the rational design of novel, highly effective indole-based antioxidants for therapeutic applications.
References
- Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219.
-
Result of antioxidant activity (IC 50 ) with DPPH, FRAP, ABTS, total... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved January 5, 2026, from [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Antioxidant activity: DPPH, FRAP, ABTS and TAC in different extracts of E. humile Desf. … - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Phcogj.com Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes f. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Relative efficacies of indole antioxidants in reducing autoxidation and iron-induced lipid peroxidation in hamster testes - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA … - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Syntheses of novel indole lipoic acid derivatives and their antioxidant effects on lipid peroxidation - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
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- 1. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Syntheses of novel indole lipoic acid derivatives and their antioxidant effects on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry: Characterizing Novel Indole-2-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents. Novel indole-2-carboxylic acid derivatives, in particular, are a class of molecules with significant potential, often explored for their activity as antivirals, antioxidants, and beyond.[1][2] However, the journey from synthesis to a viable drug candidate is paved with analytical challenges. Unambiguous structural confirmation and purity assessment are not just procedural steps; they are fundamental to establishing structure-activity relationships and ensuring the integrity of downstream biological assays.
This guide provides an in-depth comparison of Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) with other analytical techniques for the characterization of these valuable compounds. As Senior Application Scientists, we move beyond mere protocol recitation to explain the causality behind our instrumental choices, ensuring that every step is part of a self-validating analytical system.
The ESI-HRMS Advantage: Precision and Confidence
The primary challenge in analyzing novel small molecules lies in confirming their elemental composition swiftly and accurately. This is where ESI-HRMS distinguishes itself as the premier analytical tool. The power of this technique is twofold, stemming from the synergy of its ionization source and its mass analyzer.
-
Electrospray Ionization (ESI): This is a 'soft' ionization technique, meaning it imparts very little excess energy to the analyte molecule during the ionization process.[3] For molecules like indole-2-carboxylic acids, which contain polar functional groups and are susceptible to thermal degradation, ESI is ideal. It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), preserving the intact molecular species for detection.[3] This minimizes in-source fragmentation and provides a clear measurement of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Modern HRMS instruments, such as Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap systems, provide exceptional mass accuracy, typically below 5 parts-per-million (ppm) deviation.[4] This level of precision is critical. It allows for the confident determination of a molecule's elemental formula from its exact mass, effectively distinguishing it from other potential isobaric (same nominal mass) compounds.[4] This capability is indispensable when dealing with novel compounds where reference standards do not exist.
The complete workflow, from sample introduction to final data interpretation, is a streamlined process designed for high confidence and throughput.
Caption: The integrated workflow for ESI-HRMS analysis of novel indole derivatives.
Experimental Protocol: Acquiring High-Quality HRMS Data
This protocol outlines a robust method for the analysis of a novel indole-2-carboxylic acid derivative using a standard UHPLC-QTOF or UHPLC-Orbitrap system. The causality for each parameter is provided to ensure adaptability and understanding.
1. Sample Preparation
-
Step 1.1: Prepare a stock solution of the novel indole-2-carboxylic acid derivative at 1 mg/mL in a suitable solvent like methanol or DMSO.
-
Rationale: A concentrated stock allows for accurate serial dilutions and minimizes storage volume.
-
-
Step 1.2: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: Matching the sample solvent to the initial mobile phase composition prevents peak distortion during injection. Formic acid is added to promote protonation for positive-ion mode ESI, leading to stronger [M+H]⁺ signals.[5]
-
2. UHPLC Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Rationale: C18 is a versatile stationary phase that provides excellent retention and separation for moderately polar compounds like indole derivatives.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: A gradient elution is necessary to separate the target compound from potential impurities or starting materials and ensures sharp peak shapes for a wide range of polarities.[6]
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
3. HRMS Method
-
Ionization Mode: ESI, Positive and Negative switching, or dedicated runs.
-
Rationale: Positive mode is generally preferred for indoles due to the basicity of the nitrogen atom, readily forming [M+H]⁺.[7] However, the carboxylic acid group is acidic and will readily form [M-H]⁻ in negative mode. Acquiring data in both modes provides complementary information.
-
-
Mass Analyzer Scan Modes:
-
Full Scan MS: Scan range of m/z 100-1000. Resolution set to >60,000.
-
Rationale: This provides the high-resolution measurement of the intact molecular ion needed to determine the elemental composition.[7]
-
-
Tandem MS (MS/MS or ddMS2): Data-dependent acquisition triggering fragmentation on the most intense ions from the full scan. Use a stepped normalized collision energy (e.g., 15, 30, 45 eV).
-
Rationale: Stepped collision energies ensure that a wide range of fragments (both low-energy and high-energy dissociations) are observed, maximizing the structural information obtained from a single run.[6]
-
-
Data Interpretation: From Accurate Mass to Structural Confirmation
The first step in data analysis is to confirm the elemental composition. By comparing the experimentally measured accurate mass with the theoretical mass, we can calculate the mass error. A mass error of less than 5 ppm, combined with isotopic pattern matching, provides extremely high confidence in the assigned elemental formula.
Table 1: Example ESI-HRMS Data for Hypothetical Indole-2-Carboxylic Acid Derivatives
| Compound ID | Elemental Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) |
| ICA-001 | C₁₀H₉NO₂ | 176.0601 | 176.0603 | 1.14 |
| ICA-002-Cl | C₁₀H₈ClNO₂ | 210.0211 | 210.0209 | -0.95 |
| ICA-003-F | C₁₀H₈FNO₂ | 194.0506 | 194.0508 | 1.03 |
This data is illustrative and demonstrates typical performance.
Following confirmation of the molecular formula, MS/MS data is used to probe the structure. For the indole-2-carboxylic acid scaffold, a key and diagnostically significant fragmentation pathway is the loss of carbon dioxide (decarboxylation).
Caption: Key fragmentation pathways for indole-2-carboxylic acid in negative ion MS/MS.
The characteristic loss of 44.0 Da (CO₂) or 45.0 Da (COOH radical) is a strong indicator of a carboxylic acid moiety.[8][9] Subsequent fragmentation of the resulting indole ion can further confirm the core structure.
Comparative Guide: ESI-HRMS vs. Alternative Techniques
While ESI-HRMS is a powerful tool, a comprehensive analytical strategy often involves other techniques. Understanding the strengths and weaknesses of each is crucial for efficient resource allocation in a research and development setting.
Table 2: Performance Comparison of Key Analytical Techniques
| Parameter | ESI-HRMS (QTOF/Orbitrap) | LC-MS/MS (Triple Quad) | GC-MS | NMR Spectroscopy |
| Primary Use | Unknown ID, Profiling | Targeted Quantification | Volatile/Semi-Volatile Analysis | Definitive Structure Elucidation |
| Mass Accuracy | Excellent (< 5 ppm) | Low (~100-500 ppm) | Low (~100-500 ppm) | N/A |
| Sensitivity | High (pg-fg) | Excellent (fg-ag) | High (pg-fg) | Low (µg-mg) |
| Structural Info | Molecular Formula, Fragments | Specific Transitions | EI Fragmentation Library | Atomic Connectivity (3D) |
| Sample Derivatization | Rarely needed | Rarely needed | Often required for polar analytes | Not required |
| Throughput | High | Very High | Medium | Low |
| Key Advantage | Confident formula determination for unknowns.[4][10] | Unmatched sensitivity for quantification. | Extensive, standardized libraries. | Unambiguous structural proof.[6] |
| Key Limitation | Isomers can be difficult to distinguish. | Poor for unknown screening. | Not suitable for non-volatile or thermally labile compounds. | Insensitive, time-consuming. |
Field-Proven Insights:
-
ESI-HRMS vs. LC-MS/MS (Triple Quadrupole): While both are LC-MS techniques, their strengths are different. Use HRMS during the discovery phase for identifying synthesized products and their metabolites. Once a lead candidate is identified and needs to be quantified in complex biological matrices (like plasma), the superior sensitivity and selectivity of a targeted triple quadrupole method are preferred.
-
ESI-HRMS vs. GC-MS: For indole-2-carboxylic acids, GC-MS is a poor choice. The carboxylic acid group makes the molecule polar and non-volatile, requiring derivatization (e.g., silylation) to be analyzed. This adds sample preparation time and a potential source of error. LC-based methods like ESI-HRMS analyze the compound in its native form.[11]
-
ESI-HRMS vs. NMR: These techniques are highly complementary. ESI-HRMS provides a rapid and confident confirmation of the elemental formula. NMR provides the definitive, unambiguous proof of structure, showing the precise connectivity of atoms and stereochemistry. In a typical workflow, a chemist will first confirm the mass via HRMS and then submit the sample for full NMR characterization.[12]
Conclusion
For researchers and drug development professionals working with novel indole-2-carboxylic acid derivatives, ESI-HRMS is an indispensable first-line analytical technique. Its ability to provide rapid, high-confidence elemental composition from accurate mass measurements, coupled with structural insights from MS/MS fragmentation, accelerates the research cycle significantly. While other techniques like NMR are essential for final, unambiguous structural proof, and triple quadrupole MS is the gold standard for quantification, ESI-HRMS provides the foundational data that drives discovery. By understanding the causality behind the methodology and its place in the broader analytical landscape, scientists can leverage this powerful technology to its full potential, turning novel molecules into promising therapeutic candidates.
References
-
Optimization and validation of a new approach based on CE-HRMS for the screening analysis of novel psychoactive substances (cathinones, phenethylamines, and tryptamines) in urine. PubMed. Available at: [Link]
-
Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. PubMed. Available at: [Link]
-
Advances in analytical methodologies for detecting novel psychoactive substances: a review. Wiley Online Library. Available at: [Link]
-
Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. ResearchGate. Available at: [Link]
-
Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. University of Turin. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Drug metabolite profiling and identification by high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
High-resolution MS for drug metabolite identification. ResearchGate. Available at: [Link]
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Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. Available at: [Link]
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Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar. Available at: [Link]
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
-
Indole 2 carboxylic acid. mzCloud. Available at: [Link]
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A comparison of electrospray-ionization and matrix-assisted laser desorption/ionization mass spectrometry with nuclear magnetic resonance spectroscopy for the characterization of synthetic copolymers. PubMed. Available at: [Link]
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Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Comparison of (A) ESI-HRMS and (B) ESI-TWIMS-MS data showing the... ResearchGate. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Available at: [Link]
-
Indole-2-carboxylic acid. NIST WebBook. Available at: [Link]
-
A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. Available at: [Link]
-
Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-methoxy-1H-indole-2-carboxylate
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a responsible laboratory safety program. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-methoxy-1H-indole-2-carboxylate, grounding procedural guidance in established safety principles and regulatory standards.
This guide is designed for researchers, scientists, and drug development professionals. It is imperative to supplement this information with your institution's specific Chemical Hygiene Plan (CHP) and to consult with your Environmental Health and Safety (EHS) department.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedures begin, a thorough understanding of the potential hazards is essential. This proactive assessment informs the selection of appropriate personal protective equipment (PPE) and handling procedures.
Inferred Hazardous Profile:
Based on analogous chemical structures, Ethyl 4-methoxy-1H-indole-2-carboxylate should be handled as a compound with the following potential hazards:
-
Skin and Eye Irritation: Many indole derivatives are known to cause skin and serious eye irritation.[2][3]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[3]
-
Respiratory Irritation: As a solid powder, inhalation of dust may cause respiratory tract irritation.[3]
Given these risks, all waste streams—including pure compound, contaminated consumables, and solutions—must be managed as hazardous chemical waste.
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, strict adherence to PPE and engineering controls is mandatory during all handling and disposal operations.
| Protective Measure | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents direct skin contact and potential irritation. |
| Body Protection | Standard laboratory coat, long-sleeved clothing.[1] | Minimizes the risk of incidental skin exposure. |
| Engineering Control | All handling and segregation of waste should be performed in a certified chemical fume hood.[1] | Prevents inhalation of dust or vapors and contains potential spills. |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is waste segregation at the point of generation.[4] Never mix incompatible waste streams. The following workflow provides a systematic approach to the disposal of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Step 1: Waste Segregation
Immediately upon generation, segregate waste into designated, pre-labeled containers. This is the most critical step in ensuring safe and compliant disposal.
-
Solid Waste:
-
Collect un-reusable, solid Ethyl 4-methoxy-1H-indole-2-carboxylate, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated solid waste container.
-
This container must be clearly labeled "Hazardous Waste" and list "Ethyl 4-methoxy-1H-indole-2-carboxylate" and any other chemical constituents.[5]
-
-
Liquid Waste (Non-Halogenated Solvents):
-
If the compound is dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, hexanes), collect this waste in a container designated for "Non-Halogenated Solvent Waste."
-
The container label must include the words "Hazardous Waste" and list all components, including the full chemical name of the indole and all solvents with estimated percentages.[6]
-
-
Liquid Waste (Halogenated Solvents):
-
If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a separate container for "Halogenated Solvent Waste."
-
Proper segregation is crucial as mixing halogenated and non-halogenated waste streams can complicate the final disposal process and increase costs.[1] Label the container with "Hazardous Waste" and all constituents.
-
-
Aqueous Waste:
-
Aqueous solutions (e.g., from extractions) containing the compound should be collected in a container for "Aqueous Hazardous Waste."
-
Under no circumstances should this waste be disposed of down the drain. [4][7] The environmental impact of even small amounts of such organic compounds can be significant.[4] The container must be labeled "Hazardous Waste" with all components listed.
-
-
Sharps Waste:
-
Any needles, scalpels, or contaminated glass pipettes must be disposed of in a designated, puncture-proof sharps container.[1]
-
Step 2: Container Management
Proper container selection and management are mandated by regulatory bodies like the EPA and OSHA.[4][8]
-
Compatibility: Ensure the container material is compatible with the waste. Use polyethylene or glass containers for most solvent and aqueous waste. Avoid metal containers for potentially corrosive waste.[6][8]
-
Condition: Containers must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[6][7] Food-grade containers are not acceptable.[7]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents.[5] Ambiguous abbreviations are not permitted.
-
Closure: Keep waste containers closed at all times except when adding waste.[6][7] This prevents the release of volatile organic compounds (VOCs) and protects laboratory air quality.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Store sealed and labeled waste containers in a designated SAA, such as a secondary containment tray within the laboratory.
-
The SAA must be clearly marked and, if possible, located within view of the generating process.[5]
-
Do not move hazardous waste from one SAA to another.[5]
Step 4: Arranging for Disposal
Once a waste container is full or waste is no longer being generated, arrange for its removal with your institution's EHS department.
-
Do not attempt to treat the chemical waste yourself. Neutralization or other treatment methods can create byproducts of unknown toxicity and may violate regulatory protocols.[1]
-
Follow your institutional procedures for requesting a hazardous waste pickup. This typically involves an online form or direct contact with the EHS office.
-
EHS professionals are trained to handle, transport, and arrange for the final, compliant disposal of the waste, usually through high-temperature incineration or a licensed hazardous waste landfill.[9]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing Ethyl 4-methoxy-1H-indole-2-carboxylate.
Caption: Decision workflow for the disposal of Ethyl 4-methoxy-1H-indole-2-carboxylate.
References
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
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Laboratories - Standards | Occupational Safety and Health Administration . OSHA. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]
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Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2 . Chemsrc. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
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SAFETY DATA SHEET - Ethyl p-Methoxycinnamate . MarkHerb. [Link]
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SAFETY DATA SHEET - Ethyl indole-2-carboxylate . Thermo Fisher Scientific. [Link]
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Hazardous Waste Disposal Guidelines . Purdue University. [Link]
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SAFETY DATA SHEET - Ethyl 3-formyl-1H-indole-6-carboxylate . Angene Chemical. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 4-methoxy-1H-indole-2-carboxylate
This guide provides essential safety protocols and operational plans for the handling and disposal of Ethyl 4-methoxy-1H-indole-2-carboxylate. As drug development professionals, our primary responsibility is to mitigate risk while advancing our research. The following procedures are synthesized from established safety protocols for indole-based compounds and related carboxylates, ensuring a robust framework for laboratory safety.
Hazard Analysis: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for Ethyl 4-methoxy-1H-indole-2-carboxylate is not extensively documented in readily available literature, its structure, belonging to the indole carboxylate family, allows us to infer a reliable hazard profile based on structurally analogous compounds. Chemicals in this class are known to present specific risks that dictate our handling procedures.
The primary hazards associated with similar indole derivatives include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][2][3]
This profile necessitates a stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical, thereby ensuring personal safety and experimental integrity.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical system of engineering and personal controls designed to minimize exposure through all potential routes—inhalation, dermal contact, and ocular contact.
| Protection Type | Specification | Rationale and In-Depth Considerations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | The solid, often powdered, nature of this compound presents a significant risk of airborne particles. Standard safety glasses are insufficient; fully sealed goggles are required to protect against dust and potential splashes during solution preparation.[6] |
| Skin Protection | Gloves: Chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[5][7] Body: A clean, buttoned laboratory coat.[6][7] | Double-gloving may be considered for extended procedures. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[8] The lab coat protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | For all procedures involving the solid compound (e.g., weighing, transferring), work must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator for dusts is mandatory.[5] | The potential for respiratory irritation (STOT SE 3 classification for similar compounds) is the primary driver for this control.[2][3] Engineering controls like a fume hood are always the first and most effective line of defense.[7] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is crucial for minimizing exposure and preventing environmental contamination. The following plan outlines the lifecycle of the compound within the laboratory.
Workflow for Safe Handling of Ethyl 4-methoxy-1H-indole-2-carboxylate
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
